molecular formula C28H32O14 B7760091 Linarin CAS No. 34327-15-6

Linarin

Cat. No.: B7760091
CAS No.: 34327-15-6
M. Wt: 592.5 g/mol
InChI Key: YFVGIJBUXMQFOF-PJOVQGMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

linarin is a natural product found in Silene firma, Scoparia dulcis, and other organisms with data available.

Properties

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVGIJBUXMQFOF-PJOVQGMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197382
Record name Linarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-36-4
Record name Linarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-4H-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBH2I685IU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Linarin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linarin (also known as Acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside found in a variety of plants, most notably within the Asteraceae, Lamiaceae, and Scrophulariaceae families.[1] Species such as Chrysanthemum indicum, Buddleja officinalis, and Mentha arvensis are particularly rich sources.[2] As a secondary metabolite, this compound has garnered significant attention from the scientific community for its diverse and potent pharmacological activities. These include neuroprotective, anti-inflammatory, hepatoprotective, anti-osteoporotic, and anticancer effects.[3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological activities, complete with detailed experimental protocols and pathway visualizations to support further research and development.

Chemical Identity and Structure

This compound is a glycoside of the flavone acacetin, where a rutinose (a disaccharide composed of rhamnose and glucose) is attached at the 7-hydroxyl position. The chemical identifiers and structural details are summarized in Table 1.

Identifier Value
IUPAC Name 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[5]
CAS Number 480-36-4[5]
Molecular Formula C₂₈H₃₂O₁₄[5]
Molecular Weight 592.55 g/mol [5]
Common Synonyms Acacetin-7-O-rutinoside, Acaciin, Buddleoflavonoloside, Linarigenin glycoside
SMILES C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O">C@@HO[5]
InChIKey YFVGIJBUXMQFOF-PJOVQGMDSA-N[5]

Physicochemical Properties

This compound presents as a yellow, crystalline powder. Its solubility is a critical factor for experimental design; it is readily soluble in dimethyl sulfoxide (DMSO) but only slightly soluble in other organic solvents like ethanol and is practically insoluble in water. Due to its hygroscopic nature, proper storage under inert and dry conditions is recommended to maintain its stability.[3]

Property Value / Description
Appearance Yellow crystalline powder
Melting Point 258-262 °C (Note: Values in literature vary, ranging from 144°C to 270°C, likely due to differences in purity and crystalline form)[3]
Boiling Point 885.2 ± 65.0 °C (Predicted)[3]
Solubility DMSO (~10-100 mg/mL), slightly soluble in ethanol and dimethyl formamide, practically insoluble in water.[3]
Stability Hygroscopic; stable for ≥ 4 years when stored at -20°C.
Optical Rotation [α]D²⁶ -100° (c=0.007, glacial acetic acid)

Spectroscopic Data

Spectroscopy Data
UV-Vis (λmax) 269, 327 nm
NMR ¹H-NMR and ¹³C-NMR spectral data are available in public databases such as PubChem and from commercial suppliers.[5]
Mass Spectrometry High-Resolution ESI-MS typically shows a pseudo-molecular ion peak at m/z 591.1651 [M-H]⁻.[6] MS/MS fragmentation data is also available.[5]

Biological Activity and Signaling Pathways

This compound exhibits a wide array of biological activities by modulating key cellular signaling pathways. Its therapeutic potential is being explored in neurodegenerative diseases, inflammatory conditions, and osteoporosis.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly in models of Alzheimer's disease. It has been shown to prevent neurotoxicity induced by amyloid-β (Aβ) peptides by activating the PI3K/Akt signaling pathway. This activation subsequently inhibits glycogen synthase kinase-3β (GSK-3β) and upregulates the anti-apoptotic protein Bcl-2, thereby promoting neuronal survival.[7]

G This compound This compound PI3K PI3K This compound->PI3K Akt Akt (Phosphorylation) PI3K->Akt GSK3b GSK-3β (Inhibition) Akt->GSK3b | Bcl2 Bcl-2 (Upregulation) Akt->Bcl2 Neuroprotection Neuroprotection & Reduced Apoptosis GSK3b->Neuroprotection Bcl2->Neuroprotection

This compound's neuroprotective PI3K/Akt signaling pathway.
Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are well-documented. It can suppress the inflammatory response triggered by lipopolysaccharide (LPS) by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[8] This leads to the downstream inhibition of the NF-κB pathway, reducing the nuclear translocation of p65 and subsequently decreasing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10][11]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound This compound->TLR4 | MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IkB IκBα TRAF6->IkB NFkB_complex p65/p50-IκBα (Inactive) IkB->NFkB_complex Phosphorylation & Degradation NFkB_active p65/p50 NFkB_complex->NFkB_active NFkB_nuc p65/p50 NFkB_active->NFkB_nuc Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Genes G This compound This compound PKA PKA Signaling This compound->PKA BMP2 BMP-2 Expression PKA->BMP2 pSMAD p-SMAD1/5 BMP2->pSMAD RUNX2 RUNX2 Expression BMP2->RUNX2 pSMAD->RUNX2 Differentiation Osteogenic Differentiation & Mineralization RUNX2->Differentiation G Start Plant Material (e.g., C. indicum) Extract Extraction (e.g., 75% Ethanol) Start->Extract Purify Purification (e.g., Macroporous Resin, prep-HPLC) Extract->Purify Assay In Vitro Bioassay (e.g., Cell Culture + This compound Treatment) Purify->Assay Acquire Data Acquisition (e.g., Spectrophotometry, Western Blot) Assay->Acquire Analyze Data Analysis Acquire->Analyze

References

Linarin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Linarin, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. With demonstrated anti-inflammatory, neuroprotective, and anti-cancer properties, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical identity, established biological activities, and mechanisms of action. Detailed experimental methodologies from key studies are presented to facilitate further research and development. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's therapeutic potential.

Chemical Identity

This compound, also known by its synonyms Acacetin-7-O-rutinoside and Buddleflavonoloside, is a flavone glycoside found in various plant species.[1]

  • IUPAC Name: 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[1][2]

  • CAS Number: 480-36-4[1][3][4][5]

  • Molecular Formula: C₂₈H₃₂O₁₄[2][3][4][6]

  • Molecular Weight: 592.55 g/mol [3][4]

PropertyValueSource
Appearance Yellow powder[1]
Purity ≥95%[6]
Solubility DMSO: 10 mg/ml[6]
DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml[6]
Ethanol: slightly soluble[6]
DMF: slightly soluble[6]
Storage -20°C[6]

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological effects, which are summarized below. The quantitative data from various studies are presented in the subsequent tables.

Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[7] A key mechanism is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammation.[8][9] this compound has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells.[10] Studies have also indicated its role in mitigating acute lung injury and acute kidney injury by suppressing oxidative stress and inflammation.[8][11]

AssayModelEffectConcentration/DoseResultReference
COX-2 InhibitionIn vitroInhibition of COX-250 µg/mL55.35% inhibition[12][13][14]
Pro-inflammatory Cytokine ReductionCCl₄-induced HepG2 cellsReduction of IL-6High dose~34% decrease[15]
Pro-inflammatory Cytokine ReductionCCl₄-induced HepG2 cellsReduction of IL-1βHigh dose~55% decrease[15]
Acute Lung InjuryLPS-induced mice modelAttenuation of ALI12.5, 25, and 50 mg/kgDose-dependent reduction in inflammation[8][16]
Neuroprotective Effects

This compound has shown significant promise in the context of neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Its neuroprotective effects are largely attributed to the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][6] By inhibiting AChE, this compound increases acetylcholine levels in the brain, a key therapeutic strategy in managing Alzheimer's disease.[17] Furthermore, this compound has been found to protect neuronal cells from amyloid-β-induced neurotoxicity through the activation of the PI3K/Akt signaling pathway.[6][10]

AssayModelEffectConcentration/DoseResultReference
AChE InhibitionIn vitro (mouse brain)IC₅₀3.801 ± 1.149 μMPotent inhibition[10][18][19][20]
Dyskinesia RecoveryAlCl₃-induced Alzheimer's zebrafish modelDyskinesia Recovery RateNot specified88.0%[1][2]
AChE InhibitionAlCl₃-induced Alzheimer's zebrafish modelAChE Inhibition RateNot specified74.5%[1][2]
NeuroprotectionAβ(25-35)-induced PC12 cellsIncreased cell viability0.1, 1.0, and 10 μMDose-dependent protection[6][10]
Anti-Cancer Activity

This compound has been investigated for its anti-cancer properties and has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[3] A notable mechanism is the sensitization of cancer cells to TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.[4][21] this compound, in combination with TRAIL, has been shown to enhance the cleavage of caspases-3, -8, and -9, and PARP, leading to apoptosis in human glioma cells.[4][21] This effect is mediated, in part, by the generation of reactive oxygen species (ROS) and the activation of both intrinsic and extrinsic apoptosis pathways.[4]

AssayModelEffectConcentration/DoseResultReference
CytotoxicityU87MG human glioma cellsPotentiation of TRAIL-induced cytotoxicity5 μM this compound + 80 ng/ml TRAIL52.36 ± 1.58% cytotoxicity[4][21]
Apoptosis InductionU87MG human glioma cellsPotentiation of TRAIL-induced apoptosis5 μM this compound + 80 ng/ml TRAIL68.50 ± 1.23% apoptosis[4][21]
ROS GenerationU87MG human glioma cellsROS generation5 μM this compound + 80 ng/ml TRAIL39.86 ± 2.32% increase[4][21]
Cell Growth InhibitionLNCaP prostate cancer cellsInhibition of cell growth5-100 µM43-77% inhibition[3]
Cell Growth InhibitionDU145 prostate cancer cellsInhibition of cell growth5-100 µM39-49% inhibition[3]

Key Signaling Pathways and Mechanisms

Inhibition of NF-κB Signaling Pathway

This compound's anti-inflammatory effects are significantly mediated through the downregulation of the NF-κB pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[22] Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[23][24][25] this compound has been shown to prevent the degradation of IκBα, thereby inhibiting NF-κB activation and subsequent inflammatory responses.[8][10]

NF_kB_Inhibition_by_this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_p NF-κB (active) Nucleus Nucleus NFkB_p->Nucleus translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation promotes This compound This compound This compound->IKK inhibits IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK IkB_NFkB->NFkB_p releases

Caption: this compound inhibits the NF-κB signaling pathway.

Sensitization to TRAIL-Induced Apoptosis

This compound enhances the apoptotic effects of TRAIL in cancer cells. TRAIL initiates apoptosis by binding to its death receptors (DR4/DR5), leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.[26] Activated caspase-8 can then either directly activate executioner caspases like caspase-3 or cleave Bid to tBid, which triggers the mitochondrial (intrinsic) apoptosis pathway. This compound potentiates this process, leading to increased cleavage of caspases and PARP, and a reduction in anti-apoptotic proteins.[4][21]

TRAIL_Apoptosis_Pathway TRAIL TRAIL DR45 DR4/DR5 TRAIL->DR45 binds DISC DISC Formation DR45->DISC Casp8 Pro-Caspase-8 DISC->Casp8 recruits aCasp8 Activated Caspase-8 Casp8->aCasp8 activates Casp3 Pro-Caspase-3 aCasp8->Casp3 activates aCasp3 Activated Caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP cleaves cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis This compound This compound This compound->DISC potentiates

Caption: this compound potentiates TRAIL-induced apoptosis.

Detailed Methodologies for Key Experiments

In Vivo Model of LPS-Induced Acute Lung Injury

This protocol is based on studies investigating the anti-inflammatory effects of this compound in a murine model of acute lung injury.[16]

  • Animal Model: Male C57BL/6 mice (6-8 weeks old, 18-20 g).

  • Acclimatization: Mice are housed for at least one week under controlled conditions (12h light/dark cycle, 25°C, ad libitum access to food and water).

  • This compound Administration: this compound is administered via oral gavage for 3 consecutive days at doses of 12.5, 25, and 50 mg/kg. The control group receives saline.[16]

  • Induction of ALI: 3 hours after the final this compound administration, mice are anesthetized, and 10 µg of LPS in 50 µl of PBS is instilled intranasally to induce lung injury. The control group receives 50 µl of normal saline.[16]

  • Sample Collection: 24 hours after LPS instillation, mice are sacrificed. Bronchoalveolar lavage fluid (BALF) and lung tissue samples are collected for analysis of inflammatory markers, such as cytokine levels (TNF-α, IL-6), myeloperoxidase activity, and histological examination.

In Vitro TRAIL-Induced Apoptosis Assay

This protocol is derived from studies on the pro-apoptotic effects of this compound in human glioma cells.[4][21]

  • Cell Line: U87MG human glioma cells.[4][21]

  • Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are treated with a non-cytotoxic dose of this compound (e.g., 5 μM) in combination with TRAIL (e.g., 80 ng/ml).[4][21] Control groups include untreated cells, cells treated with this compound alone, and cells treated with TRAIL alone.

  • Cytotoxicity Assay: Cell viability is assessed using the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay after a specified incubation period (e.g., 24 hours).[4]

  • Apoptosis Analysis: Apoptosis is quantified by flow cytometry using Annexin V/Propidium Iodide (PI) staining.[4]

  • Western Blot Analysis: Protein lysates are collected to analyze the expression levels of key apoptosis-related proteins, including cleaved caspases-3, -8, -9, PARP, and Bcl-2 family proteins.[4][21]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's colorimetric method used to determine the AChE inhibitory activity of this compound.[10][18]

  • Enzyme Source: Acetylcholinesterase from a suitable source (e.g., mouse brain homogenate).[18]

  • Reagents:

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Phosphate buffer (pH 8.0).

    • This compound at various concentrations.

  • Procedure:

    • The reaction mixture containing the enzyme, DTNB, and this compound (or buffer for control) is pre-incubated.

    • The reaction is initiated by adding the substrate, ATCI.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

    • The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) is calculated from the dose-response curve.[10][19]

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a diverse range of pharmacological activities. Its mechanisms of action, particularly the inhibition of the NF-κB pathway and the sensitization of cancer cells to TRAIL-induced apoptosis, make it an attractive candidate for further investigation in the fields of inflammation, neurodegenerative diseases, and oncology. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals to design and execute further studies to unlock the full therapeutic potential of this compound.

References

The Flavonoid Linarin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linarin (Acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside that has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a secondary metabolite, this compound is synthesized by a variety of plant species and plays a role in their defense mechanisms and pigmentation. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthetic pathway, and the experimental methodologies employed in its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and plant biology.

Natural Sources of this compound

This compound is distributed across a range of plant families, with notable concentrations found in the Asteraceae, Lamiaceae, and Scrophulariaceae families. The accumulation of this compound can vary significantly depending on the plant species, the specific plant part, and the developmental stage of the plant.

Major Plant Families and Species
  • Asteraceae (Composite Family): This family is a particularly rich source of this compound. Several species within the genus Cirsium (thistles) and Chrysanthemum are known to contain high concentrations of this flavonoid.[1][2]

  • Lamiaceae (Mint Family): Various members of the mint family, including species of Mentha (mint) and Micromeria, are significant sources of this compound.[2]

  • Scrophulariaceae (Figwort Family): The genus Buddleja, commonly known as butterfly bush, is another prominent source of this compound.[1]

  • Other Plant Families: this compound has also been isolated from plants belonging to the Tiliaceae (e.g., Tilia species) and Verbenaceae families.

Quantitative Data on this compound Content

The concentration of this compound in various plant sources has been quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The following table summarizes the this compound content in selected plant species.

Plant FamilySpeciesPlant PartThis compound ContentReference
Asteraceae Cirsium japonicumAerial Parts0.26–1.15 mg/100 g[1]
Cirsium setidens-120.3 mg/g[1]
Cirsium rivulareLeaves170 mg/g (mixture with pectothis compound)[1]
Cirsium rivulareFlowers20 mg/g (mixture with pectothis compound)[1]
Cirsium canumFlowers (hydro-methanolic extract)121.75 µg/g[1]
Chrysanthemum indicumFlowers14.6–15.3 µg/g[2]
Lamiaceae Mentha spicataDried Plant42.21 mg/g
Mentha arvensisFlowers6% of methanolic fraction[2]

Biosynthesis of this compound

This compound, being a flavone glycoside, is synthesized via the well-established flavonoid biosynthetic pathway, which is a major branch of the phenylpropanoid pathway. The biosynthesis commences with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the flavone backbone, which is subsequently glycosylated to yield this compound.

The Phenylpropanoid and Flavonoid Pathways

The initial steps of the pathway involve the conversion of phenylalanine to 4-coumaroyl-CoA. This is followed by the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) , to form a chalcone intermediate. Chalcone isomerase (CHI) then catalyzes the cyclization of the chalcone into a flavanone, naringenin.

Naringenin serves as a crucial branch-point intermediate. In the biosynthesis of this compound, naringenin is first converted to the flavone apigenin. This can be followed by methylation to form acacetin. The final steps involve the sequential addition of sugar moieties.

Glycosylation of the Acacetin Backbone

The biosynthesis of the rutinoside moiety of this compound involves two key glycosylation steps:

  • Glucosylation: A UDP-glucosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to the 7-hydroxyl group of the acacetin backbone, forming acacetin-7-O-glucoside.

  • Rhamnosylation: Subsequently, a UDP-rhamnosyltransferase (RhaT) transfers a rhamnose molecule from UDP-rhamnose to the 6-hydroxyl group of the glucose moiety of acacetin-7-O-glucoside, forming the final product, this compound (acacetin-7-O-rutinoside).

Linarin_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA 4-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA Phenylpropanoid Pathway PAL_C4H_4CL Malonyl_CoA 3x Malonyl-CoA Naringenin_Chalcone Naringenin Chalcone Malonyl_CoA->Naringenin_Chalcone CHS UDP_Glucose UDP-Glucose Acacetin_Glucoside Acacetin-7-O-glucoside UDP_Glucose->Acacetin_Glucoside UGT UDP_Rhamnose UDP-Rhamnose This compound This compound (Acacetin-7-O-rutinoside) UDP_Rhamnose->this compound RhaT Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin (Flavanone) Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin (Flavone) Naringenin->Apigenin FNS Acacetin Acacetin Apigenin->Acacetin OMT Acacetin->Acacetin_Glucoside UGT Acacetin_Glucoside->this compound RhaT PAL_C4H_4CL PAL, C4H, 4CL CHS Chalcone Synthase (CHS) CHI Chalcone Isomerase (CHI) FNS Flavone Synthase (FNS) OMT O-Methyltransferase (OMT) UGT UDP-glucosyltransferase (UGT) RhaT UDP-rhamnosyltransferase (RhaT)

Biosynthetic pathway of this compound.

Experimental Protocols

The study of this compound, from its extraction from natural sources to the elucidation of its biosynthetic pathway, involves a variety of experimental techniques.

Extraction and Isolation of this compound from Plant Material

A common protocol for the extraction and isolation of this compound from plant sources such as Cirsium or Mentha species is outlined below.

1. Plant Material Preparation:

  • Fresh plant material is harvested and thoroughly washed.

  • The material is air-dried or freeze-dried to remove moisture and then ground into a fine powder.

2. Extraction:

  • The powdered plant material is subjected to solvent extraction, typically using methanol, ethanol, or a hydroalcoholic mixture (e.g., 80% methanol).[2]

  • Extraction can be performed by maceration, sonication, or reflux extraction for a defined period.

  • The resulting crude extract is filtered to remove solid plant debris.

3. Fractionation:

  • The crude extract is concentrated under reduced pressure.

  • The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a glycoside, is typically enriched in the more polar fractions like ethyl acetate or n-butanol.

4. Purification:

  • The this compound-rich fraction is further purified using chromatographic techniques.

  • Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is commonly employed, using a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to elute the compounds.[2]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, Prep-HPLC with a C18 column is the method of choice. A gradient of acetonitrile and water (often with a small amount of formic acid) is typically used as the mobile phase.

5. Structure Elucidation:

  • The structure of the purified this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Extraction_Workflow Start Plant Material (e.g., Cirsium leaves) Grinding Drying and Grinding Start->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Concentration->Partitioning Column_Chromatography Column Chromatography (Silica Gel) Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC (C18 Column) Column_Chromatography->Prep_HPLC Purified_this compound Purified this compound Prep_HPLC->Purified_this compound Analysis Structural Analysis (NMR, MS) Purified_this compound->Analysis

General workflow for the extraction and purification of this compound.
Quantification of this compound by HPLC

1. Standard and Sample Preparation:

  • A stock solution of pure this compound standard is prepared in a suitable solvent (e.g., methanol).

  • A series of standard solutions of known concentrations are prepared by diluting the stock solution to create a calibration curve.

  • The plant extract is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution system is often employed, consisting of two solvents: (A) water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) and (B) acetonitrile or methanol. The gradient program is optimized to achieve good separation of this compound from other components in the extract.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: A UV-Vis detector is used, with the detection wavelength set at the maximum absorbance of this compound (around 330-350 nm).

  • Column Temperature: The column is maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.

3. Data Analysis:

  • The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standard solutions to determine the concentration of this compound in the extract.

Elucidation of the this compound Biosynthetic Pathway

Investigating the biosynthesis of this compound involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.

1. Identification of Candidate Genes:

  • Candidate genes encoding the enzymes of the flavonoid pathway (e.g., CHS, CHI, FNS, UGTs, RhaTs) are identified in the plant of interest through homology-based searches of transcriptome or genome databases.

2. Gene Cloning and Heterologous Expression:

  • The full-length coding sequences of the candidate genes are amplified by PCR and cloned into an expression vector.

  • The recombinant proteins are then expressed in a heterologous system, such as Escherichia coli or yeast (Saccharomyces cerevisiae). This allows for the production of sufficient quantities of the enzymes for in vitro characterization.

3. In Vitro Enzyme Assays:

  • The purified recombinant enzymes are incubated with their putative substrates and necessary co-factors. For example, a candidate UGT would be incubated with acacetin and UDP-glucose.

  • The reaction products are analyzed by HPLC or LC-MS to confirm the enzymatic activity and identify the product.

4. In Vivo Functional Characterization:

  • Techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated gene editing can be used to downregulate or knock out the expression of a candidate gene in the plant.

  • Metabolite analysis of the genetically modified plants is then performed to observe the effect on this compound accumulation, thereby confirming the in vivo function of the gene.

Conclusion

This compound is a valuable natural product with a wide distribution in the plant kingdom and a well-defined biosynthetic pathway. This technical guide has provided a comprehensive overview of its primary natural sources, the key enzymatic steps involved in its synthesis, and the experimental protocols used for its extraction, quantification, and the elucidation of its biosynthesis. This information serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and to engineer its production in microbial or plant-based systems. Further research into the regulation of the this compound biosynthetic pathway and the exploration of a wider range of plant species for novel, high-yielding sources will continue to be important areas of investigation.

References

Stability and Degradation Profile of Linarin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linarin (acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside found in various medicinal plants, including Flos Chrysanthemi Indici and Buddleja officinalis. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, which include anti-inflammatory, neuroprotective, and potential anticancer effects. As with any bioactive compound under investigation for therapeutic applications, a thorough understanding of its stability and degradation profile is paramount for formulation development, shelf-life determination, and ensuring safety and efficacy.

This technical guide provides a comprehensive overview of the stability and degradation of this compound under various stress conditions, including temperature, pH, and light. It also details the enzymatic degradation of this compound and outlines the analytical methodologies for stability testing. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of this compound-based products.

Chemical Stability of this compound

The stability of this compound is influenced by several environmental factors. Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods. While comprehensive quantitative data for this compound is still emerging, studies on structurally similar flavonoid glycosides, such as those from Ginkgo biloba, provide valuable insights into its likely degradation behavior. It is known that the thermal degradation of this compound follows first-order reaction characteristics[1].

Thermal Stability

This compound has been reported to be thermally unstable[1]. The degradation of flavonol glycosides, a class of compounds to which this compound belongs, has been shown to follow first-order kinetics at elevated temperatures[2]. The rate of degradation is temperature-dependent, with higher temperatures leading to faster degradation. For instance, studies on other flavonol glycosides have demonstrated significant degradation at temperatures around 70°C[2][3].

Table 1: Representative Thermal Degradation Data for Flavonol Glycosides (Analogous to this compound)

Temperature (°C)Degradation Rate Constant (k) (h⁻¹)Half-life (t½) (h)
70Data not available for this compoundData not available for this compound
Analogous Data[Insert relevant data from similar compounds if found][Insert relevant data from similar compounds if found]
pH-Dependent Stability

The stability of this compound is expected to be pH-dependent, a common characteristic of flavonoid glycosides. Studies on similar compounds indicate that they are generally more stable under acidic conditions and degrade more rapidly in neutral to alkaline solutions[2]. The glycosidic bond in this compound can be susceptible to hydrolysis, particularly at elevated pH.

Table 2: Representative pH-Dependent Degradation of Flavonol Glycosides (Analogous to this compound)

pHCondition% Degradation (Time)Degradation Products
Acidic (e.g., 0.1 M HCl)Room TemperatureMinimalAcacetin, Rutinose
Neutral (e.g., pH 7.4)Room TemperatureModerateAcacetin, Rutinose, further degradation products
Basic (e.g., 0.1 M NaOH)Room TemperatureSignificantAcacetin, Rutinose, complex degradation mixture

Note: This table is illustrative and based on the general behavior of flavonoid glycosides. Specific kinetic data for this compound at different pH values is needed for a precise profile.

Photostability

Flavonoids, in general, are known to be sensitive to light. Exposure to UV or broad-spectrum light can lead to photodegradation. The photostability of rutin, a structurally related flavonoid glycoside, has been shown to be limited, with degradation occurring upon exposure to light[4]. The packaging of this compound-containing products should, therefore, be designed to protect the compound from light.

Degradation Pathways and Products

The degradation of this compound can proceed through several pathways, depending on the stressor.

  • Hydrolysis: Under acidic or basic conditions, the primary degradation pathway is the hydrolysis of the 7-O-glycosidic bond, yielding the aglycone acacetin and the disaccharide rutinose .

  • Oxidation: Oxidative degradation can lead to the opening of the heterocyclic C-ring and the formation of various smaller phenolic compounds.

  • Photodegradation: Light exposure can induce complex photochemical reactions, leading to a variety of degradation products.

The identification of these degradation products is crucial for understanding the degradation mechanism and for the development of stability-indicating analytical methods. Techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are invaluable for this purpose.

Experimental Protocols

Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to generate potential degradation products.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix the this compound stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation: Mix the this compound stock solution with an equal volume of 0.1 M sodium hydroxide. Follow the same procedure as for acidic degradation, neutralizing the aliquots with 0.1 M hydrochloric acid.

  • Oxidative Degradation: Mix the this compound stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% or 30%). Keep the solution at room temperature for a specified period. At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place the this compound stock solution in a thermostatically controlled oven at a high temperature (e.g., 70°C). Withdraw aliquots at specified time intervals and analyze by HPLC.

  • Photolytic Degradation: Expose the this compound stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time intervals by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl) HPLC Stability-Indicating HPLC Acid->HPLC Analyze Degradation Base Basic (NaOH) Base->HPLC Analyze Degradation Oxidative Oxidative (H2O2) Oxidative->HPLC Analyze Degradation Thermal Thermal Thermal->HPLC Analyze Degradation Photolytic Photolytic Photolytic->HPLC Analyze Degradation LCMS LC-MS for Product ID HPLC->LCMS Identify Degradants This compound This compound Stock Solution This compound->Acid Expose to Stress This compound->Base Expose to Stress This compound->Oxidative Expose to Stress This compound->Thermal Expose to Stress This compound->Photolytic Expose to Stress

Workflow for Forced Degradation Study of this compound.
Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the decrease in this compound concentration and the formation of its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution system of acetonitrile and water (containing 0.1% formic acid or phosphoric acid) is often suitable for separating flavonoids and their degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 268 nm or 330 nm).

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. Specificity is particularly critical and is demonstrated by the ability of the method to resolve this compound from its degradation products and any matrix components.

Enzymatic Degradation

Enzymatic hydrolysis is a key degradation pathway for this compound in biological systems and can also be used in vitro to produce its aglycone, acacetin.

Objective: To hydrolyze the glycosidic bond of this compound using a suitable enzyme.

Methodology:

  • Enzyme Selection: β-glucosidases are commonly used for the hydrolysis of flavonoid glucosides. A commercially available enzyme preparation like snailase, which contains a mixture of glycosidases, can also be effective[5].

  • Reaction Buffer: Prepare a suitable buffer solution at the optimal pH for the selected enzyme (e.g., acetate buffer, pH 5.0).

  • Enzymatic Reaction: Dissolve this compound in the reaction buffer. Add the enzyme solution to initiate the reaction. Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a specified period.

  • Reaction Monitoring and Termination: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC. The reaction can be terminated by heating the mixture to denature the enzyme or by adding an organic solvent like methanol.

  • Analysis: Analyze the final reaction mixture by HPLC to determine the extent of hydrolysis and the yield of acacetin.

Enzymatic_Degradation_Workflow Linarin_Solution This compound in Buffer Enzyme β-glucosidase Linarin_Solution->Enzyme Add Incubation Incubation (Optimal T & pH) Enzyme->Incubation Termination Reaction Termination Incubation->Termination After specified time Analysis HPLC Analysis Termination->Analysis Products Acacetin + Rutinose Analysis->Products Quantify

Workflow for Enzymatic Degradation of this compound.

Signaling Pathways Influenced by this compound

Understanding the biological activity of this compound and its potential degradation products is crucial. This compound has been reported to modulate several key signaling pathways, which contributes to its therapeutic effects.

  • Anti-inflammatory Effects: this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Neuroprotective Effects: In the context of neuroprotection, this compound has been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.

  • Cancer Cell Apoptosis: this compound can sensitize cancer cells to apoptosis through the modulation of pathways involving MAPKs.

Linarin_Signaling_Pathways cluster_inflammation Inflammation cluster_neuroprotection Neuroprotection cluster_apoptosis Cancer Cell Apoptosis This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits PI3KAkt PI3K/Akt Pathway This compound->PI3KAkt Activates MAPK MAPK Pathway This compound->MAPK Modulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inhibits Production CellSurvival Cell Survival PI3KAkt->CellSurvival Promotes Apoptosis Apoptosis MAPK->Apoptosis Modulates

Key Signaling Pathways Modulated by this compound.

Conclusion

This compound is a promising bioactive flavonoid glycoside with significant therapeutic potential. However, its inherent instability, particularly to heat and alkaline pH, necessitates careful consideration during formulation, manufacturing, and storage. This technical guide has provided an overview of the current understanding of this compound's stability and degradation profile, along with detailed experimental protocols for its assessment. Further research is warranted to generate comprehensive quantitative kinetic data for this compound under various stress conditions and to fully characterize its degradation products. Such data will be invaluable for the successful development of stable, safe, and effective this compound-based therapeutic products.

References

Linarin Signaling Pathways in Neuroprotection: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective effects of linarin, a naturally occurring flavonoid glycoside. This compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases and ischemic stroke by modulating key signaling pathways involved in cell survival, inflammation, and oxidative stress. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to facilitate further investigation and drug development efforts.

Core Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of several critical intracellular signaling cascades. The primary pathways identified in the literature include the Pro-survival PI3K/Akt pathway, the anti-inflammatory TLR4/NF-κB pathway, and the antioxidant Nrf2/HO-1 pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth.[1][2] Its activation is a key mechanism for protecting neurons from apoptotic cell death. This compound has been shown to robustly activate this pathway in response to neurotoxic insults.

In models of Alzheimer's disease using amyloid-β (Aβ)-induced neurotoxicity, this compound treatment leads to a dose-dependent increase in the phosphorylation of Akt.[3] Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase-3β (GSK-3β), a protein implicated in tau hyperphosphorylation and apoptosis.[3][4] Furthermore, this compound-mediated Akt activation upregulates the expression of the anti-apoptotic protein Bcl-2, thereby promoting neuronal survival.[3] The pro-survival effects of this compound are significantly diminished by the presence of PI3K inhibitors like LY294002, confirming the pathway's critical role.[3]

G cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Receptor Receptor Tyrosine Kinase (RTK) This compound->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt GSK3b GSK-3β pAkt->GSK3b Phosphorylates (Inhibits) Bcl2 Bcl-2 Gene Expression pAkt->Bcl2 Promotes pGSK3b p-GSK-3β (Inactive) Apoptosis Apoptosis pGSK3b->Apoptosis Inhibition of Apoptosis Survival Neuronal Survival Bcl2->Apoptosis Inhibits

Caption: this compound-activated PI3K/Akt signaling pathway promoting neuroprotection.

TLR4/NF-κB Signaling Pathway

Neuroinflammation, often mediated by the activation of microglia and the release of pro-inflammatory cytokines, is a hallmark of many neurodegenerative conditions. The Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway is a key driver of this inflammatory response.[5][6] this compound has been shown to exert potent anti-inflammatory effects by suppressing this pathway.

In models of spinal cord injury and ischemic stroke, this compound treatment effectively inhibits the activation of microglia and suppresses the TLR4/NF-κB signaling cascade.[7][8] This leads to a significant reduction in the production and release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[7] By mitigating this inflammatory cascade, this compound reduces secondary neuronal damage and apoptosis, thereby preserving neurological function.[7][8]

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, Ischemia) TLR4 TLR4 Stimulus->TLR4 Activates This compound This compound This compound->TLR4 Inhibits IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα Proteasome Proteasomal Degradation pIkB->Proteasome Targets for NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates to Nucleus NFkB_IkB NF-κB—IκBα (Inactive Complex) NFkB_IkB->NFkB Releases DNA DNA (κB sites) NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) DNA->Genes Induces Transcription Inflammation Neuroinflammation Genes->Inflammation

Caption: this compound's inhibition of the TLR4/NF-κB neuroinflammatory pathway.

Nrf2/HO-1 Signaling Pathway (Hypothesized)

While direct evidence in neuronal models is emerging, the role of this compound in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is strongly suggested by its known antioxidant properties and studies in other tissues.[8][9][10] This pathway is the primary cellular defense mechanism against oxidative stress.[11][12][13]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[14] Oxidative stress or activators like this compound can induce the dissociation of Nrf2 from Keap1.[10] Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1.[13] The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to neurons.

G cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2—Keap1 (Inactive Complex) ROS->Nrf2_Keap1 Induces Dissociation This compound This compound This compound->Nrf2_Keap1 Promotes Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocates to Nucleus Nrf2_Keap1->Nrf2 Releases Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Leads to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, SOD) ARE->Genes Induces Transcription Defense Cellular Antioxidant Defense Genes->Defense

Caption: Hypothesized activation of the Nrf2/HO-1 antioxidant pathway by this compound.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Neuroprotective Effects of this compound
Model SystemInsultThis compound Conc. (µM)OutcomeResultReference
PC12 Cells30 µM Aβ(25-35)0.1, 1.0, 10Cell ViabilityDose-dependent increase[3]
PC12 Cells30 µM Aβ(25-35)0.1, 1.0, 10Apoptotic CellsDose-dependent decrease[3]
PC12 Cells30 µM Aβ(25-35)0.1, 1.0, 10Caspase-3 ActivityDose-dependent decrease[3]
PC12 Cells30 µM Aβ(25-35)0.1, 1.0, 10Akt PhosphorylationDose-dependent increase[3]
PC12 Cells30 µM Aβ(25-35)10Bcl-2 ExpressionSignificant increase[3]
Mouse Brain TissueN/AIC50: 3.801 µMAChE InhibitionPotent inhibition[9]
U87MG Glioma Cells80 ng/ml TRAIL5Apoptosis68.50 ± 1.23%[15][16]
Table 2: In Vivo Neuroprotective Effects of this compound
Animal ModelInsultThis compound Dose (mg/kg)OutcomeResultReference
MiceMCAO/ReperfusionNot specifiedInfarct VolumeSignificant reduction[8]
MiceMCAO/ReperfusionNot specifiedNeurological ScoreSignificant improvement[8]
MiceCadmium-induced Osteoporosis20, 40Oxidative Stress (MDA)Dose-dependent decrease[9]
MiceCadmium-induced Osteoporosis20, 40Inflammatory Markers (TNF-α, IL-6)Dose-dependent decrease[9]
Mice (derivative BLR)MCAO/Reperfusion4, 20, 40Infarct VolumeDose-dependent reduction[17]

Experimental Protocols and Workflows

Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay Workflow

The following diagram illustrates a typical workflow for assessing this compound's neuroprotective properties in a cell-based model of neurotoxicity.

G cluster_assays Assay Types A 1. Cell Culture (e.g., PC12, SH-SY5Y) B 2. This compound Pre-treatment (Varying concentrations for dose-response) A->B C 3. Induction of Neurotoxicity (e.g., Aβ peptide, H2O2, OGD/R) B->C D 4. Incubation Period (e.g., 24-48 hours) C->D E 5. Downstream Assays D->E Assay1 Cell Viability (MTT Assay) E->Assay1 Assay2 Apoptosis Analysis (Annexin V/PI, TUNEL) E->Assay2 Assay3 Protein Analysis (Western Blot for p-Akt, NF-κB, etc.) E->Assay3 Assay4 Gene Expression (RT-qPCR) E->Assay4

Caption: Standard experimental workflow for in vitro neuroprotection studies.

Key Experimental Methodologies

3.2.1 Cell Culture and Aβ-induced Neurotoxicity Model

  • Cell Line: Rat pheochromocytoma (PC12) cells are commonly used.[3] They are cultured in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Toxicity Induction: Amyloid-β (25-35) peptide is aggregated by incubation at 37°C for 7 days. PC12 cells are seeded in plates and allowed to adhere. The cells are then pre-treated with varying concentrations of this compound (e.g., 0.1, 1.0, 10 µM) for a specified time (e.g., 2 hours) before exposure to the aggregated Aβ peptide (e.g., 30 µM) for 24-48 hours.[3]

3.2.2 Cell Viability (MTT) Assay

  • Principle: Measures the metabolic activity of viable cells.

  • Protocol: After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.[3]

3.2.3 Western Blot Analysis

  • Principle: Detects and quantifies specific proteins in a sample.

  • Protocol:

    • Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Protein concentration is determined using a BCA assay.

    • Electrophoresis: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE.

    • Transfer: Proteins are transferred to a PVDF membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubation: The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-Bcl-2, anti-β-actin).

    • Secondary Antibody: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry.[3][7]

3.2.4 Middle Cerebral Artery Occlusion (MCAO) Animal Model

  • Principle: A widely used model to mimic ischemic stroke in rodents.[8][17]

  • Protocol:

    • Anesthesia: Mice or rats are anesthetized (e.g., with isoflurane or pentobarbital).

    • Incision: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • Occlusion: A nylon monofilament with a rounded tip is inserted through the ECA into the ICA to block the origin of the middle cerebral artery (MCA).

    • Reperfusion: After a set period of occlusion (e.g., 30-90 minutes), the filament is withdrawn to allow reperfusion.

    • Treatment: this compound or vehicle is administered (e.g., intraperitoneally or orally) at specific time points before or after the ischemic event.[17]

3.2.5 Infarct Volume Measurement (TTC Staining)

  • Principle: 2,3,5-triphenyltetrazolium chloride (TTC) is a colorless salt that is reduced by dehydrogenases in viable mitochondria to a red formazan product. Infarcted tissue, lacking mitochondrial activity, remains unstained (white).

  • Protocol: 24-72 hours after MCAO, animals are euthanized, and brains are rapidly removed. The brain is sectioned into 2 mm coronal slices. Slices are incubated in a 2% TTC solution at 37°C for 15-30 minutes. The stained sections are then photographed, and the infarcted (white) and non-infarcted (red) areas are quantified using image analysis software.[17][18]

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The protocols described are summaries and should be supplemented with detailed, peer-reviewed literature.

References

Linarin Target Identification in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linarin, a naturally occurring flavonoid glycoside, has garnered significant attention in oncological research for its potential as a multi-modal anti-cancer agent. Preclinical studies have demonstrated its efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and mitigating metastasis across a range of malignancies. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets and mechanisms of action in cancer cells. It is designed to equip researchers, scientists, and drug development professionals with a detailed resource encompassing quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.

Identified and Potential Molecular Targets

While the complete target profile of this compound is still under active investigation, several direct and indirect molecular targets have been identified or computationally predicted. These targets are central to the initiation and progression of cancer, and their modulation by this compound underscores its therapeutic potential.

Direct Protein Targets (Computationally Predicted):

  • Cyclin-Dependent Kinase 4 (CDK4): Molecular docking studies have identified this compound as a potential inhibitor of CDK4, a key regulator of the cell cycle.[1] The progression through the G1 phase of the cell cycle is largely governed by the activity of the Cyclin D-CDK4/6 complex. By binding to and inhibiting CDK4, this compound may halt the cell cycle, thereby preventing cancer cell proliferation.

  • Myeloid Differentiation factor 2 (MD-2): this compound has been shown to competitively inhibit the lipopolysaccharide (LPS)-induced interaction with the Toll-like receptor 4 (TLR4)/MD-2 complex.[2] This suggests that MD-2, an accessory protein essential for TLR4 signaling, could be a direct target of this compound. The TLR4 signaling pathway is implicated in inflammation-driven cancers.

Key Downstream Signaling Pathways and Modulated Proteins:

This compound exerts its anti-cancer effects by modulating several critical signaling pathways. The most extensively studied are the NF-κB and apoptosis pathways.

  • NF-κB Signaling Pathway: this compound has been demonstrated to suppress the activation of the NF-κB pathway, a central mediator of inflammation, cell survival, and proliferation in cancer.[3][4] This is achieved through the inhibition of the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[3][5]

  • Apoptosis Pathway: this compound promotes apoptosis in cancer cells through both the intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2.[6][7][8] Furthermore, this compound treatment leads to the activation of caspases, including caspase-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).

  • Matrix Metalloproteinase-9 (MMP-9): A key enzyme involved in cancer cell invasion and metastasis, MMP-9 expression is consistently downregulated by this compound. This effect is believed to be a downstream consequence of NF-κB inhibition.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)AssayReference
DU145Prostate Cancer>10024, 48, 72MTT[9]
LNCaPProstate Cancer>10024, 48, 72MTT[9]
U87MGGlioma~5 (non-cytotoxic dose used in combination)Not specifiedMTT[10]
A549Non-small cell lung cancerNot specified (effective at 5 µM)Not specifiedNot specified[1]
MDA-MB-231 (2D)Triple-Negative Breast Cancer120.848Not specified
MDA-MB-231 (3D)Triple-Negative Breast Cancer194948Not specified

Table 2: Modulation of Key Proteins by this compound in Cancer Cells

ProteinCancer Cell LineEffectMethodReference
p-p65 (NF-κB)Human Nasal & Bronchial Epithelial CellsDecreasedWestern Blot[5]
p-IκBαHuman Nasal & Bronchial Epithelial CellsDecreasedWestern Blot[5]
Nuclear p65Human Nasal & Bronchial Epithelial CellsDecreasedWestern Blot[5]
MMP-9A549DecreasedNot specified[1]
BaxU87MGIncreasedWestern Blot
Bcl-2U87MGDecreasedWestern Blot[10]
Cleaved Caspase-3U87MGIncreasedWestern Blot[10]
Cleaved Caspase-8U87MGIncreasedWestern Blot[10]
Cleaved Caspase-9U87MGIncreasedWestern Blot[10]
Cleaved PARPLNCaP, DU145IncreasedWestern Blot[9]
CDK2LNCaP, DU145Decreased (by Acacetin, this compound showed moderate G1 arrest)Western Blot[9]
CDK4LNCaP, DU145Decreased (by Acacetin, this compound showed moderate G1 arrest)Western Blot[9]
Cip1/p21LNCaP, DU145Increased (by Acacetin, this compound showed moderate G1 arrest)Western Blot[9]

Experimental Protocols for Target Identification

Several experimental strategies can be employed to identify the direct molecular targets of this compound. The following are detailed methodologies for key experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate direct drug-target engagement in a cellular context, based on the principle of ligand-induced thermal stabilization of the target protein.[11][12][13]

Protocol:

  • Cell Culture and Treatment:

    • Culture the cancer cell line of interest to 70-80% confluency.

    • Treat the cells with this compound at various concentrations (e.g., 1, 10, 50 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the protein levels of the suspected target (e.g., CDK4, MD-2) by Western blotting. An increased amount of the target protein in the soluble fraction at higher temperatures in the this compound-treated samples compared to the control indicates direct binding and stabilization.

Affinity Chromatography-Mass Spectrometry

This technique is used to isolate and identify proteins that bind to this compound from a complex protein mixture, such as a cell lysate.

Protocol:

  • Immobilization of this compound:

    • Chemically couple this compound to a solid support matrix (e.g., NHS-activated Sepharose beads). This may require chemical modification of this compound to introduce a reactive group for coupling, ensuring the modification does not interfere with its binding activity.

    • Block any remaining active sites on the beads to prevent non-specific binding.

  • Cell Lysate Preparation:

    • Prepare a total protein lysate from the cancer cells of interest using a non-denaturing lysis buffer containing protease inhibitors.[14]

  • Affinity Purification:

    • Incubate the this compound-coupled beads with the cell lysate for several hours at 4°C with gentle rotation to allow for binding.

    • As a negative control, incubate the lysate with beads that have not been coupled with this compound.

    • Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the bound proteins from the beads using a competitive ligand, a high salt concentration, or a change in pH.

    • Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie blue staining.

    • Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample.

Protocol:

  • Protein Extraction and Quantification:

    • Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its target identification.

Linarin_Target_Identification_Workflow cluster_hypothesis Hypothesis Generation cluster_experimental Experimental Validation cluster_downstream Downstream Effect Analysis in_silico In Silico Screening (Molecular Docking) cet_assay Cellular Thermal Shift Assay (CETSA) in_silico->cet_assay Predicts Potential Targets affinity_chrom Affinity Chromatography- Mass Spectrometry in_silico->affinity_chrom literature Literature Review (Known Flavonoid Targets) literature->cet_assay literature->affinity_chrom western_blot Western Blotting cet_assay->western_blot Validates Direct Binding affinity_chrom->western_blot Identifies Binding Partners pull_down Pull-down Assay pull_down->western_blot cell_assays Cell-based Assays (Viability, Apoptosis, Migration) western_blot->cell_assays Confirms Pathway Modulation qpcr qPCR qpcr->cell_assays

Caption: A general experimental workflow for this compound target identification.

Linarin_Signaling_Pathways cluster_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 Inhibits LPS binding Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 CDK4_CyclinD CDK4/Cyclin D This compound->CDK4_CyclinD Inhibits (Predicted) IKK IKK Complex TLR4_MD2->IKK IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Inhibits IκBα phosphorylation p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Dissociation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Bax Apoptosis Apoptosis Caspase9->Apoptosis Caspase8 Caspase-8 Caspase8->Apoptosis MMP9_gene MMP-9 Gene p65_p50_nuc->MMP9_gene Transcription Invasion Decreased Invasion MMP9_gene->Invasion Proliferation Decreased Proliferation CDK4_CyclinD->Proliferation

Caption: this compound's proposed mechanism of action in cancer cells.

Conclusion

This compound presents a promising scaffold for the development of novel anti-cancer therapeutics. Its ability to modulate multiple key signaling pathways, including the NF-κB and apoptosis pathways, contributes to its pleiotropic anti-tumor effects. The computational prediction of CDK4 and MD-2 as direct targets offers exciting avenues for further investigation and validation. The experimental protocols and data summarized in this guide provide a solid foundation for researchers to delve deeper into the molecular mechanisms of this compound and to accelerate its translation from preclinical research to clinical application. Future studies should focus on the experimental validation of its direct binding partners and the elucidation of its comprehensive target profile in various cancer types.

References

Linarin In Vitro Dose-Response Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro dose-response relationship of Linarin, a naturally occurring flavonoid glycoside. This compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways to support further research and development.

Quantitative Dose-Response Data of this compound In Vitro

The biological effects of this compound are dose-dependent and vary across different cell types and experimental conditions. The following tables summarize the quantitative data from various in vitro studies.

Table 1: Anti-proliferative and Cytotoxic Effects of this compound (IC50 Values)

Cell LineCancer TypeIC50 Value (µM)AssayReference
Brain Cancer CellsBrain Cancer10-100Not Specified[1]
Prostate Cancer CellsProstate Cancer25-100Not Specified[1]
Mouse Brain TissueNot Applicable3.801 ± 1.149Ellman's colorimetric method[2]

Table 2: Anti-inflammatory Effects of this compound

Cell LineStimulantThis compound Concentration (µM)EffectReference
RAW264.7LPS5, 10, 20, 30Reduced expression of IL-1β, IL-6, MHC II, NO, CD80
RAW264.7LPS8-32Significantly inhibited NO release
hNECs and BEAS-2BHistamine7.5, 15, 30Suppressed histamine-induced NF-κB activation

Table 3: Neuroprotective Effects of this compound

Cell LineToxinThis compound Concentration (µM)EffectReference
PC12Aβ25-350.1, 1.0, 10Improved cell viability, reduced apoptotic cells

Table 4: Effects of this compound on Cell Migration and Invasion

Cell LineConditionThis compound Concentration (µM)EffectReference
A549Ionizing Radiation5Significantly decreased IR-induced cell migration and invasion

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many pathological conditions, including chronic inflammation and cancer, the NF-κB pathway is constitutively active. This compound has been shown to inhibit the activation of the NF-κB pathway.[3]

NF_kB_Pathway This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation & Translocation Nucleus Nucleus NFkB_active->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been demonstrated to modulate the PI3K/Akt pathway, often leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

Caption: this compound modulates the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses. The MAPK family includes ERK, JNK, and p38. This compound has been shown to influence MAPK signaling, which can contribute to its anti-inflammatory and anti-cancer effects.

MAPK_Pathway This compound This compound MAPKKK MAPKKK This compound->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Inflammation, Proliferation) TranscriptionFactors->CellularResponse Regulates

Caption: this compound influences the MAPK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the in vitro dose-response of this compound.

General Experimental Workflow

A typical workflow for investigating the in vitro effects of this compound involves several key stages, from initial cell culture to downstream molecular analysis.

Experimental_Workflow CellCulture 1. Cell Culture (Select appropriate cell line) LinarinPrep 2. This compound Preparation (Dissolve in DMSO, dilute in media) CellCulture->LinarinPrep Treatment 3. Cell Treatment (Incubate cells with various this compound concentrations) LinarinPrep->Treatment Viability 4a. Cell Viability Assay (e.g., MTT Assay) Treatment->Viability Apoptosis 4b. Apoptosis Assay (e.g., Flow Cytometry with Annexin V/PI) Treatment->Apoptosis ProteinAnalysis 4c. Protein Expression Analysis (e.g., Western Blot) Treatment->ProteinAnalysis DataAnalysis 5. Data Analysis (Calculate IC50, statistical analysis) Viability->DataAnalysis Apoptosis->DataAnalysis ProteinAnalysis->DataAnalysis

Caption: General workflow for in vitro this compound studies.

This compound Solution Preparation and Cell Treatment

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Sterile, light-protected containers

Procedure:

  • Stock Solution Preparation: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]

  • Working Solution Preparation: On the day of the experiment, thaw a stock solution aliquot and dilute it with complete cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or apoptosis analysis) and allow them to adhere and grow to the desired confluency (usually 60-80%).

    • Remove the existing medium and replace it with the medium containing the various concentrations of this compound.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. For long-term treatments, the medium with fresh this compound may need to be replaced every 2-3 days.[4]

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • DMSO or Solubilization solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[6]

  • Cell Treatment: Treat cells with various concentrations of this compound as described in section 3.2.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[5][8]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[9]

  • Flow cytometer

Procedure:

  • Cell Preparation: After treatment with this compound, harvest both adherent and floating cells.

  • Cell Washing: Wash the cells once with cold PBS.[9]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

    • Add 5 µL of PI.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[9] Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.[3]

Protein Expression Analysis: Western Blot

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on the expression levels of proteins involved in the signaling pathways mentioned in section 2.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the this compound-treated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[11]

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay.

  • Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on an SDS-PAGE gel.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[13]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and detect the signal using an imaging system.[14]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

This technical guide provides a comprehensive overview of the in vitro dose-response relationship of this compound, offering valuable data, protocols, and pathway visualizations for researchers in the field. The provided information highlights the dose-dependent nature of this compound's effects and its modulation of key signaling pathways. The detailed experimental protocols serve as a practical resource for designing and conducting further in vitro studies to explore the full therapeutic potential of this promising natural compound. It is important to note that the optimal concentrations and experimental conditions may vary depending on the specific cell line and research question, necessitating preliminary optimization experiments.

References

Linarin's Journey Through the Body: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linarin, a naturally occurring flavone glycoside, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anti-cancer effects.[1][2][3] However, its therapeutic development is hampered by low oral bioavailability, primarily due to poor water and lipid solubility.[4] This technical guide provides an in-depth analysis of the current understanding of this compound's pharmacokinetic profile and bioavailability. We will delve into various strategies explored to enhance its systemic absorption, detail the experimental methodologies used in its study, and present a comprehensive summary of its metabolic fate. This guide aims to be a valuable resource for researchers and professionals involved in the development of this compound as a potential therapeutic agent.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound is characterized by poor oral absorption and rapid elimination. Studies in rats have shown that after oral administration, this compound reaches its maximum plasma concentration (Cmax) within a few hours, followed by a relatively short half-life (t1/2).[5] The absolute bioavailability of this compound has been reported to be as low as 0.47%, indicating extensive first-pass metabolism.[6]

To address the challenge of low bioavailability, several formulation strategies have been investigated, including the development of solid dispersions and liposomes, as well as co-administration with bioenhancers like piperine.[5][7][8] These approaches have shown promise in significantly improving the systemic exposure to this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various studies in rats, providing a comparative overview of different formulations and administration routes.

Table 1: Pharmacokinetic Parameters of this compound after Oral Administration in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)Reference
This compound50226.22.01407100[5]
This compound Solid Dispersion50970.62.04733336.3[5]
This compound Liposome50200.74.0139198.86[5]
This compound + Piperine50 (this compound) + 20 (Piperine)Increased by 346%0.2Increased by 381%481[1][7][9][10]

Table 2: Pharmacokinetic Parameters of this compound after Intramuscular Administration in Rats

FormulationDose (µg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Reference
This compound Solution713323.5 ± 34.50.33Not Reported[11]

Experimental Protocols

This section details the methodologies employed in key pharmacokinetic and bioavailability studies of this compound.

In Vivo Pharmacokinetic Studies in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[5][6] The animals are typically fasted overnight with free access to water before drug administration.[5]

  • Drug Administration:

    • Oral (Intragastric): this compound, its formulations (solid dispersion, liposomes), or co-administered compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage.[5][6] Doses typically range from 50 to 90 mg/kg.[5][12]

    • Intramuscular: this compound solution is administered via intramuscular injection, often into the hind limb muscles.[11]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) from the retro-orbital plexus or tail vein.[5] Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[5][11]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.[5]

In Vitro Permeability Assays
  • Caco-2 Cell Transwell Model: This model is used to assess the intestinal absorption of drugs.[5][8]

    • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.

    • Permeability Assay: The test compound (this compound, solid dispersion, or liposome) is added to the apical (AP) side, and samples are collected from the basolateral (BL) side at various time intervals to determine the apparent permeability coefficient (Papp). The experiment is also performed in the reverse direction (BL to AP) to assess efflux.[5]

In Situ Single-Pass Rat Intestinal Perfusion

This method is used to investigate the intestinal permeability of this compound and the effect of bioenhancers.[7][9]

  • Surgical Procedure: Rats are anesthetized, and a segment of the intestine (e.g., jejunum) is cannulated at both ends.

  • Perfusion: A solution containing this compound, with or without an inhibitor (e.g., verapamil) or a bioenhancer (e.g., piperine), is perfused through the intestinal segment at a constant flow rate.

  • Sample Analysis: The perfusate is collected at the outlet, and the concentrations of the drug and a non-absorbable marker are determined to calculate the effective permeability coefficient (Peff).[7][9]

Analytical Methods for this compound Quantification
  • High-Performance Liquid Chromatography (HPLC):

    • Column: Typically a C18 column (e.g., Agilent C18, 250 mm × 4.6 mm, 5 µm).[5]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.5% phosphate buffer, pH 5.0) in a ratio of around 40:60 (v/v).[5]

    • Detection: UV detection at 340 nm.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a more sensitive and selective method for quantifying this compound and its metabolites in biological matrices.[11][12][13]

    • Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to extract this compound from plasma or tissue homogenates.[12][13]

    • Chromatography: Rapid separation is achieved on a suitable column (e.g., Hypersil Gold C18, ACQUITY UPLC BEH-C18).[12][13]

    • Mass Spectrometry: Detection is performed using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode.[12][13]

Metabolism of this compound

This compound undergoes extensive metabolism, primarily by the intestinal flora, before and after absorption.[6][14] The major metabolic pathways include hydrolysis, demethylation, glucuronidation, sulfation, and ring cleavage.[6][14][15] The initial step is often the hydrolysis of the glycosidic bond to yield its aglycone, acacetin.[6] Acacetin can then be further metabolized. Ring fission of the flavonoid structure by intestinal bacteria leads to the formation of smaller phenolic compounds.[6][14]

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

Linarin_Pharmacokinetic_Study_Workflow cluster_in_vivo In Vivo Pharmacokinetic Study cluster_in_vitro In Vitro Permeability Study iv_start Animal Model (Rat) iv_admin Drug Administration (Oral / Intramuscular) iv_start->iv_admin iv_sample Blood Sampling iv_admin->iv_sample iv_process Plasma Separation iv_sample->iv_process iv_analysis LC-MS/MS or HPLC Analysis iv_process->iv_analysis iv_pk Pharmacokinetic Parameter Calculation iv_analysis->iv_pk it_start Caco-2 Cell Culture it_assay Transwell Permeability Assay it_start->it_assay it_sample Sample Collection (AP & BL) it_assay->it_sample it_analysis Quantification of this compound it_sample->it_analysis it_papp Papp Calculation it_analysis->it_papp

Caption: Workflow of in vivo and in vitro pharmacokinetic studies of this compound.

Linarin_Metabolism_Pathway This compound This compound Acacetin Acacetin This compound->Acacetin Hydrolysis (Intestinal Flora) Apigenin Apigenin Acacetin->Apigenin Demethylation Glucuronide Glucuronide/Sulfate Conjugates Acacetin->Glucuronide Glucuronidation/ Sulfation RingFission Ring Fission Products (e.g., Phloroglucinol) Apigenin->RingFission Ring Cleavage (Intestinal Flora)

Caption: Major metabolic pathways of this compound in rats.

Linarin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes transcription This compound This compound This compound->TLR4 inhibits

Caption: this compound's inhibitory effect on the TLR4/MyD88/NF-κB signaling pathway.

Linarin_AChE_Inhibition AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes Synaptic_ACh Increased Synaptic ACh AChE->Synaptic_ACh leads to ACh Acetylcholine (ACh) ACh->AChE This compound This compound This compound->AChE inhibits

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Conclusion

This compound is a pharmacologically promising natural compound whose clinical potential is currently limited by its poor oral bioavailability. This technical guide has summarized the key pharmacokinetic parameters of this compound and highlighted successful strategies, such as the use of solid dispersions and co-administration with piperine, to enhance its systemic absorption. The detailed experimental protocols and analytical methods described herein provide a practical resource for researchers. Furthermore, the elucidation of its metabolic pathways and its mechanisms of action on inflammatory and neurological pathways offers a deeper understanding of its biological effects. Future research should focus on optimizing formulation strategies and conducting further preclinical and clinical studies to fully realize the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Antioxidant Properties of Linarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linarin, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, most notably its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, focusing on its ability to scavenge free radicals and modulate key cellular signaling pathways involved in oxidative stress response. This document summarizes quantitative data from various antioxidant assays, details experimental protocols for key cited experiments, and provides visual representations of the signaling pathways and experimental workflows through Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound as a natural antioxidant agent.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Flavonoids, a class of polyphenolic compounds found in various plants, are known for their antioxidant capabilities.[2] this compound (Acacetin-7-O-rutinoside), a flavone glycoside found in plants such as Buddleja officinalis and Cirsium japonicum, has demonstrated significant antioxidant and anti-inflammatory activities.[3][4] This guide delves into the technical details of this compound's antioxidant properties, providing a foundation for further research and development.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. These assays measure the ability of a compound to neutralize free radicals or chelate pro-oxidant metals. A summary of the quantitative data from these assays is presented in the table below.

Antioxidant AssayResult (IC50/Value)Source Organism of this compoundReference
Oxygen Radical Absorbance Capacity (ORAC)1441 µmol TE/gCirsium japonicum[1]

Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. TE = Trolox Equivalents.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of endogenous antioxidant defense systems via cellular signaling pathways.

Direct Radical Scavenging

This compound's chemical structure, featuring multiple hydroxyl groups, enables it to donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating the oxidative chain reactions.

Modulation of Cellular Signaling Pathways

This compound has been shown to upregulate the body's own antioxidant defenses by influencing key signaling pathways, primarily the Nrf2/HO-1 and MAPK pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular response to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription and subsequent synthesis of antioxidant enzymes.[5][6] this compound has been shown to promote the nuclear translocation of Nrf2 and increase the expression of HO-1, thereby enhancing the cellular antioxidant capacity.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1->Ub_Proteasome Targets Nrf2 for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates transcription of Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) HO1_gene->Antioxidant_Enzymes Leads to synthesis of Antioxidant_Enzymes->ROS Neutralizes

This compound's activation of the Nrf2/HO-1 signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade involved in various cellular processes, including inflammation and stress responses. The MAPK family includes three major kinases: p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Oxidative stress can lead to the phosphorylation and activation of these MAPKs.[7] this compound has been observed to inhibit the phosphorylation of p38, ERK, and JNK in response to oxidative stimuli.[6] By suppressing the activation of these pro-inflammatory and pro-apoptotic kinases, this compound helps to mitigate the detrimental effects of oxidative stress.

MAPK_Pathway cluster_mapk MAPK Cascade This compound This compound p_p38 p-p38 This compound->p_p38 Inhibits p_ERK p-ERK This compound->p_ERK Inhibits p_JNK p-JNK This compound->p_JNK Inhibits Oxidative_Stress Oxidative Stress p38 p38 Oxidative_Stress->p38 Activates ERK ERK Oxidative_Stress->ERK Activates JNK JNK Oxidative_Stress->JNK Activates p38->p_p38 Phosphorylation ERK->p_ERK Phosphorylation JNK->p_JNK Phosphorylation Inflammation_Apoptosis Inflammation & Apoptosis p_p38->Inflammation_Apoptosis p_ERK->Inflammation_Apoptosis p_JNK->Inflammation_Apoptosis

This compound's inhibitory effect on the MAPK signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound's antioxidant properties.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The decay of fluorescence is recorded, and the antioxidant capacity is quantified by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a standard antioxidant, Trolox.

Protocol Overview:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe, a free radical initiator (e.g., AAPH), and a Trolox standard curve.

  • Sample Preparation: Dissolve this compound in a suitable solvent to prepare a series of dilutions.

  • Assay Procedure:

    • Add the fluorescent probe to each well of a microplate.

    • Add the this compound dilutions or Trolox standards to the respective wells.

    • Initiate the reaction by adding the free radical initiator.

    • Immediately begin monitoring the fluorescence decay at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: Calculate the net AUC for each sample and standard. Plot the net AUC against the concentration of the Trolox standard to generate a standard curve. Determine the ORAC value of this compound by comparing its net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents per gram of sample (µmol TE/g).[1]

ORAC_Workflow start Start prep Prepare Reagents: - Fluorescent Probe - AAPH (Radical Initiator) - Trolox Standards - this compound Samples start->prep plate_setup Pipette Probe, Samples/Standards into Microplate prep->plate_setup initiate Add AAPH to Initiate Reaction plate_setup->initiate measure Measure Fluorescence Decay over Time initiate->measure calculate Calculate Area Under the Curve (AUC) measure->calculate plot Plot Trolox Standard Curve (Net AUC vs. Concentration) calculate->plot determine Determine ORAC Value of this compound (µmol TE/g) plot->determine end End determine->end

Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Western Blot Analysis for Nrf2 and HO-1

Western blotting is used to detect the protein levels of Nrf2 and HO-1 to assess the activation of the Nrf2/HO-1 pathway.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the proteins of interest.

Protocol Overview:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., HepG2) and treat them with this compound at various concentrations and for different time points. A control group without this compound treatment is also included.

  • Protein Extraction: Lyse the cells to extract total protein. For Nrf2 translocation studies, nuclear and cytoplasmic fractions are separated.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2 and HO-1. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize them to the loading control.

Conclusion

This compound demonstrates significant antioxidant properties through both direct radical scavenging and the modulation of key cellular signaling pathways, namely the Nrf2/HO-1 and MAPK pathways. The quantitative data and mechanistic insights presented in this guide underscore the potential of this compound as a therapeutic agent for the prevention and treatment of oxidative stress-related diseases. Further in-depth preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for drug development. This technical guide provides a solid foundation for researchers and scientists to build upon in their exploration of this promising natural compound.

References

The Neuroprotective Potential of Linarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linarin, a naturally occurring flavone glycoside found in various medicinal plants, is emerging as a promising neuroprotective agent. Preclinical studies have demonstrated its multifaceted therapeutic potential against a range of neurological insults, including those associated with Alzheimer's disease and ischemic stroke. This compound exerts its effects through diverse mechanisms, including the potent inhibition of acetylcholinesterase, modulation of critical cell survival and inflammatory signaling pathways such as PI3K/Akt and NF-κB, and reduction of oxidative stress. Despite its promising bioactivity, this compound's clinical development is hampered by poor oral bioavailability, necessitating formulation strategies to enhance its pharmacokinetic profile. This technical guide provides a comprehensive overview of the current state of research on this compound's neuroprotective capabilities, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy.

Introduction

This compound (acacetin-7-O-β-D-rutinoside) is a flavonoid glycoside isolated from plants such as Mentha arvensis, Buddleja davidii, and Chrysanthemum indicum[1][2]. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant, anti-inflammatory, and neuroprotective properties[3]. This compound, in particular, has garnered significant attention for its robust acetylcholinesterase (AChE) inhibitory activity and its ability to protect neurons from various toxic insults[2][4]. Its diverse pharmacological activities suggest it may be a promising candidate for the development of therapies for neurodegenerative conditions like Alzheimer's disease and ischemic brain injury[3][5][6]. This document synthesizes the existing preclinical evidence, focusing on the molecular mechanisms, experimental data, and methodologies employed in the investigation of this compound's neuroprotective effects.

Pharmacokinetics and Bioavailability

A significant challenge in the clinical application of this compound is its low oral bioavailability, which has been measured at approximately 0.47%[7]. This is primarily attributed to poor water and lipid solubility, as well as cellular efflux mediated by P-glycoprotein in the intestine[3][4][7]. Research has shown that co-administration with piperine, a known bioenhancer, can significantly increase the oral absorption of this compound in rats by inhibiting both P-glycoprotein and metabolic enzymes[3][4]. Formulation strategies, such as creating a this compound solid dispersion, have been shown to improve bioavailability by over threefold compared to the administration of this compound alone[3][8].

Table 1: Pharmacokinetic Parameters of this compound in Rats
Formulation/ConditionAdministration RouteCmax (ng/mL)Tmax (h)Relative Bioavailability (%)Reference
This compound SolutionIntramuscular323.5 ± 34.50.33-[3]
This compound AloneOral-0.05100 (Baseline)[4]
This compound + PiperineOralIncreased by 346%0.2Increased by 381%[4]
This compound Solid Dispersion (LSD)Oral--336.3[3][8]
This compound Liposome (LL)Oral--98.86[3][8]

Mechanisms of Neuroprotection

This compound's neuroprotective effects are not attributed to a single mode of action but rather to a combination of activities that modulate key pathological processes in the brain.

Anti-Apoptotic Effects via PI3K/Akt Signaling

One of the primary neuroprotective mechanisms of this compound is its ability to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting cell survival. In neuronal cells challenged with amyloid-β (Aβ), a peptide central to Alzheimer's pathology, this compound treatment dose-dependently increases the phosphorylation and activation of Akt[1]. Activated Akt, in turn, phosphorylates and inhibits Glycogen Synthase Kinase-3β (GSK-3β), a downstream kinase implicated in apoptosis and tau hyperphosphorylation[1]. This inhibition of GSK-3β, coupled with an observed increase in the expression of the anti-apoptotic protein Bcl-2, effectively prevents Aβ-induced neuronal cell death[1][9]. The protective effects of this compound are significantly diminished when the PI3K/Akt pathway is blocked by inhibitors like LY294002, confirming the pathway's central role[1].

PI3K_Akt_Pathway cluster_0 Neurotoxic Insult (e.g., Amyloid-β) cluster_1 This compound-Mediated Neuroprotection Abeta Amyloid-β GSK3b GSK-3β Abeta->GSK3b Activates Apoptosis Apoptosis Abeta->Apoptosis Induces This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylation) Akt->GSK3b Inhibits (Phosphorylation) Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates GSK3b->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: this compound activates the PI3K/Akt pathway to inhibit apoptosis.
Anti-Inflammatory Activity

Neuroinflammation is a key component of neurodegenerative diseases. This compound has demonstrated significant anti-inflammatory properties[3]. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in microglia and macrophage cell lines stimulated with lipopolysaccharide (LPS)[3][10]. This effect is mediated, at least in part, by the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway, a central regulator of the inflammatory response[6][10]. In animal models of chemotherapy-induced neuropathic pain, this compound reduced the activation of microglia and astrocytes and suppressed the expression of proteins associated with the NF-κB/NLRP3 inflammasome pathway[11].

Acetylcholinesterase (AChE) Inhibition

The inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a primary strategy for the symptomatic treatment of Alzheimer's disease. This compound is a potent AChE inhibitor[2]. In vitro assays have shown that this compound inhibits AChE with a low micromolar efficacy[2][3][10]. This inhibitory action has been confirmed in ex vivo studies, where intraperitoneal administration of this compound to mice significantly reduced AChE activity in the cortex and hippocampus[2][3][10]. Molecular docking simulations suggest that the 4'-methoxyl group and the 7-O-sugar moiety of the this compound structure are crucial for its binding to the active site of AChE[2][10].

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound
Assay TypeModel SystemOutcome MeasureResultReference
In VitroMouse Brain TissueIC503.801 ± 1.149 μM[2][3][10]
Ex VivoMouse Cortex & HippocampusAChE Activity ReductionSignificant reduction at 35, 70, and 140 mg/kg (i.p.)[2][3][10]
In VivoAlCl3-induced AD ZebrafishAChE Inhibition Rate74.5%[11]
Modulation of Other Signaling Pathways

This compound's neuroprotective effects also involve other signaling cascades. It has been shown to modulate mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular stress responses, proliferation, and apoptosis[3][11]. Additionally, in models of ischemia-reperfusion injury, this compound provides protection by inhibiting endoplasmic reticulum stress through the PERK-eIF2α pathway and may target aldo-keto reductase family 1 member B1 (AKR1B1)[6][12].

Preclinical Evidence of Neuroprotection

In Vitro Studies

The neuroprotective effects of this compound have been extensively studied in cell-based models of neuronal damage.

  • Alzheimer's Disease Models: In rat pheochromocytoma (PC12) cells exposed to Aβ(25-35), this compound (at concentrations of 0.1, 1.0, and 10 μM) dose-dependently increased cell viability and reduced the number of apoptotic cells[1].

  • Oxidative Stress Models: this compound significantly reduced cell death induced by hydrogen peroxide (H2O2) in rat hippocampal neurons, demonstrating its antioxidant capabilities[10].

  • Ischemia Models: this compound protected neurons from oxygen-glucose deprivation/reperfusion (OGD/R)-induced apoptosis, a common in vitro model for ischemic stroke[6].

Table 3: Summary of In Vitro Neuroprotective Effects of this compound
Model SystemInsultThis compound ConcentrationKey FindingsReference
PC12 CellsAβ(25-35) (30 μM)0.1, 1.0, 10 μMIncreased cell viability, reduced apoptosis, activated PI3K/Akt pathway.[1]
Rat Hippocampal NeuronsH2O2 (400 μM)Not specifiedSignificantly reduced H2O2-induced cell death.[10]
NeuronsOGD/RNot specifiedProtected against apoptosis, inhibited PERK-eIF2α pathway.[6]
RAW264.7 MacrophagesLPS5, 10, 20, 30 μMReduced expression of IL-1β, IL-6, NO.[3]
RAW264.7 MacrophagesLPS40, 80, 160 μMSuppressed NO, TNF-α, IL-1β, IL-6; inhibited NF-κB and MAPK pathways.[3]
In Vivo Studies

Animal models have provided crucial evidence for the neuroprotective efficacy of this compound and its derivatives.

  • Ischemic Stroke Models: In a mouse model of middle cerebral artery occlusion (MCAO), a derivative of this compound, 4′-benzylapigenin-7-β-rutinoside (BLR), reduced infarct volume, improved neurological function, decreased neuronal apoptosis, and reduced inflammation when administered after the ischemic event[13][14][15]. The study also showed that BLR promoted the restoration of cerebral blood flow[13][14]. This compound itself was also shown to reduce infarct volume and improve neurological scores in cerebral ischemia models[6].

  • Alzheimer's Disease Models: In an aluminum chloride (AlCl3)-induced Alzheimer's disease model in zebrafish, this compound significantly improved the dyskinesia recovery rate (88.0%) and strongly inhibited AChE activity (74.5%), outperforming the standard drug donepezil in this model[11].

InVivo_Workflow Model Animal Model Induction (e.g., MCAO in mice) Treatment Treatment Administration (this compound / Derivative / Vehicle) Model->Treatment Behavior Behavioral Assessment (Neurological Score, Memory Tests) Treatment->Behavior Sacrifice Euthanasia and Tissue Collection Behavior->Sacrifice Staining Histological Analysis (TTC Staining, TUNEL Assay) Sacrifice->Staining Biochem Biochemical & Molecular Analysis (Western Blot, ELISA, IHC) Sacrifice->Biochem

Caption: General experimental workflow for in vivo neuroprotection studies.

Detailed Experimental Protocols

This section provides an overview of the methodologies commonly used in the cited studies to evaluate the neuroprotective potential of this compound.

In Vitro Neurotoxicity and Cell Viability Assay (MTT Assay)
  • Objective: To assess the ability of this compound to protect neuronal cells from a toxic insult.

  • Cell Line: Rat pheochromocytoma (PC12) cells are commonly used as a model for neuronal cells[1].

  • Protocol:

    • Cell Culture: PC12 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

    • Plating: Cells are seeded into 96-well plates at a specified density and allowed to adhere.

    • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.1, 1.0, 10 μM) for a defined period (e.g., 1 hour)[1].

    • Insult: A neurotoxic agent, such as Aβ(25-35) peptide (e.g., 30 μM), is added to the wells (excluding control wells) and incubated for a further 24-48 hours[1].

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for approximately 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

    • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
  • Objective: To evaluate the neuroprotective effect of this compound in an animal model of focal cerebral ischemia (stroke)[13][14].

  • Animal Model: Male mice (e.g., C57BL/6) are commonly used.

  • Protocol:

    • Anesthesia: Animals are anesthetized (e.g., with isoflurane).

    • Surgical Procedure: A midline neck incision is made to expose the common carotid artery. A nylon monofilament with a rounded tip is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • Ischemia & Reperfusion: The filament is left in place for a defined period (e.g., 30-60 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion (restoration of blood flow)[13][14][15]. Sham-operated animals undergo the same surgery without filament insertion.

    • Drug Administration: this compound or its derivatives (e.g., 4, 20, 40 mg/kg) are administered, typically via intraperitoneal (i.p.) injection, at a specific time point relative to reperfusion (e.g., 1 hour after reperfusion onset)[13][14].

    • Neurological Assessment: At a set time post-MCAO (e.g., 24 hours), neurological deficits are scored using a standardized scale.

    • Infarct Volume Measurement: Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted (damaged) area remains white. The infarct volume is then calculated using imaging software[13][15].

Western Blot Analysis for Protein Expression/Phosphorylation
  • Objective: To quantify the levels of specific proteins and their phosphorylation status (e.g., Akt, p-Akt, GSK-3β) in response to this compound treatment[1][14].

  • Protocol:

    • Protein Extraction: Cells or brain tissue are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

    • Protein Quantification: The total protein concentration is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2).

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The accumulated preclinical evidence strongly supports the neuroprotective potential of this compound. Its ability to concurrently inhibit acetylcholinesterase, suppress neuroinflammation, mitigate apoptosis via the PI3K/Akt pathway, and reduce oxidative stress makes it an attractive therapeutic candidate for complex neurodegenerative diseases. However, the transition from preclinical promise to clinical reality requires addressing several key challenges.

The foremost hurdle is this compound's poor bioavailability. Future research must focus on developing and optimizing drug delivery systems and formulations, such as solid dispersions or nanoparticle encapsulation, to enhance its absorption and brain penetration. Furthermore, while the efficacy of this compound and its derivatives has been demonstrated in acute injury models like stroke, more extensive studies in chronic neurodegenerative models are warranted. Long-term efficacy and safety studies are essential next steps. Finally, while no clinical trials involving this compound for neurodegenerative diseases are currently registered, the compelling preclinical data should encourage the initiation of well-designed clinical investigations to evaluate its therapeutic potential in human populations. The synthesis of novel, more bioavailable this compound derivatives also represents a promising avenue for drug development.

References

The Anticancer Potential of Linarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linarin, a naturally occurring flavonoid glycoside, has emerged as a promising candidate in anticancer research. Exhibiting a range of biological activities, its potential to inhibit cancer cell proliferation, induce apoptosis, arrest the cell cycle, and impede metastasis has been documented across various cancer cell lines. This technical guide provides a comprehensive overview of the anticancer activities of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This compound (acacetin-7-O-rutinoside), a flavone glycoside, has garnered significant attention for its potential as a therapeutic agent against various malignancies. This guide delves into the core anticancer activities of this compound, providing a detailed examination of its effects on cancer cells and the underlying molecular mechanisms.

In Vitro Anticancer Activities of this compound

This compound has demonstrated significant cytotoxic and antiproliferative effects against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a quantitative measure of its potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cancer Cell LineCancer TypeIC50 (µM)Comments
MDA-MB-231Triple-Negative Breast Cancer120.82D cell culture[1][2]
MDA-MB-231Triple-Negative Breast Cancer19493D spheroid culture[1][2]
Glioma cellsBrain CancerNot specified, but effective at 10-100 µM[3]
LNCaPProstate CancerModerate inhibition at 25-100 µM[4]
DU145Prostate CancerModerate inhibition at 25-100 µM[4]
A549Non-Small-Cell Lung CancerEffective at 5 µM in combination with radiation[5]

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration and invasion.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. This is achieved through the modulation of key apoptotic regulatory proteins.

One of the central mechanisms of this compound-induced apoptosis is the regulation of the Bcl-2 family of proteins. This compound upregulates the expression of pro-apoptotic proteins like Bax while downregulating the expression of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. Specifically, this compound treatment has been shown to enhance the levels of cleaved caspase-3 and caspase-7, key executioner caspases that orchestrate the dismantling of the cell.[1][6] In glioma cells, this compound promotes the activation of Caspase-3 and poly (ADP-ribose) polymerase (PARP).[6]

Table 2: Effect of this compound on Apoptotic Markers
Cancer Cell LineTreatmentEffect on BaxEffect on Bcl-2Effect on Caspase-3/7
MDA-MB-231This compoundUpregulation[1]DownregulationEnhanced expression[1]
Glioma cellsThis compoundUpregulation[6]Not specifiedPARP activation[6]
Prostate Cancer (LNCaP, DU145)This compoundNot specifiedNot specifiedApoptosis induction (up to 5-6-fold)[4]

Experimental Workflow: Apoptosis Detection by Annexin V/PI Staining

cluster_0 Cell Treatment and Harvesting cluster_1 Staining cluster_2 Flow Cytometry Analysis start Seed cancer cells and treat with this compound harvest Harvest cells (including supernatant) start->harvest wash_pbs Wash cells with cold PBS harvest->wash_pbs resuspend Resuspend cells in 1X Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate in the dark add_stains->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by flow cytometry add_buffer->analyze quadrant Quantify cell populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) analyze->quadrant

Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. This compound has been demonstrated to interfere with the cell cycle machinery, leading to arrest at specific checkpoints, thereby preventing cancer cells from dividing. In prostate cancer cells, this compound treatment leads to a moderate G1 arrest.[4] In glioma cells, this compound reduces the expression of cell cycle-related signals including Survivin, p-Rb, and Cyclin D1, while promoting the expression of the cell cycle inhibitor p21.[6]

Table 3: Effect of this compound on Cell Cycle Distribution
Cancer Cell LineTreatmentG0/G1 PhaseS PhaseG2/M PhaseKey Regulatory Proteins Modulated
LNCaPThis compound (25-100 µM)Increase (moderate arrest)DecreaseDecreaseNot specified
DU145This compound (25-100 µM)Increase (moderate arrest)Not specifiedNot specifiedNot specified
Glioma cellsThis compoundNot specifiedNot specifiedNot specified↓ Survivin, ↓ p-Rb, ↓ Cyclin D1, ↑ p21[6]

Logical Flow: this compound-Induced Cell Cycle Arrest

cluster_proteins Modulation of Cell Cycle Regulators This compound This compound p21 ↑ p21 This compound->p21 CyclinD1 ↓ Cyclin D1 This compound->CyclinD1 pRb ↓ p-Rb This compound->pRb Survivin ↓ Survivin This compound->Survivin G1_arrest G1 Phase Arrest p21->G1_arrest CyclinD1->G1_arrest pRb->G1_arrest Proliferation_inhibition Inhibition of Cell Proliferation Survivin->Proliferation_inhibition G1_arrest->Proliferation_inhibition

This compound's impact on cell cycle regulatory proteins.
Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. This compound has shown promise in inhibiting the metastatic potential of cancer cells by interfering with cell migration and invasion. A key target in this process is the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, which facilitates cancer cell invasion.[1] In non-small-cell lung cancer A549 cells, this compound significantly decreased radiation-induced cell migration and invasion at a concentration of 5 µM.[5]

Table 4: Effect of this compound on Cell Migration and Invasion
Cancer Cell LineAssayTreatmentQuantitative Effect
MDA-MB-231Scratch AssayThis compoundSignificant reduction in wound closure[1]
A549Migration/Invasion AssayThis compound (5 µM) + IRSignificant decrease in migration and invasion[5]

Experimental Workflow: Wound Healing (Scratch) Assay

cluster_0 Cell Culture and Wound Creation cluster_1 Treatment and Imaging cluster_2 Data Analysis seed Seed cells to form a confluent monolayer scratch Create a 'scratch' with a sterile pipette tip seed->scratch wash Wash to remove detached cells scratch->wash add_media Add fresh media with/without this compound wash->add_media image_t0 Capture initial image (t=0) add_media->image_t0 incubate Incubate and capture images at regular intervals image_t0->incubate measure Measure the area of the scratch over time incubate->measure calculate Calculate the rate of wound closure measure->calculate compare Compare closure rates between treated and control groups calculate->compare

Workflow for the wound healing (scratch) assay.

Signaling Pathways Modulated by this compound

The anticancer effects of this compound are orchestrated through its influence on critical intracellular signaling pathways that govern cell survival, proliferation, and metastasis. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of these processes and a prominent target of this compound.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in inflammation, immunity, and cancer. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. This compound has been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis and inhibiting their metastatic potential.

In triple-negative breast cancer cells (MDA-MB-231), this compound treatment reduces the expression of phosphorylated p65 (p-p65), the active subunit of NF-κB.[1] This inhibition of NF-κB activation, in turn, leads to the downregulation of its downstream target, MMP-9, contributing to the anti-metastatic effects of this compound.[1] Similarly, in glioma cells, this compound's ability to suppress cell proliferation is dependent on the downregulation of NF-κB/p65.[6] In non-small-cell lung cancer A549 cells, this compound suppresses NF-κB activation by inhibiting the phosphorylation of both NF-κB and its inhibitor, IκB-α.[5]

Signaling Pathway: this compound's Inhibition of the NF-κB Pathway

This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 Inhibits p65_p50_active Active NF-κB (p65/p50) p65_p50->p65_p50_active Activation Nucleus Nucleus p65_p50_active->Nucleus Translocation Apoptosis_inhibition Inhibition of Apoptosis p65_p50_active->Apoptosis_inhibition MMP9 MMP-9 Gene Nucleus->MMP9 Transcription Metastasis Metastasis MMP9->Metastasis

This compound's inhibitory effect on the NF-κB signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Migration Assay (Wound Healing/Scratch Assay)
  • Monolayer Formation: Grow cells to full confluency in 6-well plates.

  • Scratch Creation: Create a linear scratch in the cell monolayer using a sterile pipette tip.

  • Washing and Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing this compound or a vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 24, 48 hours).

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Western Blotting
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-p65, MMP-9, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound has demonstrated significant anticancer activities in a variety of preclinical models. Its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis through the modulation of key signaling pathways, particularly the NF-κB pathway, underscores its potential as a novel therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the anticancer properties of this compound.

Future studies should focus on in vivo efficacy and safety profiling of this compound in animal models of cancer. Furthermore, elucidating the complete spectrum of its molecular targets and signaling interactions will be crucial for its clinical translation. The development of novel drug delivery systems to enhance the bioavailability and tumor-specific targeting of this compound could further augment its therapeutic potential. Continued investigation into this promising natural compound is warranted to fully realize its utility in the fight against cancer.

References

Methodological & Application

Application Notes & Protocols for the Extraction of Linarin from Chrysanthemum indicum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and quantification of linarin from the flowers of Chrysanthemum indicum. This compound, a flavonoid glycoside, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, anticancer, and antihypertensive effects.[1] This document aims to provide researchers with the necessary methodologies to efficiently isolate and study this promising bioactive compound.

Experimental Protocols

Conventional Solvent Extraction Protocol

This protocol describes a traditional method for extracting this compound using an ethanol-aqueous solution.

Materials:

  • Dried Chrysanthemum indicum flowers

  • 75% Ethanol-aqueous solution

  • Traditional Chinese medicine extracting machine or equivalent reflux extraction setup

  • Vacuum rotary evaporator

  • Centrifuge

Procedure:

  • Combine 2.5 kg of dried Chrysanthemum indicum flowers with 25 L of a 75% ethanol-aqueous solution in an extracting machine.[2]

  • Heat the mixture to 100°C and extract for 1.0 hour.[2]

  • Repeat the extraction process three times, pooling the liquid extracts.[2]

  • Concentrate the pooled extracts to a volume of 2.5 L using a vacuum rotary evaporator.[2]

  • Centrifuge the concentrated extract at 3500 rpm for 5 minutes to obtain a precipitate.[2]

  • Collect the precipitate, which contains a high concentration of this compound, for further purification. It has been found that this precipitate can contain over 95% of the total this compound.[2]

Ultrasound-Assisted Deep Eutectic Solvents (UAE-DESs) Extraction Protocol

This protocol offers a more efficient and environmentally friendly approach to this compound extraction.

Materials:

  • Dried Chrysanthemum indicum flower powder

  • Choline chloride

  • Ethylene glycol

  • Deionized water

  • Ultrasonic bath/probe

  • Centrifuge

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and ethylene glycol at a molar ratio of 1:2. Add 30% (v/v) water to the mixture.[3]

  • Mix the dried flower powder with the DES at a liquid-to-solid ratio of 32 mL/g.[3]

  • Place the mixture in an ultrasonic bath and perform the extraction under the following conditions:

    • Ultrasonic power: 340 W[3]

    • Extraction time: 32 minutes[3]

  • Following extraction, centrifuge the mixture to separate the supernatant from the plant residue.

  • The supernatant, containing the extracted this compound, can then be subjected to purification.

Purification by Solid-Liquid Extraction

This protocol is designed to enrich the this compound content from the crude extract precipitate.

Materials:

  • Crude this compound precipitate (from Protocol 1)

  • Ethyl acetate

  • Ethanol

  • 40% Ethanol-aqueous solution

  • 20% Ethanol-aqueous solution

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Mix 40 g of the crude precipitate with 50 mL of ethyl acetate. Stir the mixture sufficiently and then centrifuge at 3500 rpm for 5 minutes to collect the precipitate.[2]

  • Take the precipitate from the previous step and mix it with 50 mL of ethanol. Stir and centrifuge as before to collect the precipitate.[2]

  • Repeat the extraction process on the resulting precipitate two times using a 40% ethanol-aqueous solution.[2]

  • Finally, perform one extraction with a 20% ethanol-aqueous solution.[2]

  • The final precipitate will be the purified this compound extract. This reduced process can achieve a purity of 55.68 ± 2.08% with a recovery of 66.65 ± 1.73%.[2]

Purification by Macroporous Resin

This protocol is suitable for recovering this compound from the DES extract.

Materials:

  • This compound-containing supernatant from UAE-DESs extraction

  • AB-8 macroporous resin

  • Ethanol for elution

Procedure:

  • Pass the this compound-containing supernatant through a column packed with AB-8 macroporous resin.

  • Allow the this compound to adsorb onto the resin.

  • Wash the column with deionized water to remove impurities.

  • Elute the adsorbed this compound from the resin using an appropriate concentration of ethanol.

  • This method has been shown to achieve a recovery efficiency of up to 81.55%.[3]

Quantitative Analysis by HPLC

This protocol details the High-Performance Liquid Chromatography (HPLC) method for quantifying this compound.

Instrumentation:

  • Agilent 1200 series or equivalent HPLC system with a VWD detector.[2]

  • XB-C18 column (4.6 × 250 mm).[2]

Chromatographic Conditions:

  • Mobile Phase: Methanol-water-acetic acid (50:49.95:0.05, v/v/v).[2]

  • Flow Rate: 1.00 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Detection Wavelength: 334 nm.[2]

Procedure:

  • Prepare standard solutions of this compound at various concentrations to create a calibration curve.

  • Prepare the sample solution by dissolving a known amount of the purified extract in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the chromatogram based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Data Presentation

Table 1: Comparison of this compound Extraction Methods from Chrysanthemum indicum

Extraction MethodKey ParametersThis compound Yield/PurityRecoveryReference
Conventional Solvent Extraction 75% Ethanol, 100°C, 3x1hCrude precipitate with >95% of total this compound-[2]
Optimized Ethanol Extraction 74% Ethanol, 2h, 3 times, 12 mL/g solvent-to-material ratio90.5% (experimental yield)-[4]
Ultrasound-Assisted DES Extraction Choline chloride-ethylene glycol (1:2), 30% water, 340W, 32 min14.23 mg/g-
Solid-Liquid Purification Ethyl acetate, ethanol, 40% ethanol, 20% ethanol55.68 ± 2.08% purity66.65 ± 1.73%[2][5]
Macroporous Resin Purification AB-8 resin-81.55%

Visualizations

experimental_workflow plant Dried Chrysanthemum indicum Flowers extraction Extraction (e.g., Ethanol or UAE-DES) plant->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Solid-Liquid or Macroporous Resin) crude_extract->purification purified_this compound Purified this compound purification->purified_this compound analysis Quantitative Analysis (HPLC) purified_this compound->analysis final_product Characterized this compound analysis->final_product

Caption: General experimental workflow for the extraction and purification of this compound.

anti_inflammatory_pathway This compound This compound NF_kB NF-κB Pathway This compound->NF_kB Inhibits MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK Inhibits LPS LPS LPS->NF_kB Activates LPS->MAPK Activates Pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory Induces MAPK->Pro_inflammatory Induces Inflammation Inflammation Pro_inflammatory->Inflammation Promotes

Caption: this compound's inhibitory effect on key inflammatory signaling pathways.[1]

References

Application Note: High-Purity Linarin Purification by Preparative HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linarin (Acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside found in various medicinal plants, including those from the Cirsium and Chrysanthemum genera.[1][2] It has garnered significant interest within the scientific and pharmaceutical communities due to its diverse pharmacological activities, which include anti-inflammatory, antioxidant, and antihypertensive effects.[3][4][5] The therapeutic potential of this compound necessitates the development of efficient and robust purification methods to obtain high-purity material for research and drug development. This application note provides a detailed protocol for the purification of this compound to a high degree of purity using a combination of macroporous resin enrichment and preparative High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The overall workflow for the purification of high-purity this compound involves several key stages, beginning with extraction from the plant source, followed by enrichment to increase the concentration of the target compound, and culminating in final purification via preparative HPLC.

Linarin_Purification_Workflow cluster_extraction Extraction cluster_enrichment Enrichment cluster_purification Purification & Analysis Plant_Material Plant Material (e.g., Cirsium japonicum) Extraction Aqueous Reflux Extraction Plant_Material->Extraction Crude_Extract Crude Aqueous Extract Extraction->Crude_Extract Filtration & Concentration Macroporous_Resin Macroporous Resin Column Chromatography (e.g., D-101) Crude_Extract->Macroporous_Resin Enriched_Fraction Enriched this compound Fraction Macroporous_Resin->Enriched_Fraction Elution Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Purity_Analysis Purity Analysis (Analytical HPLC) Prep_HPLC->Purity_Analysis High_Purity_this compound High-Purity This compound Purity_Analysis->High_Purity_this compound >96% Purity

Caption: Experimental workflow for the purification of high-purity this compound.

Materials and Methods

1. Materials and Reagents

  • Dried plant material (e.g., Cirsium japonicum)

  • D-101 Macroporous Resin

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphoric acid or Formic acid (HPLC grade)

  • This compound standard (>98% purity)[3]

  • Analytical and Preparative HPLC systems

  • C18 HPLC columns (analytical and preparative)

  • Rotary evaporator

  • Filtration apparatus

2. Protocol for this compound Purification

Step 1: Crude Extraction

  • Weigh 5 kg of dried and powdered Cirsium japonicum.[1]

  • Add the plant material to a reflux apparatus with water at a solid-to-liquid ratio of 1:20 (w/v).[1]

  • Perform the extraction under reflux for 2 hours. Repeat the extraction process once more with fresh solvent.[1]

  • Combine the aqueous extracts and filter to remove solid plant debris.

  • Concentrate the filtered extract under reduced pressure using a rotary evaporator to a final volume equivalent to 1 g of raw material per milliliter of solution.[1]

Step 2: Macroporous Resin Enrichment

  • Pack a column with D-101 macroporous resin and equilibrate it with deionized water.

  • Load the concentrated crude extract onto the column.

  • Wash the column with several column volumes of deionized water to remove impurities.

  • Elute the flavonoid-enriched fraction using an appropriate concentration of ethanol-water solution.

  • Collect the eluate and concentrate it to dryness under reduced pressure to yield the enriched this compound fraction.

Step 3: Preparative HPLC Purification

  • Dissolve the enriched fraction in a suitable solvent (e.g., methanol).

  • Perform preparative HPLC using the conditions outlined in Table 1.

  • Monitor the elution profile at the specified detection wavelength and collect the fractions corresponding to the this compound peak.

  • Combine the this compound-containing fractions and evaporate the solvent to obtain purified this compound.

Table 1: Preparative HPLC Parameters

ParameterValue
Instrument Preparative HPLC System
Column C18 Reversed-Phase Column
Mobile Phase Acetonitrile (A) and Water with 0.1% Acid (B)
Gradient Optimized for this compound separation
Flow Rate Dependent on column dimensions (e.g., 20 mL/min)
Detection UV-Vis Detector at 326 nm or 340 nm[6][7]
Injection Volume Scaled for preparative column
Column Temperature Ambient or controlled (e.g., 30-40°C)[7][8]

Step 4: Purity Analysis

  • Analyze the purity of the collected this compound fraction using an analytical HPLC system with the parameters detailed in Table 2.

  • Confirm the identity of the purified compound by comparing its retention time with that of a this compound standard.

Table 2: Analytical HPLC Parameters

ParameterValue
Instrument Analytical HPLC System with UV-Vis or DAD Detector
Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Methanol:Water:Phosphoric Acid (57:43:0.04)[6]
Flow Rate 1.0 mL/min[7]
Detection 326 nm[6]
Injection Volume 10 µL[7]
Column Temperature 30°C[7]

Results and Discussion

The described purification protocol effectively isolates this compound with high purity. The initial extraction and macroporous resin enrichment steps are crucial for removing a significant portion of interfering compounds, thereby improving the efficiency and resolution of the final preparative HPLC step. The purity of this compound at different stages of the purification process is summarized in Table 3.

Table 3: Purification Summary of this compound

Purification StageThis compound Purity/Content (%)Recovery (%)Reference
Enriched Extract (Solid-Liquid)55.68 ± 2.0866.65 ± 1.73[3][4]
After Preparative HPLC96.65-[1][5]

As shown, the final preparative HPLC step is highly effective, elevating the purity of this compound to over 96%.[1][5] This level of purity is suitable for a wide range of in vitro and in vivo bioactivity studies.

Mechanism of Action: Anti-inflammatory Pathway

This compound exhibits anti-inflammatory properties, in part, through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators. By inhibiting COX-2, this compound can effectively reduce the inflammatory response.

Linarin_COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX2 Inhibition

Caption: this compound's inhibitory effect on the COX-2 signaling pathway.

Conclusion

This application note details a robust and reproducible method for the purification of high-purity this compound from natural sources. The combination of macroporous resin enrichment and preparative HPLC is an effective strategy for obtaining this compound with a purity exceeding 96%, making it suitable for pharmacological research and drug development applications. The provided protocols and data serve as a valuable resource for researchers working with this promising flavonoid.

References

Application Note: Quantification of Linarin in Plant Extracts Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Linarin (acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside found in a variety of plant species, particularly those from the Asteraceae, Lamiaceae, and Scrophulariaceae families.[1][2] It has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, analgesic, and anticancer effects.[1][3][4] Given its therapeutic potential, accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Experimental Workflow

The overall workflow for the quantification of this compound from plant material involves sample preparation, chromatographic separation, and mass spectrometric detection and analysis.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plant Material (e.g., flowers, leaves) B Drying & Grinding A->B C Solvent Extraction (e.g., Methanol/Ethanol) B->C D Filtration / Centrifugation C->D E LC-MS/MS System D->E F Chromatographic Separation (C18 Column) E->F G Mass Spectrometric Detection (MRM Mode) F->G H Peak Integration G->H I Quantification (Calibration Curve) H->I J Report Generation I->J

Caption: Overall experimental workflow for this compound quantification.

Experimental Protocols

Plant Sample Preparation and Extraction

This protocol describes a general method for extracting this compound from dried plant material. Optimization may be required depending on the specific plant matrix.

  • Sample Collection and Pre-treatment: Collect the desired plant parts (e.g., flowers, leaves, stems).[5] If not processed immediately, flash-freeze samples in liquid nitrogen and store at -80°C.[5] For extraction, dry the plant material in an oven at a low temperature (40-50°C) or by lyophilization to preserve biochemical integrity.[5][6]

  • Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill. Homogenize the powder thoroughly.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the dried powder into a conical flask.

    • Add 20-25 mL of an appropriate extraction solvent. Methanol or aqueous ethanol (e.g., 70-80%) are commonly effective.[7][8]

    • Perform extraction using ultrasonication for 30-60 minutes or maceration with shaking for 24 hours at room temperature.[9]

    • The extraction can be repeated two to three times to ensure complete recovery.[8]

  • Purification:

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.[5]

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1.0 ng/mL to 1000 ng/mL).[10]

  • Internal Standard (IS): An internal standard, such as baicalin or warfarin, can be used to improve method precision.[10][11] Prepare an IS working solution (e.g., 50 ng/mL) in methanol.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions. The method should be validated for the specific instrument and matrix used.

ParameterTypical Conditions
LC System UPLC or HPLC System
Column Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm; Diamonsil C18, 5 µm, 4.6 x 150 mm)[10][12][13]
Mobile Phase A: Water with 0.1% or 0.5% formic acidB: Methanol or Acetonitrile with 0.1% formic acid[10][12][13]
Flow Rate 0.3 - 0.6 mL/min[10][12][13]
Gradient Isocratic (e.g., 80% B) or a gradient elution can be used for better separation.[10]
Column Temperature 30 - 45 °C[9]
Injection Volume 2 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), operated in either positive or negative mode.[11][12][13]
Ionization Mode Negative ion mode is often sensitive for flavonoids.[12][13] Positive mode has also been successfully used.[11]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 593 → 285 (Positive)[11]; m/z 591 → 283 (Negative) or similar fragmentation.Internal Standard (Baicalin): m/z 447 → 271 (Positive)[11]
Gas Temperatures Optimized for the specific instrument (e.g., Desolvation Gas: 350-450°C)
Collision Energy (CE) Optimized for the specific precursor-product ion transition.

Data Presentation

Method Validation Parameters

A summary of typical validation results for an LC-MS/MS method for this compound quantification.

Validation ParameterTypical Performance
Linearity (R²) > 0.999[9]
Concentration Range 1.0 - 1000 ng/mL in plasma[10]
LLOQ 1.0 ng/mL[11]
Intra-day Precision ≤ 14.7%[11]
Inter-day Precision ≤ 14.7%[11]
Accuracy (Recovery) 95.5% - 106.2% in plant matrix[9]
Matrix Effect Should be evaluated to ensure no significant ion suppression or enhancement.
Quantification of this compound in Plant Species

The following table summarizes the this compound content found in various plant species as reported in the literature.

Plant SpeciesPlant PartThis compound Content (per dry weight)Reference
Chrysanthemum indicumLeaf1.47 g / 100 g[7]
Chrysanthemum indicumFlower0.65 g / 100 g[7]
Chrysanthemum indicumFlower2.08 - 55.68% of extract[8]
Chrysanthemum morifoliumFlower32.8 mg / g of extract[7]
Hemistepta lyrateFlower0.06 - 4.26 mg / g[7]
Compositae Species (Average)Flower0.64 - 1.47 g / 100 g[9]

This compound's Signaling Pathway Interactions

This compound exerts its pharmacological effects by modulating several key cellular signaling pathways. Its anti-inflammatory activity, for instance, is linked to the inhibition of pro-inflammatory pathways such as NF-κB and MAPKs.

This compound Signaling Pathway This compound This compound nfkb NF-κB Pathway This compound->nfkb inhibits mapk MAPK Pathway (JNK/p38/ERK) This compound->mapk inhibits pi3k PI3K/Akt Pathway This compound->pi3k activates ampk AMPK Pathway This compound->ampk activates inflammation ↓ Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) nfkb->inflammation mapk->inflammation oxidative_stress ↓ Oxidative Stress (ROS) mapk->oxidative_stress apoptosis ↓ Apoptosis pi3k->apoptosis insulin_resistance ↓ Insulin Resistance ampk->insulin_resistance

Caption: this compound's modulation of key cellular signaling pathways.[1][14][15]

Conclusion The LC-MS/MS method outlined provides a sensitive, specific, and reliable approach for the quantification of this compound in plant extracts. The protocol for sample preparation, along with the specified instrumental conditions, offers a solid foundation for researchers in natural product chemistry, pharmacology, and quality control. The accurate determination of this compound content is essential for harnessing its therapeutic potential and ensuring the consistency and efficacy of plant-based products.

References

Linarin's Anti-inflammatory Potential: In Vitro Assay Using RAW 264.7 Macrophage Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Linarin, a naturally occurring flavonoid glycoside, has demonstrated significant anti-inflammatory properties in various studies. This document provides detailed protocols for in vitro assays using the RAW 264.7 macrophage cell line to investigate and quantify the anti-inflammatory effects of this compound. Macrophages, key players in the inflammatory response, produce a range of pro-inflammatory mediators upon activation, such as by lipopolysaccharide (LPS). This application note outlines methods to assess how this compound modulates this response, focusing on cell viability, nitric oxide (NO) production, and the expression of pro-inflammatory cytokines. Furthermore, it delves into the molecular mechanisms by exploring this compound's impact on the crucial NF-κB and MAPK signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

This compound Concentration (µM)Inhibition of NO Production (%)
515.2 ± 2.1
1035.8 ± 3.5
2062.5 ± 4.8
4085.1 ± 5.9

Data are presented as mean ± standard deviation and represent the percentage of inhibition compared to LPS-stimulated cells without this compound treatment.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

This compound Concentration (µM)Inhibition of TNF-α Production (%)Inhibition of IL-6 Production (%)
1025.4 ± 3.222.1 ± 2.9
2051.7 ± 4.548.9 ± 4.1
4078.3 ± 6.172.5 ± 5.7

Data are presented as mean ± standard deviation and represent the percentage of inhibition compared to LPS-stimulated cells without this compound treatment.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on RAW 264.7 cells.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[1]

  • Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160 µM) for 24 hours.[2]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[3]

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[3]

  • Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Determination (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.[1]

  • Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[4]

  • Incubate for 10 minutes at room temperature.[4]

  • Measure the absorbance at 540 nm.[4]

  • A standard curve using sodium nitrite is used to determine the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for the quantification of TNF-α and IL-6 in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.[5][6]

  • Pre-treat the cells with this compound at various concentrations for 1 hour, then stimulate with 1 µg/mL LPS for 24 hours.[5][6]

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[1][5][7]

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the supernatants and standards to the wells.

  • Add the detection antibody, followed by the enzyme conjugate.

  • Add the substrate and stop the reaction.

  • Measure the absorbance at the appropriate wavelength.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This method is used to analyze the protein expression levels of key components of the NF-κB (p65, p-p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.

  • Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for a shorter duration (e.g., 30-60 minutes).

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Mandatory Visualizations

G cluster_0 Experimental Workflow A RAW 264.7 Cell Culture B Pre-treatment with this compound A->B C LPS Stimulation B->C D Cell Viability (MTT) C->D E NO Measurement (Griess) C->E F Cytokine Analysis (ELISA) C->F G Protein Extraction C->G H Western Blot Analysis (NF-κB & MAPK) G->H

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IkB IκBα TLR4->IkB activates This compound This compound This compound->IkB inhibits phosphorylation p_IkB p-IκBα IkB->p_IkB phosphorylation NFkB NF-κB (p65/p50) p_NFkB p-NF-κB (p-p65/p50) (Nuclear Translocation) NFkB->p_NFkB activation p_IkB->NFkB releases Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p_NFkB->Cytokines transcribes

Caption: this compound's inhibition of the NF-κB signaling pathway.

G cluster_1 MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates This compound This compound p38 p38 This compound->p38 inhibits phosphorylation ERK ERK This compound->ERK inhibits phosphorylation JNK JNK This compound->JNK inhibits phosphorylation MAPKKK->p38 phosphorylates MAPKKK->ERK phosphorylates MAPKKK->JNK phosphorylates p_p38 p-p38 p_ERK p-ERK p_JNK p-JNK AP1 AP-1 Activation p_p38->AP1 p_ERK->AP1 p_JNK->AP1 Cytokines Pro-inflammatory Gene Expression AP1->Cytokines

Caption: this compound's inhibition of the MAPK signaling pathway.

References

Application Notes and Protocols: Linarin as a Potential Therapeutic Agent in Animal Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Current research is focused on identifying novel therapeutic agents that can mitigate the pathological hallmarks of AD. Linarin, a naturally occurring flavanol glycoside found in plants such as Mentha arvensis and Buddleja davidii, has emerged as a promising candidate due to its neuroprotective and anti-acetylcholinesterase properties.[1] This document provides a detailed overview of the preclinical evaluation of this compound in animal models of Alzheimer's disease, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action

This compound exerts its neuroprotective effects through multiple mechanisms. In vitro studies using PC12 cells have shown that this compound protects against Aβ-induced neurotoxicity by activating the PI3K/Akt signaling pathway.[1] This activation leads to the downstream inhibition of glycogen synthase kinase-3β (GSK-3β) and the upregulation of the anti-apoptotic protein Bcl-2.[1] Furthermore, this compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and learning.[1][2]

Signaling Pathway

Linarin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates AChE AChE This compound->AChE Inhibits Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Akt->Bcl2 Upregulates Neuroprotection Neuroprotection (Inhibition of Apoptosis) GSK3b->Neuroprotection Bcl2->Neuroprotection AChE_Inhibition AChE Inhibition AChE->AChE_Inhibition

Caption: this compound's neuroprotective signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound in Alzheimer's disease models.

Table 1: In Vitro Neuroprotection against Aβ(25-35)-induced Neurotoxicity in PC12 Cells [1]

This compound Concentration (µM)Cell Viability (% of Control)Apoptotic Cells (% Reduction)Caspase-3 Activity (% Reduction)
0.1Data not specifiedData not specifiedData not specified
1.0Dose-dependently increasedDose-dependently reducedDose-dependently reduced
10Dose-dependently increasedDose-dependently reducedDose-dependently reduced
Aβ(25-35) Concentration: 30 µM

Table 2: Effects of this compound on Acetylcholinesterase (AChE) Activity

Model SystemThis compound Concentration/DoseAChE Inhibition Rate (%)Comparator (Donepezil)
Aβ(25-35)-treated PC12 cells[1]0.1, 1.0, 10 µMInhibited AChE activityNot specified
AlCl₃-induced AD Zebrafish[2]Not specified74.543.6

Table 3: Behavioral Recovery in AlCl₃-induced AD Zebrafish Model [2]

TreatmentDyskinesia Recovery Rate (%)
This compound88.0
Donepezil (DPZ)79.3

Experimental Protocols

In Vitro Neuroprotection Assay using PC12 Cells

This protocol is based on the methodology described for evaluating the neuroprotective effects of this compound against Aβ-induced toxicity.[1]

a. Cell Culture and Treatment:

  • Culture rat pheochromocytoma (PC12) cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well.

  • After 24 hours, pre-treat the cells with varying concentrations of this compound (0.1, 1.0, and 10 µM) for 2 hours.

  • Induce neurotoxicity by adding 30 µM of aggregated Aβ(25-35) peptide to the culture medium.

  • Co-incubate for an additional 24 hours.

b. Cell Viability (MTT) Assay:

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

c. Apoptosis Assays (Annexin-V/PI Staining):

  • Harvest the treated cells and wash with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Analyze the stained cells using a flow cytometer.

d. Caspase-3 Activity Assay:

  • Lyse the treated cells and measure protein concentration.

  • Incubate the cell lysate with a caspase-3 specific substrate conjugated to a fluorophore.

  • Measure the fluorescence intensity using a fluorometer to determine caspase-3 activity.

Alzheimer's Disease Zebrafish Model

This protocol is a generalized procedure based on the AlCl₃-induced zebrafish model used to evaluate this compound.[2]

a. AD Model Induction:

  • Raise zebrafish embryos in standard E3 medium.

  • At 3 days post-fertilization (dpf), expose the larvae to 150 µM AlCl₃ in E3 medium for 3 days to induce AD-like pathology.

b. This compound Treatment:

  • Following the induction period, transfer the zebrafish larvae to fresh E3 medium containing the desired concentration of this compound or the positive control, donepezil.

  • Maintain the treatment for a specified duration (e.g., 24-48 hours).

c. Behavioral Analysis (Dyskinesia Recovery):

  • Induce dyskinesia in the zebrafish larvae using a proconvulsant agent (e.g., pentylenetetrazole).

  • Record the locomotor activity of the larvae using a video tracking system.

  • Quantify the recovery from dyskinesia by analyzing parameters such as total distance moved, swimming speed, and turning angle.

d. Acetylcholinesterase (AChE) Activity Assay:

  • Homogenize whole zebrafish larvae in assay buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the AChE activity in the supernatant using a commercially available kit based on the Ellman method.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Zebrafish) PC12 PC12 Cell Culture Pretreat This compound Pre-treatment (0.1, 1.0, 10 µM) PC12->Pretreat Abeta Aβ(25-35) Insult (30 µM) Pretreat->Abeta Assays Viability, Apoptosis, Caspase-3, AChE Assays Abeta->Assays Data Data Analysis and Conclusion Assays->Data Zebrafish Zebrafish Larvae Induction AlCl₃ Induction (AD Model) Zebrafish->Induction Linarin_Treat This compound Treatment Induction->Linarin_Treat Behavior Behavioral Analysis (Dyskinesia Recovery) Linarin_Treat->Behavior AChE_Assay AChE Activity Assay Linarin_Treat->AChE_Assay Behavior->Data AChE_Assay->Data

References

Application Notes: Linarin's Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linarin (acacetin-7-O-rutinoside) is a naturally occurring flavonoid glycoside found in various plants, including those from the Asteraceae and Lamiaceae families.[1] Emerging research highlights its therapeutic potential, particularly in oncology.[1] this compound exhibits a range of anticancer activities, including inducing apoptosis (programmed cell death), reducing oxidative stress, and inhibiting cancer cell migration and invasion across various malignancies such as lung, brain, and prostate cancer.[1][2] These application notes provide a summary of its cytotoxic effects and a detailed protocol for assessing its impact on cell viability.

Data on this compound's Cytotoxicity

This compound's effectiveness in inhibiting cancer cell growth is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The cytotoxic effects of this compound have been evaluated across several cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Assay TypeReference
A549 Non-Small Cell Lung Cancer282Cell Viability Assay[3]
MDA-MB-231 Triple-Negative Breast Cancer120.8 (2D Culture)Cell Viability Assay[4]
MDA-MB-231 Triple-Negative Breast Cancer1949 (3D Spheroid)Cell Viability Assay[4]
LNCaP, DU145 Prostate CancerModerate cell growth inhibition at 25-100 µMCell Growth Assay[5]
Brain Cancer Cells Brain CancerApoptosis induced at 10-100 µMApoptosis Assay[2]

Mechanism of Action & Signaling Pathways

This compound exerts its anticancer effects by modulating multiple key signaling pathways involved in cell survival, proliferation, and metastasis.

  • Inhibition of NF-κB Pathway: A primary mechanism of this compound is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It achieves this by inhibiting the phosphorylation of IκB-α, a critical step that prevents NF-κB's activation and translocation to the nucleus.[3][6]

  • Downregulation of MMP-9: By inhibiting NF-κB, this compound leads to the downregulation of matrix metalloproteinase-9 (MMP-9).[3][4][6] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process crucial for cancer cell invasion and metastasis.

  • Induction of Apoptosis: this compound promotes apoptosis in cancer cells. In triple-negative breast cancer, it upregulates the pro-apoptotic protein Bax and enhances the activity of executioner caspases 3 and 7.[4] In brain and prostate cancer cells, it has been shown to induce apoptosis through the upregulation of p53, p21, and cleavage of PARP (Poly (ADP-ribose) polymerase).[2][5]

MTT_Workflow Start Start Seed 1. Seed Cells in 96-well plate Start->Seed Incubate1 2. Incubate (e.g., 24h, 37°C) Seed->Incubate1 Treat 3. Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 4. Incubate (e.g., 24-72h, 37°C) Treat->Incubate2 AddMTT 5. Add MTT Reagent to each well Incubate2->AddMTT Incubate3 6. Incubate (2-4h, 37°C) AddMTT->Incubate3 Solubilize 7. Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Analyze Data (Calculate % Viability, IC50) Read->Analyze End End Analyze->End

References

Linarin Protocol for Western Blot Analysis of the PI3K/Akt Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linarin, a flavonoid glycoside, has garnered significant interest in biomedical research for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Emerging evidence suggests that this compound exerts some of its biological effects through the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of fundamental cellular processes such as cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.

This document provides a comprehensive protocol for utilizing this compound to study its effects on the PI3K/Akt pathway through Western blot analysis. It includes detailed methodologies for cell treatment, protein extraction, and immunodetection of key pathway components, as well as a summary of expected quantitative outcomes.

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals, such as growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473).

Once activated, Akt phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR) and glycogen synthase kinase 3 beta (GSK-3β), to regulate a wide array of cellular functions.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_this compound This compound Intervention Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK-3β Akt->GSK3b Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Cell_Survival Cell Survival GSK3b->Cell_Survival Promotes (when active) This compound This compound This compound->PI3K Modulates

Figure 1: Simplified diagram of the PI3K/Akt signaling pathway and the point of this compound modulation.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the major steps involved in assessing the impact of this compound on the PI3K/Akt pathway using Western blot analysis.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed cells and allow to adhere overnight B Treat cells with varying concentrations of this compound (and vehicle control) for a defined time period A->B C Lyse cells to extract total protein B->C D Quantify protein concentration (e.g., BCA assay) C->D E Prepare samples and run SDS-PAGE D->E F Transfer proteins to a PVDF or nitrocellulose membrane E->F G Block membrane to prevent non-specific antibody binding F->G H Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt) G->H I Incubate with HRP-conjugated secondary antibody H->I J Detect signal using chemiluminescence I->J K Capture image of the blot J->K L Quantify band intensity K->L M Normalize phosphorylated protein to total protein and loading control L->M

Figure 2: Experimental workflow for Western blot analysis of the PI3K/Akt pathway following this compound treatment.

Detailed Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the chosen cell line (e.g., human cancer cell lines like A549, PC3, or neuronal cell lines like PC12) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1, 5, 10, 20, 50 µM).

  • Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for a predetermined time period. The optimal incubation time should be determined empirically, but a common starting point is 24 hours. For time-course experiments, shorter (e.g., 30 min, 1, 2, 6, 12 hours) and longer time points can be investigated.

Protein Extraction and Quantification
  • Cell Lysis:

    • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS completely and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent Western blot.

Western Blot Analysis
  • Sample Preparation:

    • To 20-30 µg of protein from each sample, add an appropriate volume of 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (the percentage of the gel will depend on the molecular weight of the target proteins).

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane with Tris-buffered saline containing 0.1% Tween 20 (TBST).

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-GSK-3β, anti-GSK-3β, and a loading control like β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions should be based on the manufacturer's datasheet.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.

    • Capture the chemiluminescent signal using an imaging system.

Data Presentation and Analysis

Quantitative analysis of the Western blot bands should be performed using densitometry software (e.g., ImageJ). The intensity of the bands for the phosphorylated proteins should be normalized to the intensity of the corresponding total protein bands. Subsequently, these ratios should be normalized to the loading control to account for any variations in protein loading. The results can be presented as fold change relative to the vehicle-treated control.

Table 1: Representative Quantitative Analysis of this compound's Effect on the PI3K/Akt Pathway

Target ProteinThis compound Concentration (µM)Fold Change in Phosphorylation (p-Protein / Total Protein) vs. Control
p-Akt (Ser473) / Akt 11.2 ± 0.1
51.8 ± 0.2
102.5 ± 0.3
201.5 ± 0.2
500.8 ± 0.1
p-mTOR / mTOR 11.1 ± 0.1
51.5 ± 0.2
102.1 ± 0.2
201.3 ± 0.1
500.9 ± 0.1
p-GSK-3β / GSK-3β 11.3 ± 0.1
51.9 ± 0.3
102.8 ± 0.4
201.7 ± 0.2
501.1 ± 0.1

Note: The data presented in this table are hypothetical and serve as an example of how to present quantitative Western blot results. Actual results may vary depending on the cell line, experimental conditions, and the specific biological context. It has been reported that this compound can both enhance and inhibit the PI3K/Akt pathway depending on the cellular context and stimuli.

Conclusion

This application note provides a detailed framework for investigating the effects of this compound on the PI3K/Akt signaling pathway using Western blot analysis. By following these protocols, researchers can obtain robust and quantifiable data on how this compound modulates the phosphorylation status of key proteins in this critical cellular pathway. Such studies are essential for elucidating the molecular mechanisms underlying the therapeutic potential of this compound and for advancing its development as a potential therapeutic agent.

Application Notes and Protocols for In Vivo Anti-Inflammatory Studies of Linarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of anti-inflammatory studies involving Linarin. Detailed protocols for key assays are provided to ensure reproducibility and accuracy in assessing the therapeutic potential of this natural flavonoid.

Introduction to this compound

This compound (acacetin-7-O-rutinoside) is a naturally occurring flavonoid glycoside found in various plants, including Chrysanthemum species.[1] It has garnered significant scientific interest due to its potential pharmacological activities, notably its anti-inflammatory, antioxidant, and neuroprotective properties.[1] Preclinical in vivo studies have demonstrated this compound's efficacy in attenuating inflammatory responses in various models, suggesting its potential as a therapeutic agent for inflammatory diseases.

Experimental Design Considerations

Animal Models

The choice of animal model is critical for evaluating the anti-inflammatory effects of this compound. The following models are commonly used and well-characterized:

  • Carrageenan-Induced Paw Edema: A model of acute inflammation, primarily used to screen for anti-inflammatory drugs.

  • Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI): A model that mimics the inflammatory cascade seen in sepsis-induced lung injury.

  • Acetic Acid-Induced Writhing Test: A visceral pain model used to assess peripheral analgesic and anti-inflammatory activity.

This compound Dosing and Administration
  • Dosage: Effective doses of this compound in murine models have been reported to range from 12.5 mg/kg to 120 mg/kg.[2][3] A dose-response study is recommended to determine the optimal therapeutic dose for a specific inflammatory model.

  • Administration Route: Oral gavage is a common and clinically relevant route of administration for this compound.[2][3]

  • Vehicle: A suitable vehicle for preparing this compound for oral gavage is a solution of 0.5% carboxymethylcellulose (CMC) in saline. To aid dissolution, a small percentage of dimethyl sulfoxide (DMSO) (e.g., 2-10%) can be used, followed by dilution with the CMC solution.[4]

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This protocol assesses the ability of this compound to reduce acute inflammation.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Randomly divide mice into the following groups (n=6-8 per group):

    • Vehicle Control (oral gavage with vehicle)

    • This compound (e.g., 25, 50, 100 mg/kg, oral gavage)

    • Positive Control (e.g., Indomethacin 10 mg/kg, oral gavage)

  • This compound Administration: Administer this compound or vehicle by oral gavage 1 hour before carrageenan injection.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse. Inject 50 µL of sterile saline into the left hind paw as a control.[1][5]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1][6]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model evaluates this compound's potential to mitigate severe lung inflammation.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetics (e.g., ketamine/xylazine)

  • Surgical instruments

  • Bronchoalveolar lavage (BAL) collection supplies

Procedure:

  • Animal Acclimatization and Grouping: Similar to the paw edema model.

  • This compound Pre-treatment: Administer this compound or vehicle by oral gavage for a specified number of days (e.g., 3 days) prior to LPS challenge.[6]

  • Induction of ALI: Anesthetize the mice. Intratracheally instill 50 µL of LPS solution (e.g., 1 mg/mL in sterile PBS).[2][7] The sham group receives 50 µL of sterile PBS.

  • Sample Collection (24 hours post-LPS):

    • Euthanize the mice.

    • Bronchoalveolar Lavage (BAL): Expose the trachea and cannulate it. Instill and aspirate 0.5 mL of ice-cold PBS three times.[8][9] Pool the recovered fluid.

    • Lung Tissue: Perfuse the lungs with PBS and collect the lung tissue for histological analysis and biochemical assays.

  • Analysis:

    • BAL Fluid: Centrifuge the BAL fluid to pellet the cells. Count the total and differential inflammatory cells (neutrophils, macrophages). Analyze the supernatant for total protein concentration and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.[10]

    • Lung Tissue: Homogenize a portion of the lung tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[11][12] Process another portion for histopathological examination (H&E staining).

Acetic Acid-Induced Writhing Test in Mice

This protocol assesses the peripheral analgesic and anti-inflammatory effects of this compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Acetic acid (0.6% or 0.7% v/v in distilled water)[13][14]

  • Observation chambers

Procedure:

  • Animal Acclimatization and Grouping: Similar to the previous models. A positive control group receiving a standard analgesic like aspirin (100 mg/kg) should be included.

  • This compound Administration: Administer this compound or vehicle by oral gavage 30-60 minutes before the acetic acid injection.[14]

  • Induction of Writhing: Inject 0.1 mL of the acetic acid solution intraperitoneally.[15][16]

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.[14]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-Mean ± SEM-
This compound25Mean ± SEM%
This compound50Mean ± SEM%
This compound100Mean ± SEM%
Indomethacin10Mean ± SEM%

Table 2: Effect of this compound on Inflammatory Markers in LPS-Induced ALI in Mice

Treatment GroupDose (mg/kg)Total Cells in BAL (x10⁵)Neutrophils in BAL (x10⁴)MPO Activity (U/g tissue)TNF-α in BAL (pg/mL)IL-6 in BAL (pg/mL)
Sham-Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
LPS + Vehicle-Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
LPS + this compound25Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
LPS + this compound50Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
LPS + this compound100Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 3: Effect of this compound on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg)Number of Writhes% Inhibition of Writhing
Vehicle Control-Mean ± SEM-
This compound25Mean ± SEM%
This compound50Mean ± SEM%
This compound100Mean ± SEM%
Aspirin100Mean ± SEM%

Visualization of Pathways and Workflows

The following diagrams illustrate the experimental workflows and the key signaling pathways involved in the anti-inflammatory action of this compound.

experimental_workflow_paw_edema cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping drug_prep This compound/Vehicle Preparation grouping->drug_prep administration Oral Gavage drug_prep->administration induction Carrageenan Injection administration->induction measurement Paw Volume Measurement (0-5 hours) induction->measurement calculation Calculate % Inhibition measurement->calculation statistics Statistical Analysis calculation->statistics

Carrageenan-Induced Paw Edema Workflow

experimental_workflow_ali cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping drug_prep This compound/Vehicle Preparation grouping->drug_prep pretreatment This compound Pre-treatment (Oral Gavage) drug_prep->pretreatment induction LPS Instillation pretreatment->induction sampling Sample Collection (24h post-LPS) induction->sampling bal_analysis BAL Fluid Analysis (Cell Count, Cytokines) sampling->bal_analysis tissue_analysis Lung Tissue Analysis (MPO, Histology) sampling->tissue_analysis

LPS-Induced Acute Lung Injury Workflow

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK This compound This compound This compound->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB->Genes

Inhibitory Effect of this compound on the NF-κB Signaling Pathway

mapk_pathway LPS LPS Upstream Upstream Kinases LPS->Upstream p38 p38 MAPK Upstream->p38 ERK ERK Upstream->ERK JNK JNK Upstream->JNK This compound This compound This compound->p38 This compound->ERK This compound->JNK AP1 AP-1 Activation p38->AP1 ERK->AP1 JNK->AP1 Genes Inflammatory Gene Expression AP1->Genes

Inhibitory Effect of this compound on MAPK Signaling Pathways

References

Application Note: Linarin as a Modulator of Neuroinflammation in Microglial Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation is a critical process in the pathogenesis of various neurodegenerative diseases, characterized by the activation of glial cells, primarily microglia.[1] Microglia, the resident immune cells of the central nervous system (CNS), respond to pathological triggers by releasing pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3] While this response is initially protective, chronic activation can lead to neuronal damage.[3] Linarin (acacetin-7-rutinoside), a natural flavonoid glycoside, has demonstrated significant anti-inflammatory and neuroprotective properties.[2][4] It has been shown to mitigate neuroinflammatory responses by inhibiting microglial activation, making it a valuable pharmacological tool for studying neurodegenerative pathways and a potential therapeutic candidate.[2] This document provides detailed protocols and data for utilizing this compound to investigate and modulate neuroinflammation in in vitro microglial models.

Mechanism of Action

This compound exerts its anti-inflammatory effects in microglial cells primarily through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[2] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is commonly used to induce an inflammatory response in microglia by activating TLR4. This activation leads to a downstream cascade that results in the phosphorylation and activation of the NF-κB complex, which then translocates to the nucleus to promote the transcription of pro-inflammatory genes.[5][6] this compound has been shown to suppress this pathway, thereby reducing the expression and release of key inflammatory mediators.[2]

Linarin_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_complex NF-κB Complex (p65/IκBα) TLR4->NFkB_complex Activates p65_nucleus p65 (nucleus) NFkB_complex->p65_nucleus p65 Translocation Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) p65_nucleus->Pro_inflammatory Upregulates Transcription This compound This compound This compound->NFkB_complex Inhibits Activation

Caption: this compound inhibits the LPS-induced TLR4/NF-κB signaling pathway in microglia.

Quantitative Data Summary

This compound has been shown to dose-dependently suppress the production of various pro-inflammatory mediators in LPS-stimulated microglial cells and macrophages. The tables below summarize the reported effects.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

CytokineCell ModelThis compound ConcentrationObserved EffectReference
TNF-αBV2 MicrogliaNot specifiedSignificantly suppressed release[2]
IL-6BV2 MicrogliaNot specifiedSignificantly suppressed release[2]
IL-6RAW264.7 MacrophagesUp to 30 µMSignificantly decreased in a dose-dependent manner[7]
IL-1βBV2 MicrogliaNot specifiedSignificantly suppressed release[2]
IL-1βRAW264.7 MacrophagesUp to 30 µMSignificantly decreased in a dose-dependent manner[7]

Table 2: Effect of this compound on Other Inflammatory Mediators

MediatorCell ModelThis compound ConcentrationObserved EffectReference
iNOSBV2 MicrogliaNot specifiedSignificantly suppressed release[2]
COX-2BV2 MicrogliaNot specifiedSignificantly suppressed release[2]
COX-2In vitro assay50 µg/mL55.35% inhibition rate[8]
Nitric Oxide (NO)RAW264.7 MacrophagesUp to 30 µMProduction was decreased[7]

Experimental Workflow

A typical workflow for studying the anti-inflammatory effects of this compound on microglial cells involves cell culture, induction of an inflammatory response, treatment with this compound, and subsequent analysis of inflammatory markers.

Experimental_Workflow A 1. Seed BV2 Microglial Cells in Culture Plates B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Pre-treat with this compound (Varying Concentrations) for 1-2 hours B->C D 4. Stimulate with LPS (e.g., 100 ng/mL) for 24 hours C->D E 5. Collect Supernatant and/or Prepare Cell Lysates D->E F 6. Downstream Analysis E->F G ELISA (TNF-α, IL-6, IL-1β) F->G H Griess Assay (Nitric Oxide) F->H I Western Blot (iNOS, COX-2, p-p65) F->I J RT-qPCR (Gene Expression) F->J

Caption: General experimental workflow for in vitro analysis of this compound.

Detailed Experimental Protocols

Protocol 1: BV2 Microglial Cell Culture

This protocol describes the standard procedure for culturing and maintaining the BV2 immortalized murine microglial cell line.

Materials:

  • BV2 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T75 culture flasks, 6-well plates, 96-well plates

  • Incubator (37°C, 5% CO2, 95% humidity)

Procedure:

  • Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing Cells: Thaw a frozen vial of BV2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 3 minutes.[9]

  • Culturing: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer to a T75 flask and place in the incubator.

  • Maintenance: Change the medium every 2-3 days. Monitor cells daily for confluence.

  • Subculturing (Passaging): When cells reach 80-90% confluence, aspirate the medium and wash once with sterile PBS. Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

  • Neutralization: Add 8 mL of complete growth medium to inactivate the trypsin. Pipette gently to create a single-cell suspension.

  • Seeding: Transfer a portion of the cell suspension to new flasks or plates at a desired density (e.g., a 1:3 to 1:6 split ratio).

Protocol 2: LPS-Induced Neuroinflammation Model

This protocol details how to induce an inflammatory response in BV2 cells using LPS and treat them with this compound.

Materials:

  • Cultured BV2 cells in appropriate plates (e.g., 96-well for viability/Griess, 6-well for Western Blot/RT-qPCR)

  • This compound (stock solution prepared in DMSO, then diluted in medium)

  • Lipopolysaccharide (LPS) from E. coli (stock solution in sterile water or PBS)

  • Serum-free DMEM

Procedure:

  • Cell Seeding: Seed BV2 cells in the desired plate format and allow them to adhere overnight. A typical seeding density for a 96-well plate is 3 x 10⁴ cells/well.[10]

  • This compound Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 5, 10, 20 µM). Include a vehicle control group treated with the same final concentration of DMSO. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Co-incubate the cells with this compound and LPS for the desired time period (e.g., 24 hours for cytokine and NO measurement).[11]

  • Sample Collection: After incubation, collect the cell culture supernatant for analysis by ELISA or Griess assay. For protein or RNA analysis, wash the cells with cold PBS and proceed immediately to lysis.

Protocol 3: Nitric Oxide (NO) Measurement (Griess Assay)

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.

Materials:

  • Collected cell culture supernatant

  • Griess Reagent Kit (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard (for standard curve)

  • 96-well plate

Procedure:

  • Standard Curve: Prepare a series of sodium nitrite standards in culture medium (e.g., 0-100 µM).

  • Assay: Add 50 µL of cell supernatant and 50 µL of each standard to separate wells of a 96-well plate.

  • Reagent Addition: Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 4: Cytokine Measurement (ELISA)

This protocol provides a general outline for quantifying pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using a sandwich ELISA kit.

Materials:

  • Collected cell culture supernatant

  • Commercial ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α)

  • Wash buffer, detection antibody, substrate solution (all typically included in the kit)

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Preparation: Prepare the ELISA plate, which is pre-coated with a capture antibody, according to the manufacturer's instructions.

  • Standard and Sample Addition: Add standards and collected cell supernatants to the appropriate wells. Incubate as recommended (e.g., 2 hours at room temperature).

  • Washing: Aspirate the liquid from the wells and wash several times with the provided wash buffer.

  • Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate (e.g., 1 hour at room temperature).

  • Conjugate Addition: Wash the plate again, then add the streptavidin-HRP conjugate and incubate (e.g., 30 minutes).

  • Substrate Development: Wash the plate a final time and add the TMB substrate solution. Incubate in the dark until a color change is observed (typically 15-20 minutes).

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm immediately.

  • Calculation: Determine the cytokine concentrations in the samples based on the standard curve.[12]

Protocol 5: Western Blotting for Inflammatory Proteins

This protocol is for detecting the expression levels of proteins like iNOS, COX-2, and phosphorylated NF-κB p65.

Materials:

  • Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.[2]

References

Linarin: Application Notes and Protocols for Osteoporosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linarin, a naturally occurring flavonoid glycoside, has emerged as a promising therapeutic agent in the field of osteoporosis research.[1][2] Found in various plants, including those from the Asteraceae, Lamiaceae, and Scrophulariaceae families, this compound exhibits both anti-inflammatory and antioxidative properties.[2][3] Preclinical studies, both in vitro and in vivo, have demonstrated its potential to mitigate bone loss by promoting bone formation and inhibiting bone resorption.[1][4] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in osteoporosis.

Mechanism of Action

This compound's therapeutic effects on bone health are multifactorial, primarily involving the stimulation of osteoblast differentiation and the suppression of osteoclast activity.

1. Promotion of Osteoblast Differentiation and Mineralization:

This compound has been shown to enhance the differentiation and maturation of osteoblasts, the cells responsible for new bone formation.[4][5] This is achieved through the activation of the Bone Morphogenetic Protein-2 (BMP-2)/Runt-related transcription factor 2 (RUNX2) signaling pathway.[2][3] this compound upregulates the expression of key osteogenic markers, including alkaline phosphatase (ALP), osteocalcin (OCN), bone sialoprotein (BSP), and Type I collagen (COL-I).[1][2] The activation of this pathway appears to be mediated by Protein Kinase A (PKA) signaling.[2][4]

Linarin_Osteoblast_Pathway This compound This compound PKA PKA This compound->PKA BMP2 BMP-2 PKA->BMP2 pSMAD p-SMAD1/5 BMP2->pSMAD RUNX2 RUNX2 pSMAD->RUNX2 Osteogenic_Genes Osteogenic Gene Expression (ALP, OCN, BSP, COL-I) RUNX2->Osteogenic_Genes Differentiation Osteoblast Differentiation & Mineralization Osteogenic_Genes->Differentiation

2. Inhibition of Osteoclastogenesis and Bone Resorption:

This compound also exerts a potent inhibitory effect on the formation and function of osteoclasts, the cells that break down bone tissue. It modulates the RANK/RANKL/OPG signaling pathway, a critical regulator of osteoclast development.[6][7] this compound has been found to decrease the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL) and inhibit the activation of the NF-κB signaling pathway.[6][8] This leads to the downregulation of key osteoclast-related genes such as c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1).[8] Furthermore, this compound can disrupt the formation of the actin ring in osteoclasts, which is essential for their bone-resorbing activity, by inhibiting αvβ3 integrin and CD44.[9]

Linarin_Osteoclast_Pathway cluster_osteoclast Osteoclast Precursor This compound This compound RANKL RANKL This compound->RANKL NFkB NF-κB This compound->NFkB cSrc_PI3K c-Src-PI3K This compound->cSrc_PI3K RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 TRAF6->NFkB TRAF6->cSrc_PI3K NFATc1 NFATc1 NFkB->NFATc1 ActinRing Actin Ring Formation cSrc_PI3K->ActinRing Resorption Bone Resorption NFATc1->Resorption ActinRing->Resorption

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on this compound's effects in osteoporosis models.

Table 1: In Vitro Efficacy of this compound

Cell LineThis compound ConcentrationKey FindingsReference
MC3T3-E1 (osteoblastic)10 µMIncreased mRNA expression of COL-I, ALP, OCN, BSP, and RUNX2.[3]
MC3T3-E1 (osteoblastic)0.2 µg/mLProtected against H₂O₂-induced dysfunction; increased cell survival, ALP activity, collagen content, and calcium deposition; decreased RANKL production.[5]
RAW 264.7 (macrophage)1–20 µMAttenuated RANKL-induced osteoclast differentiation.[1]
Bone Marrow Macrophagesup to 10 µg/mLDose-dependently inhibited osteoclast formation and bone resorption.[8]

Table 2: In Vivo Efficacy of this compound

Animal ModelThis compound DosageDurationKey FindingsReference
Ovariectomized (OVX) Mice20 mg/kg (oral)8 weeksReversed the decrease in bone mineral density (BMD) and improved trabecular bone microarchitecture.[2][10]
Cadmium-induced Osteoporosis Mice20 and 40 mg/kgNot SpecifiedPrevented body weight loss, increased serum calcium and phosphorus, and bone alkaline phosphatase (BAP) levels.[6]
Cadmium-induced Osteoporosis Mice20 and 40 mg/kgNot SpecifiedDecreased oxidative stress and inflammation; modulated the RANK/RANKL/OPG pathway.[6]

Experimental Protocols

In Vitro Osteoblast Differentiation and Mineralization Assay

This protocol is adapted from studies using MC3T3-E1 cells.[2][3][4]

Osteoblast_Workflow

a. Cell Culture and Seeding:

  • Culture MC3T3-E1 cells in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.

b. Osteogenic Induction:

  • After 24 hours, replace the culture medium with an osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

  • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO). Refresh the medium every 2-3 days.

c. Alkaline Phosphatase (ALP) Staining and Activity Assay (Day 7):

  • Wash cells with phosphate-buffered saline (PBS).

  • Fix with 4% paraformaldehyde for 10 minutes.

  • Stain for ALP activity using a solution of 0.1 M Tris-HCl (pH 9.5), 0.1 M NaCl, 5 mM MgCl₂, containing NBT/BCIP substrate.

  • For quantitative analysis, lyse cells and measure ALP activity using a p-nitrophenyl phosphate (pNPP) substrate-based colorimetric assay.

d. Alizarin Red S Staining for Mineralization (Day 14-21):

  • Wash cells with PBS and fix with 70% ethanol for 1 hour.

  • Rinse with deionized water and stain with 40 mM Alizarin Red S (pH 4.2) for 10 minutes.

  • Wash thoroughly with deionized water to remove excess stain.

  • Visualize and quantify the mineralized nodules. For quantification, dissolve the stain with 10% cetylpyridinium chloride and measure absorbance at 562 nm.

e. Gene and Protein Expression Analysis:

  • RT-qPCR: At desired time points (e.g., 7 days), extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR for osteogenic markers (ALP, OCN, BSP, COL-I, RUNX2).

  • Western Blot: After 48 hours of treatment, lyse cells and perform western blot analysis for proteins in the BMP-2/RUNX2 pathway (e.g., BMP-2, p-SMAD1/5, RUNX2).[3]

In Vitro Osteoclastogenesis Assay

This protocol is based on studies using bone marrow macrophages (BMMs) or RAW 264.7 cells.[1][8]

Osteoclast_Workflow

a. Cell Preparation and Seeding:

  • BMMs: Isolate bone marrow from the femurs and tibias of mice. Culture cells in α-MEM with 10% FBS and 30 ng/mL M-CSF for 3 days to generate BMMs.

  • Seed BMMs or RAW 264.7 cells in 96-well plates at a density of 1 x 10⁴ cells/well.

b. Osteoclast Differentiation:

  • Induce differentiation by adding RANKL (e.g., 50-100 ng/mL) to the culture medium.

  • Concurrently, treat cells with various concentrations of this compound (e.g., 1-20 µM) or vehicle.

  • Culture for 5-7 days, replacing the medium every 2 days.

c. TRAP Staining:

  • Wash cells with PBS and fix with 4% paraformaldehyde.

  • Stain for tartrate-resistant acid phosphatase (TRAP) activity using a commercially available kit.

  • Identify TRAP-positive multinucleated cells (≥3 nuclei) as mature osteoclasts and count them under a microscope.

d. Bone Resorption (Pit Formation) Assay:

  • Perform the osteoclastogenesis assay on bone-mimetic surfaces (e.g., dentine slices or calcium phosphate-coated plates).

  • After 7-10 days, remove the cells with sonication in 1 M NH₄OH.

  • Stain the resorption pits with toluidine blue or visualize using scanning electron microscopy.

  • Quantify the resorbed area using image analysis software.

e. Gene and Protein Expression Analysis:

  • RT-qPCR: At the end of the culture period, analyze the expression of osteoclast-specific genes such as NFATc1, TRAP, OSCAR, and c-Fos.[8]

  • Western Blot: Analyze the expression and phosphorylation of key proteins in the NF-κB pathway (e.g., p65).[8]

In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis

This protocol is a standard model for postmenopausal osteoporosis.[2][10]

a. Animals and Surgery:

  • Use female C57BL/6 mice (8-10 weeks old).

  • Perform bilateral ovariectomy under anesthesia. A sham operation (laparotomy without ovary removal) should be performed on the control group.

  • Allow a recovery period of one week.

b. This compound Administration:

  • Divide the OVX mice into groups: OVX + vehicle and OVX + this compound.

  • Administer this compound (e.g., 20 mg/kg body weight) or vehicle daily by oral gavage for 8 weeks.[10]

c. Bone Parameter Analysis:

  • At the end of the treatment period, euthanize the mice.

  • Micro-CT Analysis: Excise the femurs and perform micro-computed tomography (micro-CT) to analyze bone microarchitecture, including bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).

  • Histology: Decalcify, embed, and section the bones. Perform Hematoxylin and Eosin (H&E) staining to visualize bone structure and TRAP staining to identify osteoclasts.

  • Serum Analysis: Collect blood and measure serum levels of bone turnover markers such as ALP and OCN.[2]

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for osteoporosis. Its dual action of promoting bone formation and inhibiting bone resorption addresses the underlying imbalance in bone remodeling that characterizes the disease. The protocols and data provided herein offer a comprehensive guide for researchers to further explore and validate the efficacy of this compound in preclinical osteoporosis models, paving the way for potential clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Linarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of linarin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its therapeutic potentials?

A1: this compound (acacetin-7-O-rutinoside) is a naturally occurring flavonoid glycoside found in various plants, such as Chrysanthemum indicum and Mentha arvensis.[1][2] It has demonstrated a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, cardioprotective, osteoprotective, and antioxidant activities.[1][3] These properties make it a promising candidate for the treatment of various diseases, including inflammatory conditions, neurodegenerative disorders, and osteoporosis.[1][4]

Q2: What is the primary obstacle to the clinical application of this compound?

A2: The primary obstacle is its poor oral bioavailability.[1][2][4] This means that when administered orally, only a very small fraction of the compound reaches systemic circulation to exert its therapeutic effects.[5] Studies have reported an absolute bioavailability of as low as 0.47% in rats, indicating extensive metabolism after oral administration.[6]

Q3: What are the main factors contributing to this compound's low oral bioavailability?

A3: There are three main contributing factors:

  • Poor Aqueous Solubility: this compound is practically insoluble in ether and has low water solubility, which limits its dissolution in the gastrointestinal tract—a prerequisite for absorption.[1][7]

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein efflux pump in the intestines. This transporter actively pumps this compound back into the intestinal lumen after absorption, significantly reducing its net uptake.[1][2]

  • Extensive Metabolism: this compound undergoes extensive first-pass metabolism in the intestines and liver.[5] Major metabolic pathways include hydrolysis, demethylation, glucuronidation, and ring cleavage by intestinal flora.[5][6]

Q4: What are the most common strategies being investigated to improve this compound's oral bioavailability?

A4: Common strategies focus on overcoming the challenges of solubility and absorption. These include:

  • Pharmaceutical Technologies: Developing advanced formulations like solid dispersions and liposomes to improve solubility and dissolution rates.[7][8][9]

  • Use of Bioenhancers: Co-administering this compound with absorption enhancers like piperine, which can inhibit P-gp efflux and metabolic enzymes.[1][2]

  • Nanotechnology Approaches: Utilizing nanocarriers and nanoparticles to increase surface area, enhance solubility, and potentially bypass efflux mechanisms.[7][10]

Troubleshooting Experimental Challenges

Q1: My this compound solid dispersion formulation isn't showing a significant improvement in solubility. What are potential causes?

A1: Several factors could be at play:

  • Incorrect Carrier Selection: The choice of carrier is critical. Hydrophilic carriers like polyethylene glycol (PEG) 6000 are commonly used for solid dispersions to enhance the wettability and dissolution of poorly soluble drugs.[9] Ensure the selected carrier is appropriate for this compound.

  • Improper Drug-to-Carrier Ratio: The ratio of this compound to the carrier affects the final formulation's properties. An insufficient amount of carrier may not be able to effectively disperse the drug into an amorphous state.[9]

  • Inefficient Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, melting method) must ensure the drug is molecularly dispersed.[8][9] Incomplete solvent removal or insufficient mixing can lead to the presence of crystalline drug, which has lower solubility.

  • Recrystallization: The amorphous form of the drug in a solid dispersion is thermodynamically unstable and can recrystallize over time or upon exposure to humidity. Proper storage and characterization (e.g., using XRD or DSC) are necessary to confirm the amorphous state.

Q2: The permeability of my this compound formulation in a Caco-2 cell model is lower than expected. How can I troubleshoot this?

A2: Low permeability in a Caco-2 model often points to efflux transporter activity.

  • P-gp Efflux: Caco-2 cells express P-gp transporters, which actively pump this compound out of the cells.[1][2] To confirm this, run the permeability assay in the presence of a known P-gp inhibitor, such as verapamil or piperine. A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor confirms P-gp mediated efflux.[2]

  • Formulation Instability: Ensure your formulation remains stable in the assay medium. Precipitation of the drug on the apical side of the cell monolayer will lead to an underestimation of permeability.

  • Cell Monolayer Integrity: Verify the integrity of your Caco-2 monolayers by measuring the transepithelial electrical resistance (TEER) before and after the experiment. A drop in TEER suggests compromised tight junctions, which would invalidate the results.

Q3: My in vivo pharmacokinetic study in rats shows high variability in plasma concentrations. What are the common reasons?

A3: High variability is a common challenge in in vivo studies.

  • Gastrointestinal Transit Time: Differences in gastric emptying and intestinal transit time among animals can significantly affect the rate and extent of absorption.

  • Food Effects: The presence or absence of food can alter drug absorption. Ensure consistent fasting and feeding protocols across all study animals.

  • Metabolism Differences: Inter-animal variability in the expression of metabolic enzymes and efflux transporters can lead to different pharmacokinetic profiles.

  • Formulation Inhomogeneity: Ensure the dose administered to each animal is consistent and that the formulation is homogeneous. For suspensions, proper resuspension before each administration is critical.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize quantitative data from studies aimed at improving this compound's bioavailability.

Table 1: Comparison of this compound, this compound Solid Dispersion (LSD), and this compound Liposome (LL) Formulations.

ParameterThis compound (Control)This compound Solid Dispersion (LSD)This compound Liposome (LL)Citation(s)
Solubility Improvement 1x3.29x3.09x[8][9]
Cmax (ng/mL) 226.2970.6200.7[9]
Tmax (h) 2.02.04.0[9]
AUC(0-24) (ng·h/mL) 140747331391[9]
Relative Bioavailability 1.03.363x0.9886x[8][9]

Table 2: Effect of Piperine Co-administration on the Pharmacokinetics of this compound in Rats.

ParameterThis compound Alone (50 mg/kg)This compound (50 mg/kg) + Piperine (20 mg/kg)Citation(s)
Cmax (ng/mL) 145 ± 32647 ± 96[2]
Tmax (h) 0.053 ± 0.0270.200 ± 0.046[2]
AUC(0-inf) (ng·h/mL) 122 ± 76587 ± 347[2]
Increase in AUC -381%[2][5]

Table 3: Solubility of this compound in Various Solvents.

SolventSolubilityCitation(s)
DMSO 10 mg/mL[11]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[11]
DMF Slightly soluble[11]
Ethanol Slightly soluble[11]

Experimental Protocols

1. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Objective: To prepare a this compound solid dispersion to enhance its solubility and dissolution rate.

  • Materials: this compound, Polyethylene glycol (PEG) 6000, Methanol, Rotary evaporator, Vacuum oven.

  • Methodology:

    • Accurately weigh this compound and PEG 6000 (a common starting ratio is 1:9 drug-to-carrier).[9]

    • Dissolve both this compound and PEG 6000 in a minimal amount of methanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film is formed on the flask wall.

    • Transfer the solid mass to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

    • Grind the resulting solid into a fine powder using a mortar and pestle.

    • Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

    • Characterize the formulation using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.

2. Caco-2 Permeability Assay

  • Objective: To evaluate the intestinal permeability of this compound formulations in vitro.

  • Materials: Caco-2 cells, Transwell inserts (e.g., 0.4 µm pore size), Hanks' Balanced Salt Solution (HBSS), this compound formulation, Lucifer yellow.

  • Methodology:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Prior to the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • Wash the cell monolayers with pre-warmed HBSS.

    • To measure apical (AP) to basolateral (BL) transport, add the this compound formulation (dissolved in HBSS) to the AP (upper) chamber. Add fresh HBSS to the BL (lower) chamber.[9]

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with an equal volume of fresh, pre-warmed HBSS.[9]

    • To measure BL to AP transport (to assess active efflux), add the drug to the BL chamber and sample from the AP chamber.

    • At the end of the experiment, assess monolayer integrity again using TEER or by measuring the flux of a paracellular marker like Lucifer yellow.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.[9]

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

3. In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration.

  • Materials: Sprague-Dawley rats, this compound formulation, Oral gavage needles, Blood collection tubes (with anticoagulant, e.g., heparin), Centrifuge, Analytical equipment (LC-MS/MS).

  • Methodology:

    • Fast rats overnight (e.g., 12 hours) before dosing but allow free access to water.

    • Administer the this compound formulation to the rats via oral gavage at a predetermined dose (e.g., 50 mg/kg).[2]

    • Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[2][9]

    • Immediately transfer the blood samples into tubes containing an anticoagulant.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[12]

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software.

Visualizations: Workflows and Pathways

cluster_problem Problem & Causes Problem Low Oral Bioavailability of this compound Solubility Poor Aqueous Solubility Problem->Solubility Efflux P-gp Mediated Efflux Problem->Efflux Metabolism Extensive First-Pass Metabolism Problem->Metabolism Formulation Advanced Formulations (Solid Dispersions, Liposomes) Solubility->Formulation Improves Dissolution Nano Nanotechnology Approaches Solubility->Nano Increases Surface Area Enhancer Co-administration with Bioenhancers (Piperine) Efflux->Enhancer Inhibits P-gp Metabolism->Enhancer Inhibits Enzymes

Caption: Troubleshooting logic for this compound's low bioavailability.

start Start: This compound Formulation Development invitro_char In Vitro Characterization (Solubility, Dissolution, Amorphous State via XRD/DSC) start->invitro_char invitro_abs In Vitro Absorption Study (Caco-2 Permeability Assay) invitro_char->invitro_abs Proceed if solubility is improved invivo_pk In Vivo Pharmacokinetic Study (Rat Model) invitro_abs->invivo_pk Proceed if permeability is enhanced analysis Data Analysis (Calculate Papp, AUC, Cmax) invivo_pk->analysis analysis->start Iterate if results are suboptimal end End: Optimized Formulation analysis->end

Caption: Experimental workflow for improving this compound bioavailability.

cluster_pathway Anti-inflammatory Signaling Pathway This compound This compound TLR4 TLR4 Receptor This compound->TLR4 Inhibits NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Promotes Transcription Inflammation Inflammatory Response Cytokines->Inflammation

Caption: this compound's anti-inflammatory action via TLR4/NF-κB pathway.

References

Linarin Solid Dispersion Formulation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of linarin solid dispersions. Our aim is to address specific experimental challenges to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formulation challenging?

This compound is a flavonoid glycoside with a range of therapeutic effects, including anti-inflammatory, neuroprotective, and hypoglycemic activities.[1] However, its clinical application is limited by its poor water and lipid solubility, which leads to low oral bioavailability.[2][3] The core challenge lies in overcoming this poor solubility to enhance its absorption and therapeutic efficacy.

Q2: Why is solid dispersion a suitable formulation strategy for this compound?

Solid dispersion technology is a proven method for improving the dissolution rate and bioavailability of poorly water-soluble drugs like this compound.[2] By dispersing this compound in a hydrophilic carrier matrix, it can exist in an amorphous or microcrystalline state, leading to increased surface area, improved wettability, and enhanced solubility.[2][4] Studies have shown that this compound solid dispersions can significantly increase its solubility and bioavailability compared to the pure drug.[2][5]

Q3: What are the common carriers used for this compound solid dispersions?

Commonly used hydrophilic carriers for preparing this compound solid dispersions include:

  • Polyvinylpyrrolidone (PVP K30): A frequently used polymer that has been shown to be effective in enhancing the solubility of this compound.[2]

  • Polyethylene Glycol (PEG 6000): Another effective carrier that can improve the dissolution rate of this compound.[2]

Other carriers commonly used for solid dispersions that could be considered for this compound include HPMC, Soluplus®, and various surfactants.[6][7][8]

Q4: What methods are typically used to prepare this compound solid dispersions?

The most common methods for preparing this compound solid dispersions are:

  • Solvent Evaporation Method: This involves dissolving both this compound and the carrier in a common solvent, followed by evaporation of the solvent to obtain the solid dispersion.[2][9]

  • Melting Method (Fusion Method): This method involves melting the carrier and then incorporating the drug into the molten carrier. The mixture is then cooled and solidified.[2][9]

Other techniques applicable to solid dispersion preparation include spray drying, hot-melt extrusion, and freeze-drying.[10][11][12]

Q5: How can I characterize the prepared this compound solid dispersion?

A comprehensive characterization of the solid dispersion is crucial. The following techniques are recommended:

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties and to check for the amorphization of this compound.[2]

  • Powder X-Ray Diffraction (PXRD): To analyze the crystalline or amorphous nature of this compound within the dispersion.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between this compound and the carrier.[2]

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the solid dispersion.[2]

  • In Vitro Dissolution Studies: To evaluate the enhancement of the dissolution rate of this compound from the solid dispersion compared to the pure drug.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Drug Loading Poor miscibility between this compound and the carrier.- Screen different carriers to find one with better miscibility with this compound.- Optimize the drug-to-carrier ratio.- Consider using a ternary solid dispersion by adding a surfactant or a second polymer to improve miscibility.[13]
Phase Separation or Crystallization During Storage The amorphous form of this compound is thermodynamically unstable and tends to revert to its crystalline form.[14][15]- Select a carrier with a high glass transition temperature (Tg) to reduce molecular mobility.- Ensure strong interactions (e.g., hydrogen bonding) between this compound and the carrier, which can be investigated by FTIR.- Store the solid dispersion in a desiccator at a low temperature to minimize moisture absorption and thermal stress.
Incomplete Amorphization of this compound The preparation method or parameters are not optimal.- For the solvent evaporation method, ensure a sufficiently fast solvent removal rate.[16]- For the melting method, ensure complete dissolution of this compound in the molten carrier and use a rapid cooling rate (e.g., quenching in an ice bath).- Increase the proportion of the carrier.
Poor Flowability of the Solid Dispersion Powder The prepared solid dispersion may have irregular particle shape and size.- Optimize the preparation process to obtain more uniform particles (e.g., spray drying often produces spherical particles).- Incorporate a glidant (e.g., colloidal silicon dioxide) into the formulation.
Inconsistent In Vitro Dissolution Results Variability in the preparation process or the dissolution test setup.- Standardize the preparation protocol, including solvent volume, evaporation rate, and drying time.- Ensure the dissolution medium is properly deaerated and the temperature is consistently maintained at 37 ± 0.5 °C.- Use a validated analytical method for quantifying this compound.
Low In Vivo Bioavailability Despite Improved In Vitro Dissolution The supersaturated solution created by the solid dispersion may precipitate in the gastrointestinal tract before absorption can occur.[17]- Incorporate a precipitation inhibitor (e.g., a cellulosic polymer like HPMC) into the formulation.- Investigate the use of surfactants in the solid dispersion to enhance the stability of the supersaturated state.[13]

Quantitative Data Summary

The following table summarizes the reported improvements in the physicochemical properties of this compound upon formulation as a solid dispersion.

ParameterThis compound (Pure Drug)This compound Solid Dispersion (LSD)Fold IncreaseReference
Solubility 0.0595 µg/mL0.1958 µg/mL3.29[2]
Bioavailability --3.363[2][5]

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (70%)

  • Mortar and pestle

  • Vacuum desiccator

  • Sieve (200 mesh)

Procedure:

  • Weigh this compound and PVP K30 in a 1:3 mass ratio.

  • Transfer the weighed powders to a mortar and mix them uniformly.

  • Add an appropriate amount of 70% ethanol to the mixture and triturate until a clear solution is formed.

  • Evaporate the solvent under a vacuum at a controlled temperature.

  • Dry the resulting solid mass for 10 hours in a vacuum desiccator.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powder through a 200-mesh sieve to obtain a uniform particle size.

  • Store the final this compound solid dispersion in a vacuum desiccator.[2]

In Vitro Dissolution Study

Materials:

  • This compound solid dispersion

  • Pure this compound

  • Distilled water

  • Dissolution tester (e.g., RC-6 drug dissolution tester)

  • Syringes and filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Place a known amount of this compound solid dispersion or pure this compound (equivalent to a specific dose of this compound) into a dissolution vessel containing 900 mL of distilled water.

  • Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Set the paddle speed to a specified rate (e.g., 100 rpm).

  • At predetermined time points (e.g., 2, 7, 12, 27, 42, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.

  • Immediately filter the sample through a 0.22 µm syringe filter.

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.[2]

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

Visualizations

experimental_workflow cluster_prep Solid Dispersion Preparation cluster_char Characterization cluster_eval Evaluation weigh Weigh this compound & Carrier mix Mix Powders weigh->mix dissolve Dissolve in Solvent mix->dissolve evaporate Evaporate Solvent dissolve->evaporate dry Dry evaporate->dry pulverize Pulverize & Sieve dry->pulverize dsc DSC pulverize->dsc pxrd PXRD pulverize->pxrd ftir FTIR pulverize->ftir sem_tem SEM/TEM pulverize->sem_tem dissolution In Vitro Dissolution pulverize->dissolution bioavailability In Vivo Bioavailability dissolution->bioavailability troubleshooting_logic start Problem Encountered low_solubility Low Solubility/Dissolution start->low_solubility instability Physical Instability start->instability carrier Optimize Carrier Type/Ratio low_solubility->carrier Miscibility Issue method Optimize Preparation Method low_solubility->method Incomplete Amorphization ternary Consider Ternary System low_solubility->ternary Persistent Low Solubility instability->carrier Low Tg of Carrier instability->method Residual Solvent storage Control Storage Conditions instability->storage Moisture/Temp. Effects

References

Overcoming Linarin solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Linarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with this compound in cell culture experiments, with a primary focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my cell culture medium?

This compound is a flavonoid glycoside with inherently poor water solubility.[1] It is sparingly soluble in aqueous solutions like phosphate-buffered saline (PBS) and most cell culture media.[2] Direct addition of solid this compound powder to your media will likely result in poor dissolution or suspension, leading to inaccurate concentrations and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing a this compound stock solution?

The recommended solvent for preparing a this compound stock solution is Dimethyl Sulfoxide (DMSO). This compound exhibits good solubility in DMSO, approximately 10 mg/mL.[2][3] It is also slightly soluble in ethanol and dimethylformamide (DMF).[2] For cell culture applications, a high-purity, sterile-filtered DMSO is essential.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?

This is a common issue known as precipitation upon dilution. It occurs when a concentrated stock solution in an organic solvent (like DMSO) is introduced into an aqueous environment (cell culture medium) where the compound is less soluble. The abrupt change in solvent polarity causes the compound to fall out of solution. To avoid this, it is crucial to perform a serial dilution and ensure the final concentration of DMSO in the culture medium remains non-toxic to the cells (typically below 0.5%).

Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?

While cell line sensitivity varies, a final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell culture applications. For sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%. Always run a vehicle control (medium with the same final concentration of DMSO) to assess any potential solvent effects on your experimental results.

Q5: Can I store this compound in an aqueous solution?

It is not recommended to store this compound in aqueous solutions for more than one day.[2] The compound's stability in aqueous buffers is limited, and it may precipitate or degrade over time. Stock solutions in anhydrous DMSO, stored at -20°C or -80°C, are stable for extended periods (≥ 4 years).[2]

Q6: Are there alternatives to DMSO for improving this compound's solubility?

Yes, several advanced methods can enhance the solubility of flavonoids like this compound:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[4][5] Derivatives like Sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to be effective.[6]

  • Formulations: Preparing this compound as a solid dispersion or in a liposomal formulation can significantly increase its aqueous solubility.[1]

  • Natural Deep Eutectic Solvents (NaDES): These are mixtures of natural compounds that can act as green, biocompatible solvents to enhance flavonoid solubility.[7]

These methods are more complex and require specific protocol development but can be valuable for in vivo studies or when DMSO is not suitable.

Troubleshooting Guide

Issue: this compound Precipitates in Cell Culture Medium

This guide provides a logical workflow to diagnose and solve this compound precipitation issues during the preparation of working solutions for cell culture experiments.

G start Start: this compound Precipitation Observed check_stock 1. Check Stock Solution Is it clear and fully dissolved? start->check_stock stock_issue Troubleshoot Stock: - Gently warm (37°C) - Vortex/sonicate briefly - Re-make if necessary check_stock->stock_issue No check_dilution 2. Review Dilution Protocol Was it a multi-step serial dilution? check_stock->check_dilution Yes stock_issue->check_stock direct_dilution Problem: Direct Dilution High local concentration causes precipitation. check_dilution->direct_dilution No check_final_dmso 3. Calculate Final DMSO % Is it <0.5%? check_dilution->check_final_dmso Yes fix_dilution Solution: - Perform serial dilutions in media. - Add final solution dropwise while vortexing. direct_dilution->fix_dilution end_solved End: Issue Resolved fix_dilution->end_solved high_dmso Problem: High DMSO % May contribute to insolubility or cause toxicity. check_final_dmso->high_dmso No check_media 4. Check Media Temperature Was the medium cold? check_final_dmso->check_media Yes fix_dmso Solution: - Increase stock concentration. - Adjust dilution steps to lower final DMSO. high_dmso->fix_dmso fix_dmso->end_solved cold_media Problem: Cold Medium Solubility decreases at lower temperatures. check_media->cold_media Yes, it was cold check_media->end_solved No, it was warm fix_media_temp Solution: - Use pre-warmed (37°C) medium for dilution. cold_media->fix_media_temp fix_media_temp->end_solved

Caption: A troubleshooting workflow for this compound precipitation.

Data & Protocols

This compound Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityReference
DMSO~10 mg/mL[2][3]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]
EthanolSlightly Soluble[2][3]
Dimethylformamide (DMF)Slightly Soluble[2]
Aqueous BuffersSparingly Soluble[2]
Water0.0595 µg/mL[1]
This compound Stock Solution Preparation

This table provides calculations for preparing common stock solution concentrations. This compound (FW: 592.54 g/mol ).

Target ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.59 mg2.96 mg5.93 mg
5 mM 2.96 mg14.81 mg29.63 mg
10 mM 5.93 mg29.63 mg59.25 mg
50 mM 29.63 mg148.14 mg296.27 mg
Experimental Protocol: Preparation of this compound Working Solution

This protocol details the recommended procedure for preparing a this compound working solution for cell culture from a DMSO stock.

Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration ≤ 0.1%.

Materials:

  • This compound powder

  • High-purity, sterile DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 50 mM in DMSO):

    • Weigh 29.63 mg of this compound powder into a sterile, conical tube.

    • Add 1 mL of high-purity DMSO.

    • Vortex thoroughly until the this compound is completely dissolved. A brief warming in a 37°C water bath can aid dissolution. This is your 50 mM Primary Stock .

  • Perform an Intermediate Dilution (e.g., 1 mM):

    • Add 980 µL of pre-warmed cell culture medium to a sterile microcentrifuge tube.

    • Add 20 µL of the 50 mM Primary Stock to the medium.

    • Vortex immediately but gently. This creates a 1 mM Intermediate Solution in a medium with 2% DMSO.

  • Prepare the Final Working Solution (e.g., 10 µM):

    • Dispense the required volume of pre-warmed cell culture medium for your experiment into a sterile tube (e.g., for 10 mL final volume, use 9.9 mL).

    • Add 100 µL of the 1 mM Intermediate Solution to the 9.9 mL of medium.

    • Mix gently by inverting the tube or pipetting. This results in a 10 µM Final Working Solution with a final DMSO concentration of 0.02%, which is well below the 0.1% threshold.

This compound's Mechanism of Action: Signaling Pathways

This compound exerts its biological effects, including anti-inflammatory and anti-cancer activities, by modulating several key intracellular signaling pathways.[8][9] A primary mechanism involves the inhibition of the NF-κB pathway, a central regulator of inflammation and cell survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: this compound inhibits the NF-κB inflammatory pathway.

References

Linarin Stability in Aqueous Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of linarin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution appear cloudy or show precipitation after preparation?

A1: This is the most common issue and is primarily due to this compound's poor water solubility. This compound is described as sparingly soluble in aqueous buffers and insoluble in water.[1][2] Precipitation indicates that the concentration of this compound has exceeded its solubility limit in the aqueous medium.

Q2: How should I prepare a stock solution of this compound to avoid solubility issues?

A2: The recommended method is to first dissolve this compound in an organic solvent before diluting it with your aqueous buffer.[1] Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of approximately 10 mg/mL to 100 mg/mL.[1][2]

  • Protocol: First, dissolve this compound in 100% DMSO to create a concentrated stock.

  • Dilution: Then, dilute this stock solution with your aqueous buffer (e.g., PBS) to the final desired concentration. For example, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/ml.[1]

  • Caution: Always add the DMSO stock to the aqueous buffer, not the other way around, while mixing to prevent the drug from precipitating out.

Q3: What is the recommended storage duration for aqueous this compound solutions?

A3: Aqueous solutions of this compound are not stable for long-term storage. It is highly recommended not to store the aqueous solution for more than one day.[1] For longer-term storage, keep this compound as a solid at -20°C (stable for ≥ 4 years) or as a stock solution in anhydrous DMSO at -80°C (stable for up to 1 year).[1][2]

Q4: What factors can cause this compound to degrade in my aqueous solution?

A4: Several factors can contribute to the degradation of this compound in aqueous solutions. The primary factors to consider are temperature, pH, and light exposure.[3][4][5]

  • Temperature: this compound is thermally unstable.[3] Elevated temperatures can accelerate its degradation. The degradation process has been shown to follow first-order reaction characteristics, meaning the rate of degradation is proportional to the this compound concentration.[3]

  • pH: Flavonoid glycosides can be susceptible to hydrolysis under acidic or basic conditions, which would cleave the glycosidic bond. While specific studies on this compound's pH degradation profile are limited, it is a critical factor to control in experiments.[6][7][8]

  • Light: As with many flavonoid compounds, exposure to UV or even ambient light can potentially lead to photodegradation.[4]

  • Oxidation: The presence of oxidizing agents can also degrade this compound.[8]

Q5: Are there advanced methods to improve this compound's stability and solubility for formulation development?

A5: Yes, for drug development purposes where aqueous stability is critical, several formulation strategies can be employed. These include the preparation of solid dispersions, which can significantly improve the solubility and dissolution rate of poorly water-soluble drugs like this compound.[9][10] Another approach is the use of liposomes or other nano-delivery systems to encapsulate and protect the molecule.[9][11]

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound to buffer. This compound's poor aqueous solubility.[12]Prepare a concentrated stock solution in DMSO first, then dilute it into the aqueous buffer with vigorous stirring.[1]
Solution becomes cloudy over a short period (hours). 1. Delayed precipitation due to supersaturation. 2. Temperature fluctuations affecting solubility.1. Ensure the final concentration is below the solubility limit for your specific solvent system. 2. Prepare fresh solutions for each experiment and use them immediately.[1] 3. Maintain a constant temperature.
Loss of biological activity or inconsistent results over time. Chemical degradation of this compound.1. Control Temperature: Avoid heating the solution and store it at recommended temperatures.[3] 2. Control pH: Maintain a stable, neutral pH unless the experimental design requires otherwise. Use buffered solutions. 3. Protect from Light: Store solutions in amber vials or protect them from direct light. 4. Prepare Fresh: Do not store aqueous solutions for more than a day.[1]
Difficulty dissolving this compound solid. This compound is a crystalline solid that can be difficult to wet and dissolve directly in aqueous media.Use an appropriate organic solvent like DMSO, ethanol, or dimethylformamide for the initial stock preparation.[1] Sonication may also be recommended to aid dissolution in the organic solvent.[13]

Quantitative Data Summary

Table 1: this compound Solubility

SolventSolubilityReference(s)
WaterInsoluble / Sparingly Soluble[1][2]
EthanolSlightly Soluble / Insoluble[1][2]
DMSO~10 mg/mL to 100 mg/mL[1][2][13]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]

Table 2: Factors Influencing this compound Stability

FactorEffect on StabilityMitigation StrategyReference(s)
Temperature High temperature increases degradation rate.Strictly control heating temperature or shorten heating time.[3]
pH Non-neutral pH may cause hydrolysis.Use buffered solutions to maintain a stable pH.[7][8][14]
Storage Time (Aqueous) Degradation occurs over time.Do not store aqueous solutions for more than one day.[1]
Light Potential for photodegradation.Protect solutions from light using amber vials or foil.[4]

Experimental Protocols

Protocol: Forced Degradation Study to Assess this compound Stability

This protocol outlines a basic method to evaluate the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).[15][16]

1. Materials and Equipment:

  • This compound (≥95% purity)

  • HPLC-grade DMSO, acetonitrile, methanol, and water

  • Phosphate buffer, Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • HPLC system with a UV or PDA detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[9]

  • pH meter, water bath, UV lamp

2. Preparation of Solutions:

  • This compound Stock Solution: Accurately weigh and dissolve this compound in DMSO to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the appropriate aqueous buffer or mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

3. Application of Stress Conditions: For each condition, a control sample (working solution stored at -20°C) should be analyzed alongside the stressed sample.

  • Acid Hydrolysis: Add HCl to the working solution to adjust the pH to ~2. Incubate at 60°C for 24 hours.[7][8]

  • Base Hydrolysis: Add NaOH to the working solution to adjust the pH to ~10. Incubate at 60°C for 24 hours.[7][8]

  • Thermal Degradation: Incubate the working solution (at neutral pH) at 80°C for 48 hours.[3]

  • Photolytic Degradation: Expose the working solution to direct UV light for 24 hours.

4. HPLC Analysis:

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and a phosphate buffer.[9] For example, acetonitrile and 0.05 mol/L phosphate buffer.[]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 327 nm or 340 nm.[9][]

  • Analysis: Inject the control and stressed samples into the HPLC system. Compare the peak area of this compound in the stressed samples to the control to calculate the percentage of degradation. Observe the chromatogram for the appearance of new peaks, which indicate degradation products.

Visualizations

Linarin_Troubleshooting_Workflow start Start: Preparing this compound Solution q1 Is the solution cloudy or precipitated? start->q1 sol_issue Problem: Poor Solubility q1->sol_issue Yes q2 Is the solution clear but results are inconsistent? q1->q2 No, solution is clear sol_fix Solution: 1. Use DMSO for stock solution. 2. Ensure final concentration is below limit. 3. Add stock to buffer slowly. sol_issue->sol_fix deg_issue Problem: Degradation q2->deg_issue Yes success Experimentally Viable Solution q2->success No, results are consistent deg_fix Solution: 1. Prepare fresh solution daily. 2. Control temperature and pH. 3. Protect from light. deg_issue->deg_fix

Caption: A troubleshooting workflow for identifying and solving common issues with this compound aqueous solutions.

Linarin_Stability_Testing_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep_stock Prepare this compound Stock in DMSO prep_work Dilute to Working Solution in Buffer prep_stock->prep_work stress_acid Acid (pH 2, 60°C) prep_work->stress_acid stress_base Base (pH 10, 60°C) prep_work->stress_base stress_heat Heat (80°C) prep_work->stress_heat stress_light UV Light prep_work->stress_light hplc HPLC Analysis (C18, UV 327nm) stress_acid->hplc stress_base->hplc stress_heat->hplc stress_light->hplc compare Compare Stressed vs. Control Samples hplc->compare report Calculate % Degradation & Identify Products compare->report

Caption: Experimental workflow for conducting a forced degradation stability study of this compound.

Linarin_Degradation_Factors cluster_factors Degradation Factors This compound This compound (Acacetin-7-O-rutinoside) degradation Chemical Degradation (e.g., Hydrolysis) This compound->degradation temp High Temperature temp->degradation ph Acidic / Basic pH ph->degradation light UV Light light->degradation products Degradation Products (e.g., Acacetin + Rutinose) degradation->products

Caption: Key environmental factors leading to the chemical degradation of this compound in aqueous solutions.

References

Linarin HPLC Quantification: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Linarin HPLC quantification. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for this compound quantification?

A1: Successful this compound quantification is often achieved using reversed-phase HPLC. Key parameters include an ODS (C18) column, a mobile phase consisting of a gradient of acetonitrile and water (often with a formic acid modifier to improve peak shape), and UV detection at approximately 254 nm.[1] Column temperature is also a critical parameter and is often maintained around 45°C to achieve good peak shape and resolution.[1]

Q2: What is a common cause of poor resolution between this compound and other compounds?

A2: Co-elution with other flavonoids, such as apigenin, is a frequent challenge.[1] Optimizing the mobile phase gradient, adjusting the column temperature, and ensuring the mobile phase pH is appropriate can help improve the resolution between this compound and closely eluting peaks.[1]

Q3: How can I ensure the accuracy and reproducibility of my this compound quantification?

A3: Method validation is crucial. This involves assessing linearity, precision, accuracy (recovery), and robustness.[1] A reliable method will have a high coefficient of correlation (R² > 0.999), low relative standard deviation (<3.0%), and recovery rates between 95% and 105%.[1]

Troubleshooting Common HPLC Issues

This section provides a systematic approach to troubleshooting common problems encountered during this compound HPLC analysis.

Problem 1: Baseline Noise or Drift

Q: My chromatogram shows a noisy or drifting baseline. What could be the cause and how can I fix it?

A: Baseline instability can significantly impact the accuracy of peak integration and reduce overall sensitivity.[2][3] It's important to differentiate between noise (rapid, random fluctuations) and drift (gradual upward or downward trend).[2][4]

Possible Causes & Solutions:

  • Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase solvents can create baseline noise.[4][5][6]

    • Solution: Use HPLC-grade solvents and freshly prepared mobile phases.[7] Filter all mobile phases through a 0.2 or 0.45 µm filter before use.[5]

  • Air Bubbles in the System: Air bubbles in the pump, detector, or tubing can cause sporadic spikes and an unstable baseline.[4][5][7][8]

    • Solution: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging.[4][5] Prime the pump to remove any trapped air.[5]

  • Detector Issues: A dirty flow cell or a failing lamp can lead to baseline noise.[2][5][7]

    • Solution: Flush the flow cell with an appropriate solvent. If the noise persists, the detector lamp may need to be replaced.[5]

  • Temperature Fluctuations: Changes in ambient temperature can affect the refractive index of the mobile phase, causing baseline drift, especially with UV detectors.[2][8]

    • Solution: Use a column oven to maintain a constant temperature for the column and allow the entire HPLC system to equilibrate to the ambient temperature.[8]

  • Pump Pulsations: Worn pump seals or faulty check valves can lead to rhythmic baseline fluctuations.[2][5]

    • Solution: Regularly maintain the pump, including replacing seals and cleaning or replacing check valves as needed.

Problem 2: Peak Tailing

Q: The this compound peak in my chromatogram is asymmetrical with a tail. What is causing this and how do I resolve it?

A: Peak tailing can compromise resolution and lead to inaccurate peak integration.[9] It is often quantified by the tailing factor (Tf), with a value close to 1.0 being ideal.[9]

Possible Causes & Solutions:

  • Secondary Interactions: Interactions between basic analytes and acidic silanol groups on the silica-based column packing are a common cause of tailing.[10][11]

    • Solution: Adjust the mobile phase pH to suppress the ionization of the silanol groups (typically pH 2-3 for acidic compounds) or the analyte.[9][10] Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help. Using an end-capped column can minimize silanol interactions.[10][11]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[9][10] This will typically affect all peaks in the chromatogram.[10]

    • Solution: Reduce the injection volume or dilute the sample.[9]

  • Column Degradation: A contaminated or old column can lose its efficiency and cause peak tailing.[9] Voids in the packing material can also be a cause.[10]

    • Solution: Flush the column with a strong solvent to remove contaminants. If performance doesn't improve, the column may need to be replaced.[9][10]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[9][11]

    • Solution: Use tubing with the shortest possible length and the smallest appropriate internal diameter. Ensure all fittings are properly connected to minimize dead volume.[9]

Problem 3: Peak Splitting or Shoulders

Q: My this compound peak appears as a split peak or has a shoulder. What are the potential reasons for this distortion?

A: Peak splitting can indicate issues with the sample, the column, or the overall HPLC system.[12][13]

Possible Causes & Solutions:

  • Co-elution of an Interfering Compound: If only the this compound peak is split, it's possible another compound is eluting very close to it.[12][13]

    • Solution: Adjust the mobile phase composition, gradient slope, or temperature to improve the separation.[12] Injecting a smaller sample volume might help resolve the two peaks.[12]

  • Column Contamination or Void: A blocked frit or a void in the column packing can disrupt the sample flow path, causing peaks to split.[12][13] This issue will likely affect all peaks in the chromatogram.[13]

    • Solution: Reverse-flush the column to try and remove the blockage. If this doesn't work, the column or the frit may need to be replaced.[12][13]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[14][15]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.

  • Injection Issues: A partially blocked injector needle or port can lead to improper sample introduction onto the column, resulting in split peaks.

    • Solution: Clean the injector and ensure the needle is not bent or partially clogged.

Problem 4: Retention Time Shifts

Q: The retention time for my this compound peak is not consistent between injections. What could be causing this variability?

A: Stable retention times are critical for peak identification and reproducibility.[16] Drifting or jumping retention times can be caused by several factors.[17][18]

Possible Causes & Solutions:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength and cause retention time drift.[18][19]

    • Solution: Ensure the mobile phase is prepared accurately and consistently. Keep solvent reservoirs capped to minimize evaporation. If using a gradient, ensure the pump's proportioning valves are working correctly.[20]

  • Fluctuations in Flow Rate: Leaks in the system or a malfunctioning pump can lead to an inconsistent flow rate, directly affecting retention times.[21] If all peaks, including the solvent front, shift, a flow rate issue is likely.[17]

    • Solution: Check for leaks at all fittings. If no leaks are found, the pump may require maintenance (e.g., seal replacement).[21]

  • Column Temperature Variations: Inconsistent column temperature can cause retention time shifts.[19]

    • Solution: Use a reliable column oven and allow the system to fully equilibrate before starting the analysis.[19]

  • Column Equilibration: Insufficient equilibration time for the column, especially when changing mobile phases, can lead to drifting retention times in the initial runs.[5]

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before injecting samples. This may require flushing with 10-20 column volumes of the new mobile phase.

Quantitative Data Summary

The following tables provide a summary of typical parameters used in this compound HPLC quantification.

Table 1: Typical HPLC System Parameters for this compound Quantification

ParameterTypical Value/ConditionSource
Column ODS (C18), e.g., Hypersil (2.1 mm × 250 mm, 1.9 μm)[1]
Mobile Phase Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A)[1]
Elution Mode Gradient[1]
Flow Rate 0.44 mL/min[1]
Column Temperature 45 °C[1]
Detection Wavelength 254 nm[1]
Injection Volume Varies; should be optimized

Table 2: Example Gradient Elution Profile

Time (min)% Solvent A (0.1% Formic Acid in Water)% Solvent B (Acetonitrile)
09010
106040
121090
149010

Note: This is an example profile and should be optimized for your specific column and sample.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Quantification from Plant Material
  • Extraction:

    • Accurately weigh the powdered plant material.

    • Perform extraction with a suitable solvent, such as methanol or ethanol, often using methods like sonication or reflux.[22]

    • The choice of solvent may need to be optimized based on the solubility of this compound and potential interferences.[22]

  • Filtration:

    • Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC column.[5][23]

  • Dilution:

    • Dilute the filtered extract with the initial mobile phase to a concentration within the linear range of the calibration curve.[23]

Protocol 2: HPLC Analysis
  • System Equilibration:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Analysis:

    • Inject the calibration standards, followed by the sample solutions.

    • Include quality control (QC) samples at regular intervals to monitor system performance.

  • Data Processing:

    • Integrate the peak area of this compound in the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed baseline Baseline Issue? start->baseline peak_shape Peak Shape Issue? start->peak_shape No retention_time Retention Time Shift? start->retention_time No noise_drift Noise or Drift? baseline->noise_drift Yes tailing_splitting Tailing or Splitting? peak_shape->tailing_splitting Yes check_flow_rate Check Flow Rate (Leaks, Pump) retention_time->check_flow_rate Yes check_mobile_phase Check Mobile Phase (Fresh, Filtered, Degassed) noise_drift->check_mobile_phase Noise check_temp Check Temperature (Column Oven) noise_drift->check_temp Drift check_detector Check Detector (Lamp, Flow Cell) check_mobile_phase->check_detector check_column Check Column (Age, Contamination, Void) tailing_splitting->check_column Splitting check_ph Adjust Mobile Phase pH tailing_splitting->check_ph Tailing check_sample Check Sample (Concentration, Solvent) check_ph->check_sample check_mobile_phase2 Check Mobile Phase (Composition) check_flow_rate->check_mobile_phase2 check_equilibration Ensure Column Equilibration check_mobile_phase2->check_equilibration

Caption: A logical workflow for troubleshooting common HPLC issues.

Linarin_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Data Processing plant_material Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration (0.45 um) extraction->filtration dilution Dilution filtration->dilution sample_ready Prepared Sample dilution->sample_ready injection Injection of Standards & Samples sample_ready->injection linarin_std This compound Standard stock_solution Stock Solution linarin_std->stock_solution calibration_std Calibration Standards stock_solution->calibration_std calibration_std->injection hplc_system HPLC System (Equilibrated) hplc_system->injection chromatogram Chromatogram Acquisition injection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification by HPLC.

References

Preventing Linarin degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for linarin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful extraction and preservation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound, a flavonoid glycoside, is a bioactive compound with various potential therapeutic benefits. However, it is known to be thermally unstable and susceptible to degradation under certain pH conditions.[1] This instability can lead to significant loss of the target compound during extraction and processing, affecting yield and the accuracy of experimental results.

Q2: What are the main factors that cause this compound degradation during extraction?

The primary factors contributing to this compound degradation are:

  • High Temperatures: this compound's degradation is significantly influenced by heat and follows first-order kinetics.[1] Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to its breakdown.

  • pH: Flavonoids, in general, are more stable in acidic conditions and tend to degrade in neutral to alkaline solutions. Adjusting the pH of the extraction solvent can be crucial for preserving this compound.

  • Enzymatic Activity: The presence of endogenous enzymes like glycosidases in the plant material can cleave the glycosidic bond of this compound, leading to its degradation.

  • Oxidation: Like many phenolic compounds, this compound can be susceptible to oxidative degradation, which can be accelerated by factors like light, oxygen, and the presence of metal ions.

Q3: What are the general strategies to prevent this compound degradation?

To minimize this compound degradation, consider the following strategies:

  • Temperature Control: Employ low-temperature extraction methods or minimize the duration of heat exposure.

  • pH Management: Use slightly acidic extraction solvents.

  • Enzyme Inactivation: Pre-treat the plant material (e.g., by blanching or using organic solvents) to denature enzymes.

  • Use of Antioxidants: The addition of antioxidants to the extraction solvent can help prevent oxidative degradation.

  • Modern Extraction Techniques: Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher efficiency in shorter times, reducing the exposure of this compound to degradative conditions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low this compound Yield Incomplete Extraction: The solvent may not be effectively penetrating the plant matrix.- Increase the extraction time or the number of extraction cycles.[2] - Reduce the particle size of the plant material by grinding. - Optimize the solvent-to-material ratio to ensure thorough wetting of the sample.[2]
This compound Degradation: Extraction conditions (temperature, pH) may be too harsh.- Lower the extraction temperature.[1] - Use a slightly acidic extraction solvent (e.g., ethanol with a small amount of acetic acid). - Consider using a non-thermal extraction method like ultrasound-assisted extraction.
Improper Solvent Choice: The polarity of the solvent may not be optimal for this compound.- Use a polar solvent like ethanol or methanol. Optimized results have been reported with 74% ethanol.[2] - For specific applications, deep eutectic solvents (DES) have shown higher extraction yields than 80% ethanol.[3]
Brown or Discolored Extract Oxidation: Phenolic compounds are oxidizing.- Add an antioxidant (e.g., ascorbic acid) to the extraction solvent. - Perform the extraction under an inert atmosphere (e.g., nitrogen). - Store the extract in a dark, cool place.
Presence of Pigments: Co-extraction of chlorophyll and other pigments.- Perform a pre-extraction with a non-polar solvent like hexane to remove pigments before the main extraction.
Inconsistent Results Variability in Plant Material: The this compound content can vary depending on the plant's age, growing conditions, and harvesting time.- Use plant material from a consistent source and harvest at the same developmental stage. - Standardize the drying and storage conditions of the plant material.
Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration.- Carefully control and monitor all extraction parameters. - Use calibrated equipment.

Experimental Protocols

Protocol 1: Optimized Ethanol-Based Hot Reflux Extraction of this compound from Chrysanthemum indicum

This protocol is based on optimized parameters for achieving a high yield of this compound.[2]

Materials and Reagents:

  • Dried Chrysanthemum indicum flowers, ground to a fine powder

  • 74% Ethanol (v/v) in distilled water

  • Reflux apparatus (heating mantle, round-bottom flask, condenser)

  • Filter paper or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Weigh the powdered Chrysanthemum indicum flowers.

  • Place the powder in a round-bottom flask.

  • Add 74% ethanol at a solvent-to-material ratio of 12 mL/g.[2]

  • Set up the reflux apparatus and bring the mixture to a gentle boil.

  • Conduct the extraction for 2 hours.[2]

  • After 2 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Filter the extract to separate the solid plant material from the liquid.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.[2]

  • Combine all the filtrates.

  • Concentrate the combined extract using a rotary evaporator at a temperature below 50°C to avoid thermal degradation.

  • The resulting concentrated extract can be further purified or used for analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound using Deep Eutectic Solvents (DES)

This protocol offers a more efficient and environmentally friendly alternative to traditional solvent extraction.[3]

Materials and Reagents:

  • Dried Chrysanthemum indicum flowers, ground to a fine powder

  • Choline chloride

  • Ethylene glycol

  • Distilled water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and ethylene glycol at a molar ratio of 1:2.

  • Add 30% (v/v) water to the DES mixture.[3]

  • Weigh the powdered plant material and place it in an extraction vessel.

  • Add the DES-water mixture at a liquid-to-solid ratio of 32 mL/g.[3]

  • Place the vessel in an ultrasonic bath and sonicate for 32 minutes at an extraction power of 340 W.[3]

  • After extraction, centrifuge the mixture to pellet the solid material.

  • Decant the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter before analysis.

Data Presentation

Table 1: Comparison of this compound Extraction Methods and Yields

Extraction MethodPlant SourceSolventKey ParametersThis compound YieldReference
Hot RefluxChrysanthemum indicum74% Ethanol2 h, 3 cycles, 12 mL/g ratio90.5% (relative yield)[2]
Ultrasound-AssistedChrysanthemum indicumCholine chloride: Ethylene glycol (1:2) with 30% water32 min, 340 W, 32 mL/g ratio14.23 mg/g (1.21 times higher than 80% ethanol extraction)[3]
Hot RefluxChrysanthemum zawadskii50% Ethanol4 h, 70°CHighest yield (quantitative value not specified)[4]
Solid-LiquidDendranthema indicum75% Ethanol1 h, 100°C, 3 cyclesPurity of 55.68% and recovery of 66.65% after purification[5]

Signaling Pathways and Logical Relationships

This compound Degradation Pathway

The primary degradation pathway for this compound under hydrolytic conditions (acid or enzymatic) involves the cleavage of the glycosidic bond to yield its aglycone, acacetin, and the disaccharide rutinose. Acacetin can be further demethylated to apigenin.

Linarin_Degradation This compound This compound Acacetin Acacetin This compound->Acacetin Hydrolysis (Acid or Enzymatic) Rutinose Rutinose This compound->Rutinose Hydrolysis (Acid or Enzymatic) Apigenin Apigenin Acacetin->Apigenin Demethylation

Caption: Proposed chemical degradation pathway of this compound.

Experimental Workflow for this compound Extraction and Analysis

This workflow outlines the key steps from plant material preparation to the final analysis of this compound content.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis Plant_Material Plant Material (e.g., Chrysanthemum flowers) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., Hot Reflux or UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Purification (Optional) Concentration->Purification Analysis Quantification (e.g., HPLC) Purification->Analysis

Caption: General experimental workflow for this compound extraction.

References

Linarin formulation for improved therapeutic efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for linarin formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in formulating this compound for improved therapeutic efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound formulations.

Formulation & Characterization

  • Question: My this compound solid dispersion shows poor dissolution enhancement. What are the possible causes and solutions?

    • Answer:

      • Incomplete Amorphization: this compound may not have fully converted to an amorphous state. Verify the amorphous nature using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[1][2][3] A sharp endothermic peak corresponding to the melting point of crystalline this compound in the DSC thermogram or characteristic crystalline peaks in the XRD pattern indicates incomplete amorphization. To improve this, ensure complete dissolution of both this compound and the polymer in the solvent during preparation.

      • Inappropriate Polymer Carrier: The chosen polymer may have poor miscibility with this compound. Consider screening different polymers such as PVP K30, PEG 6000, or Poloxamer 188.[1][4][5] The optimal drug-to-polymer ratio is also crucial; a ratio of 1:3 (this compound:PVP K30) has been shown to be effective.[1]

      • Recrystallization upon Storage: Amorphous solid dispersions can be unstable and recrystallize over time.[6] Store the formulation in a desiccator to prevent moisture-induced crystallization. Conduct stability studies under different temperature and humidity conditions to assess the physical stability.[7][8]

  • Question: I am observing low encapsulation efficiency for my this compound-loaded liposomes. How can I improve it?

    • Answer:

      • Lipid Composition: The choice of lipids and the presence of cholesterol significantly impact encapsulation efficiency. A higher cholesterol content can increase membrane rigidity and reduce drug leakage.[9][10] Experiment with different phospholipid to cholesterol molar ratios.

      • Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug precipitation and low encapsulation. The optimal ratio needs to be determined empirically. For flavonoids like quercetin, increasing the lipid concentration has been shown to enhance entrapment.[11][12]

      • Hydration Conditions: The temperature and duration of hydration of the lipid film are critical. Ensure hydration is performed above the phase transition temperature of the lipids to ensure proper vesicle formation.[13]

      • Sonication/Extrusion Parameters: The energy input during size reduction can affect encapsulation. Over-sonication can lead to drug leakage. Optimize sonication time and power, or use extrusion for a more controlled size reduction and potentially better retention.

  • Question: The particle size of my this compound nanoparticles is too large and polydisperse. What adjustments can I make?

    • Answer:

      • Homogenization Speed/Sonication Power: For emulsion-based methods, increasing the homogenization speed or sonication power can lead to smaller and more uniform nanoparticles.[14][15] However, excessive energy can also lead to particle aggregation.

      • Surfactant Concentration: The concentration of the stabilizer (e.g., PVA) is critical. Insufficient surfactant can lead to particle aggregation, while excessive amounts might result in a larger particle size.

      • Polymer Concentration: Higher polymer concentrations generally result in larger nanoparticles.[14][15] Try decreasing the concentration of the polymer (e.g., PLGA).

      • Solvent Evaporation Rate: A rapid evaporation of the organic solvent can lead to the formation of smaller nanoparticles. This can be controlled by adjusting the temperature and pressure during the evaporation step.

In Vitro & In Vivo Studies

  • Question: My in vitro drug release study shows a very high burst release of this compound from my nanoparticles. How can I achieve a more sustained release?

    • Answer:

      • Drug Location: A high burst release often indicates a significant amount of drug adsorbed on the nanoparticle surface. Ensure proper washing of the nanoparticle suspension to remove unencapsulated and surface-adsorbed drug.

      • Polymer Properties: The type and molecular weight of the polymer influence the drug release profile. A higher molecular weight PLGA, for instance, will degrade slower, leading to a more sustained release.

      • Particle Size and Morphology: Smaller particles have a larger surface area-to-volume ratio, which can contribute to a faster initial release. Optimizing for a slightly larger and more compact nanoparticle structure might help.

  • Question: The oral bioavailability of my this compound formulation in animal studies is still low. What other factors should I consider?

    • Answer:

      • First-Pass Metabolism: this compound is susceptible to metabolism in the liver and intestines. Co-administration with piperine has been shown to suppress this compound metabolism and increase oral absorption.

      • P-glycoprotein Efflux: this compound may be a substrate for P-glycoprotein (P-gp) efflux pumps in the intestine, which actively transport it back into the intestinal lumen. Formulations like solid dispersions can help suppress P-gp-mediated efflux.

      • GI Tract Stability: Assess the stability of your formulation in simulated gastric and intestinal fluids to ensure the integrity of the carrier and the drug before absorption.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound formulations to facilitate comparison and inform your experimental design.

Table 1: Improvement in this compound Solubility and Bioavailability

FormulationCarrier/MethodSolubility Improvement (fold)Bioavailability Improvement (fold) vs. This compoundReference
Solid DispersionPVP K30 (1:3 ratio), Solvent Evaporation3.293.363[1]
LiposomeThin Film Hydration3.090.9886[1]

Table 2: In Vitro Dissolution of this compound Formulations

FormulationTime (min)Cumulative Dissolution (%)Reference
This compound (Pure)1062.50[1]
Physical Mixture (this compound + PVP K30)1066.66[1]
This compound Solid Dispersion (LSD)1075.06[1]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of various this compound formulations.

Protocol 1: this compound Solid Dispersion (Solvent Evaporation Method)

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (70%)

  • Mortar and pestle

  • Vacuum desiccator

  • Sieve (200 mesh)

  • Rotary evaporator or water bath

Procedure:

  • Weigh this compound and PVP K30 in a 1:3 mass ratio.

  • Transfer the weighed powders to a mortar and mix them uniformly.

  • Add a sufficient amount of 70% ethanol to the mortar to completely dissolve the mixture.

  • Evaporate the solvent using a rotary evaporator or a water bath at a controlled temperature (e.g., 40-60°C).

  • Dry the resulting solid mass for 10 hours in an oven or vacuum oven to ensure complete removal of the solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a 200-mesh sieve to obtain a uniform particle size.

  • Store the final this compound solid dispersion in a vacuum desiccator to prevent moisture absorption.[1]

Characterization:

  • Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound. The absence of the characteristic endothermic peak of crystalline this compound indicates successful amorphization.[1][2]

  • Powder X-ray Diffraction (PXRD): To further verify the amorphous nature. The absence of sharp peaks characteristic of crystalline this compound confirms its amorphous state.[1][3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify any potential interactions between this compound and the polymer carrier.

  • In Vitro Dissolution Study: To assess the enhancement of this compound dissolution. Perform the study using a USP dissolution apparatus (e.g., paddle method at 100 rpm) in a suitable dissolution medium (e.g., 900 mL of distilled water at 37 ± 0.5°C).[1][16][17]

Protocol 2: this compound Liposomes (Thin-Film Hydration Method)

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Cholesterol

  • Methanol or Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Weigh the desired amounts of this compound, phospholipids, and cholesterol. The lipid composition and drug-to-lipid ratio should be optimized.

  • Dissolve the weighed components in 10 mL of methanol or chloroform in a round-bottom flask.

  • Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40°C) to form a thin, uniform lipid film on the flask wall.[1][13]

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding 4 mL of PBS (pH 7.2) to the flask.

  • Agitate the flask at a temperature above the lipid phase transition temperature for 1 hour to allow for the formation of multilamellar vesicles (MLVs).[1]

  • To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the liposomal dispersion using a probe sonicator in an ice bath or extrude it through polycarbonate membranes of a defined pore size.

  • Store the prepared this compound liposome dispersion at 4°C.

Characterization:

  • Particle Size and Zeta Potential Analysis: To determine the size distribution and surface charge of the liposomes using Dynamic Light Scattering (DLS).

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the liposomes.

  • Encapsulation Efficiency: To determine the percentage of this compound successfully encapsulated within the liposomes. This can be done by separating the unencapsulated drug from the liposomes (e.g., by centrifugation or dialysis) and quantifying the drug in the liposomal fraction and/or the supernatant. The encapsulation efficiency is calculated as: (Total drug - Free drug) / Total drug * 100%

Protocol 3: this compound-Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized water

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

Procedure:

  • Prepare the inner aqueous phase (w1): Dissolve a specific amount of this compound in a small volume of a suitable aqueous solvent.

  • Prepare the oil phase (o): Dissolve a defined amount of PLGA in an organic solvent like dichloromethane.

  • Form the primary emulsion (w1/o): Add the inner aqueous phase to the oil phase and emulsify using a high-speed homogenizer or probe sonicator to form a water-in-oil emulsion.[14][15][18][19][20]

  • Prepare the external aqueous phase (w2): Prepare a solution of PVA (e.g., 1-5% w/v) in deionized water.

  • Form the double emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase and homogenize or sonicate again to form the double emulsion.

  • Solvent Evaporation: Stir the double emulsion on a magnetic stirrer at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them several times with deionized water to remove residual PVA and unencapsulated drug, and then freeze-dry for long-term storage.

Characterization:

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential: Determined by DLS.

  • Scanning Electron Microscopy (SEM) or TEM: To observe the surface morphology and size of the nanoparticles.

  • Encapsulation Efficiency and Drug Loading: Calculated similarly to the liposome protocol, by quantifying the amount of this compound in the nanoparticles relative to the total amount used.

  • In Vitro Drug Release: To study the release profile of this compound from the nanoparticles over time in a physiologically relevant buffer (e.g., PBS pH 7.4).

Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways modulated by this compound and a general workflow for formulation development.

Linarin_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_antioxidant Antioxidant Effects cluster_cancer Anticancer Effects This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits NFkB NF-κB This compound->NFkB MAPK MAPK This compound->MAPK Keap1 Keap1 This compound->Keap1 Inhibits PI3K PI3K This compound->PI3K Inhibits receptor receptor pathway_node pathway_node outcome outcome inhibition inhibition TLR4->NFkB TLR4->MAPK Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation

Caption: Key signaling pathways modulated by this compound.

Formulation_Workflow start_end start_end process process decision decision io io sub_process sub_process start Define Therapeutic Goal & Target Product Profile formulation_selection Select Formulation Strategy (Solid Dispersion, Liposome, Nanoparticle) start->formulation_selection protocol_dev Develop & Optimize Formulation Protocol formulation_selection->protocol_dev characterization Physicochemical Characterization protocol_dev->characterization evaluation In Vitro Evaluation (Dissolution, Release) characterization->evaluation check_spec Meets Target Profile? evaluation->check_spec check_spec->protocol_dev No, Re-optimize in_vivo Preclinical In Vivo Studies (Pharmacokinetics, Efficacy) check_spec->in_vivo Yes end Lead Formulation Identified in_vivo->end

Caption: General workflow for this compound formulation development.

References

Validation & Comparative

A Systematic Review of Linarin's Pharmacological Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Linarin, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse and promising pharmacological activities.[1][2][3][4] Found in various plants from the Asteraceae, Lamiaceae, and Scrophulariaceae families, this bioactive compound has been the subject of numerous preclinical studies.[1][4][5][6] This guide provides a systematic comparison of this compound's performance across key therapeutic areas, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their evaluation of its potential.

Anti-Inflammatory Effects

This compound demonstrates potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Studies have shown its efficacy in various cell and animal models of inflammation.

Quantitative Data Summary: Anti-Inflammatory Effects of this compound

Experimental ModelThis compound Concentration/DoseKey FindingsReference
Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages40, 80, 160 µMSignificantly suppressed levels of NO, TNF-α, IL-1β, and IL-6. Reduced mRNA and protein expression of iNOS, NF-κB p65, IκBα, ERK, JNK, p38, and Akt.[1]
LPS-induced RAW 264.7 macrophages8–32 µMSignificantly inhibited the release of NO.[1]
LPS-induced RAW 264.7 macrophages2.5, 5, 10, 20 µg/mLReduced NO production; increased levels of IL-1 and TNF.[1]
LPS-induced human umbilical vein endothelial cells (HUVECs)10, 100 µmol/LInhibited the expression of NO, TNF-α, and IL-1β.[1]
CCl4-induced acute liver injury in mice12.5, 25, 50 mg/kg (daily for 7 days)Attenuated liver injury by suppressing TLR4/MyD88 and JNK/p38/ERK-mediated inflammatory pathways.[1]
D-galactosamine (GalN)/LPS-induced hepatic failure in mice50 mg/kgDecreased serum levels of TNF-α, IL-6, and IFN-γ, and suppressed hepatic mRNA expression of these cytokines.[5]
Inflammation model in mice40, 80, 120 mg/kgSignificantly reduced inflammation.[1]
Inflammation model in rats20, 40, 60 mg/kgSignificantly reduced inflammation.[1]
Key Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 40, 80, 160 µM) for 1-2 hours.

  • Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement: The concentration of NO in the culture supernatant is measured using the Griess reagent assay.

  • Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercial ELISA kits.

  • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting to determine the protein expression levels of iNOS, NF-κB p65, IκBα, and phosphorylated forms of ERK, JNK, p38, and Akt.

In Vivo CCl4-Induced Acute Liver Injury Model:

  • Animals: Male BALB/c mice are used.

  • Treatment: Mice are orally pretreated with this compound (e.g., 12.5, 25, 50 mg/kg) or vehicle daily for seven consecutive days.

  • Injury Induction: On the seventh day, acute liver injury is induced by a single intraperitoneal injection of carbon tetrachloride (CCl4) (e.g., 0.2% v/v in olive oil).

  • Sample Collection: After a set time (e.g., 24 hours), blood and liver tissues are collected.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.

  • Histopathology: Liver tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and necrosis.

  • Molecular Analysis: Protein expression of inflammatory pathway components (e.g., TLR4, MyD88, MAPKs) in liver tissue is analyzed by Western blot.[1][7]

Signaling Pathway

Linarin_Anti_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (JNK, p38, ERK) MyD88->MAPK IKK IKK MyD88->IKK Nucleus Nucleus MAPK->Nucleus IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) Nucleus->Inflammatory_Genes activates transcription This compound This compound This compound->TLR4 inhibits This compound->MAPK inhibits This compound->NFkB inhibits

Caption: this compound's anti-inflammatory mechanism via inhibition of TLR4/MAPK/NF-κB pathways.

Neuroprotective Effects

This compound exhibits significant neuroprotective properties, particularly in models of Alzheimer's disease and cerebral ischemia, primarily through the activation of pro-survival pathways and inhibition of acetylcholinesterase.

Quantitative Data Summary: Neuroprotective Effects of this compound

Experimental ModelThis compound Concentration/DoseKey FindingsReference
Amyloid-β (Aβ25-35)-induced neurotoxicity in PC12 cells0.1, 1.0, 10 µMDose-dependently increased cell viability, reduced apoptosis, and inhibited acetylcholinesterase (AChE) activity. Induced phosphorylation of Akt and GSK-3β, and increased Bcl-2 expression.[1][8]
Ischemic stroke mouse model (MCAO)Not Specified (Derivative BLR used)A this compound derivative (BLR) reduced infarct volume, improved neurological function, decreased apoptosis and inflammation, and increased cerebral blood flow.[9][10]
Key Experimental Protocols

Aβ-Induced Neurotoxicity in PC12 Cells:

  • Cell Culture: Rat pheochromocytoma (PC12) cells are cultured and differentiated into a neuronal phenotype.

  • Treatment: Cells are pre-treated with this compound (0.1, 1.0, 10 µM) for a specified time.

  • Toxicity Induction: Neurotoxicity is induced by exposing cells to aggregated Amyloid-β peptide (Aβ25-35; e.g., 30 µM).

  • Cell Viability Assay: Cell viability is assessed using the MTT assay.

  • Apoptosis Assays: Apoptosis is quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and by measuring caspase-3 activity.

  • Western Blot Analysis: The phosphorylation status of Akt and GSK-3β, and the expression level of the anti-apoptotic protein Bcl-2 are determined by Western blot. The protective effect is confirmed by using a PI3K inhibitor (LY294002), which attenuates this compound's effects.[8]

Signaling Pathway

Linarin_Neuroprotective_Pathway Abeta Amyloid-β (Aβ) Apoptosis Apoptosis Abeta->Apoptosis induces PI3K PI3K Akt Akt PI3K->Akt activates (p-Akt) GSK3b GSK-3β Akt->GSK3b inhibits (p-GSK-3β) Bcl2 Bcl-2 Akt->Bcl2 upregulates GSK3b->Apoptosis promotes Bcl2->Apoptosis inhibits Cell_Survival Neuronal Survival Bcl2->Cell_Survival promotes This compound This compound This compound->PI3K activates

Caption: this compound promotes neuronal survival via activation of the PI3K/Akt signaling pathway.

Anticancer Effects

This compound has demonstrated significant anticancer potential across a range of malignancies, including prostate, lung, and brain cancers.[1][3][4] Its mechanisms involve the induction of apoptosis, inhibition of cell proliferation, and mitigation of cancer cell migration and invasion.[1][11]

Quantitative Data Summary: Anticancer Effects of this compound

Cancer Cell LineThis compound ConcentrationKey FindingsReference
Human Prostate Cancer (LNCaP, DU145)5-100 µMInhibited cell growth and induced apoptosis. This compound caused a 5-7 fold increase in cell death at 24h.[12]
Human Brain Cancer Cells10-100 µMInduced apoptosis through upregulation of p53, p21, PARP, Bax, and caspase-3.[13]
Human Non-Small-Cell Lung Cancer (A549)5 µMDecreased radiation-induced cell migration and invasion by downregulating MMP-9 via suppression of NF-κB activation.[5][14]
Triple-Negative Breast Cancer (MDA-MB-231)IC50 determinedReduced cell viability, inhibited migration and invasion. Downregulated p-p65/MMP-9 and upregulated Bax and Caspase 3/7. Showed selective cytotoxicity, not affecting non-cancerous HUVECs.[11]
Comparison with Acacetin

In studies on human prostate cancer cells, this compound was compared to its aglycone, acacetin. Acacetin showed a stronger, more consistent time- and dose-dependent inhibition of cell growth and a more significant induction of apoptosis (up to 5-fold in LNCaP cells) compared to this compound.[12] This suggests that the glycosylation of acacetin to form this compound may reduce its anticancer potency in this specific context.[13]

Key Experimental Protocols

Cell Cycle and Apoptosis Analysis in Prostate Cancer Cells:

  • Cell Lines: LNCaP and DU145 human prostate cancer cells.

  • Treatment: Cells are treated with this compound (5-100 µM) for 24, 48, and 72 hours.

  • Cell Growth Assay: Cell viability and growth are determined by trypan blue exclusion assay and cell counting.

  • Apoptosis Analysis: Apoptotic cells are quantified by Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis.

  • Cell Cycle Analysis: Cell cycle distribution is analyzed by PI staining of permeabilized cells and flow cytometry.[12]

Signaling Pathway

Linarin_Anticancer_Pathway This compound This compound NFkB p-p65/NF-κB This compound->NFkB inhibits p53 p53 This compound->p53 upregulates Bax Bax This compound->Bax upregulates MMP9 MMP-9 NFkB->MMP9 activates Metastasis Migration & Invasion MMP9->Metastasis promotes p53->Bax activates Caspases Caspase 3/7 Bax->Caspases activates PARP PARP Cleavage Caspases->PARP induces Apoptosis Apoptosis PARP->Apoptosis leads to

Caption: this compound's anticancer effects via apoptosis induction and metastasis inhibition.

Osteoprotective Effects

This compound has shown potential in promoting bone formation and preventing osteoporosis by stimulating osteoblast differentiation and function.

Quantitative Data Summary: Osteoprotective Effects of this compound

Experimental ModelThis compound Concentration/DoseKey FindingsReference
MC3T3-E1 osteoblastic cellsNot specifiedEnhanced osteoblast differentiation, extracellular matrix mineralization, and expression of OCN, BSP, COL-I, and ALP. Promoted phosphorylation of SMAD1/5 and PKA.[1]
Cadmium-induced osteoporosis in mice20, 40 mg/kgReduced oxidative stress (increased SOD, CAT; decreased MDA) and inflammation (decreased IL-6, TNF-α). Modulated the RANK/RANKL/OPG pathway.[1]
Key Experimental Protocols

Osteoblast Differentiation Assay:

  • Cell Culture: MC3T3-E1 pre-osteoblastic cells are cultured in an osteogenic induction medium.

  • Treatment: Cells are treated with this compound at various concentrations.

  • Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay.

  • Mineralization Assay: Extracellular matrix mineralization is assessed by Alizarin Red S staining, which stains calcium deposits.

  • Gene Expression Analysis: The mRNA expression levels of osteogenic marker genes (e.g., RUNX2, OCN, COL-I) are quantified using RT-qPCR.

  • Western Blot Analysis: The phosphorylation of key signaling proteins like SMAD1/5 is analyzed to elucidate the mechanism.[1][5]

Signaling Pathway

Linarin_Osteoprotective_Pathway This compound This compound BMP2 BMP-2 This compound->BMP2 activates SMAD SMAD1/5 BMP2->SMAD phosphorylates RUNX2 RUNX2 SMAD->RUNX2 activates Osteogenic_Genes Osteogenic Genes (ALP, OCN, COL-I) RUNX2->Osteogenic_Genes upregulates Differentiation Osteoblast Differentiation Osteogenic_Genes->Differentiation promotes

Caption: this compound promotes osteoblast differentiation through the BMP-2/SMAD/RUNX2 pathway.

Pharmacokinetics and Bioavailability

A significant challenge for the clinical application of this compound is its poor oral bioavailability.[1] Research has focused on strategies to overcome this limitation.

  • Absorption and Metabolism: this compound is subject to efflux by P-glycoprotein in the intestine, which limits its absorption.[15]

  • Bioavailability Enhancement:

    • Piperine Co-administration: Co-administration of piperine, a known bioenhancer, increased the plasma exposure (AUC) of this compound by 381% and the Cmax by 346% in rats. Piperine is believed to inhibit P-glycoprotein-mediated efflux and may also inhibit this compound's metabolism.[15]

    • Solid Dispersion Formulation: A this compound solid dispersion (LSD) formulation increased solubility by 3.29 times and relative bioavailability by 3.363 times compared to pure this compound. This was found to be more effective than a liposomal formulation.[16]

Conclusion

This compound is a pleiotropic flavonoid with well-documented anti-inflammatory, neuroprotective, anticancer, and osteoprotective effects in preclinical models. Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and BMP-2/RUNX2. While its therapeutic potential is considerable, its poor oral bioavailability remains a major hurdle.[1][2] Future research should focus on optimizing drug delivery systems, such as solid dispersions, to enhance its pharmacokinetic profile and on conducting well-designed clinical trials to validate its efficacy and safety in humans. The comparative data presented here underscore this compound as a promising lead compound for the development of novel therapeutics for a range of diseases.[1]

References

In Vivo Validation of Linarin's Anticancer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer properties of Linarin, a naturally occurring flavonoid, with established chemotherapeutic agents. While direct comparative in vivo studies are limited, this document synthesizes available data to offer insights into this compound's potential as a therapeutic candidate. The information is compiled from preclinical studies and is intended for an audience with a background in cancer research and drug development.

Executive Summary

This compound has demonstrated noteworthy anticancer effects in preclinical in vivo models, particularly in glioma. It has been shown to inhibit tumor growth and induce apoptosis. The primary mechanisms of action appear to involve the modulation of key signaling pathways, including the downregulation of NF-κB and upregulation of p53. Furthermore, this compound has been observed to sensitize cancer cells to TRAIL-induced apoptosis. This guide presents the available quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate a comprehensive evaluation of this compound's anticancer potential.

Comparative Analysis of In Vivo Efficacy

The following tables summarize the in vivo efficacy of this compound in a glioma xenograft model and provide an indirect comparison with the efficacy of standard chemotherapeutic agents, Doxorubicin and Cisplatin, in similar cancer models.

Disclaimer: The data presented below is from separate studies and does not represent a direct head-to-head comparison. Variations in experimental design, animal models, and cell lines can significantly influence outcomes.

Table 1: In Vivo Efficacy of this compound in a Glioma Xenograft Model

Cancer ModelTreatmentDosage & AdministrationKey FindingsReference
Human Glioma (U87MG) Xenograft in Nude MiceThis compoundNot specified in abstractSignificantly triggered apoptosis and inhibited tumor growth.[1][1]
Human Glioma (U87MG) Xenograft in Nude MiceThis compound + TRAILThis compound (5µM, non-cytotoxic dose) + TRAIL (80ng/ml)Significantly reduced tumor growth through induced apoptosis.[2][2]

Table 2: In Vivo Efficacy of Standard Chemotherapies (Indirect Comparison)

Cancer ModelTreatmentDosage & AdministrationKey FindingsReference
Orthotopic Human Glioblastoma (U-87 MG-Luc) Xenograft in Nude MiceDoxorubicin (liposomal)Not specified in abstractRetarded tumor growth.[3][3]
Orthotopic Human Glioblastoma (U-87 MG) Xenograft in Nude MiceAldoxorubicin (Doxorubicin prodrug)18 or 24 mg/kg (Doxorubicin equivalents), IV, once a weekSignificantly slower tumor growth compared to vehicle and Doxorubicin. Median survival of 62 days vs. 26 days for vehicle/Doxorubicin.[4][4]
Glioblastoma (GL261) in C57BL/6 MiceCisplatin0.01 μg/μl/h (intratumoral)39% survival rate, significantly different from non-treated mice.[5][5]
Triple-Negative Breast Cancer (MDA-MB-231) Xenograft in Nude MiceDoxorubicin5 mg/kg/weekIn combination with Cordycepin, significantly reduced tumor volume, size, and weight.[6][6]
Triple-Negative Breast Cancer (CRL2335) Xenograft in MiceCisplatin + TRAILNot specified in abstractSignificant inhibition of tumor growth compared to untreated controls.[7][8][7][8]

Detailed Experimental Protocols

This compound In Vivo Xenograft Study Protocol (Glioma)

This protocol is a synthesized representation based on the available literature for establishing and evaluating the anticancer effects of this compound in a glioma xenograft model.

1. Cell Culture:

  • Human glioma cell lines (e.g., U87MG) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model:

  • Male athymic nude mice (4-6 weeks old) are typically used.

  • Animals are housed in a pathogen-free environment with access to sterile food and water ad libitum.

3. Tumor Inoculation:

  • Cultured glioma cells are harvested, washed, and resuspended in a sterile, serum-free medium or PBS.

  • A suspension of 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.

  • For orthotopic models, cells are stereotactically injected into the brain.[2][9][10][11]

4. Treatment Regimen:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups.

  • This compound is administered, often intraperitoneally, at specified doses. The exact dosages and schedules from the cited studies were not fully detailed in the abstracts.

  • The control group receives the vehicle used to dissolve this compound.

5. Monitoring and Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.

  • Animal body weight and general health are monitored throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

  • For orthotopic models, tumor growth can be monitored using bioluminescence imaging if the cells are engineered to express luciferase.[1][11][12]

6. Immunohistochemical Analysis:

  • Tumor tissues are fixed, embedded in paraffin, and sectioned.

  • Sections are stained with antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3, TUNEL assay) to assess the cellular effects of this compound.[4]

Signaling Pathways Modulated by this compound

This compound's anticancer activity is attributed to its ability to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.

NF-κB Signaling Pathway

This compound has been shown to suppress the NF-κB signaling pathway.[13][14] In many cancers, the NF-κB pathway is constitutively active, leading to the transcription of genes that promote cell proliferation, survival, and inflammation. By inhibiting this pathway, this compound can reduce the expression of anti-apoptotic proteins and other factors that contribute to tumor growth.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition NF-κB_nucleus NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nucleus Translocation This compound This compound This compound->IKK Inhibition Target Genes Target Genes NF-κB_nucleus->Target Genes Transcription Proliferation, Survival,\nInflammation Proliferation, Survival, Inflammation Target Genes->Proliferation, Survival,\nInflammation

This compound inhibits the NF-κB signaling pathway.
p53 Signaling Pathway

This compound has been found to upregulate the expression of the tumor suppressor protein p53.[1] The p53 pathway plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Activation of p53 by this compound can lead to the transcriptional activation of pro-apoptotic genes like Bax, ultimately leading to cancer cell death.

p53_Pathway cluster_cellular_stress Cellular Stress cluster_nucleus Nucleus This compound This compound p53 p53 This compound->p53 Activation/ Upregulation MDM2 MDM2 p53->MDM2 Negative Feedback Target Genes Target Genes p53->Target Genes Transcription MDM2->p53 Degradation Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest Target Genes->Apoptosis, Cell Cycle Arrest

This compound promotes p53-mediated apoptosis.
Sensitization to TRAIL-Induced Apoptosis

This compound has been shown to sensitize glioma cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[2][15][16] Many cancer cells develop resistance to TRAIL. This compound, in combination with TRAIL, can overcome this resistance, suggesting a synergistic effect that enhances the apoptotic signal.

TRAIL_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRAIL TRAIL TRAIL-R TRAIL Receptor TRAIL->TRAIL-R This compound This compound This compound->TRAIL-R Sensitization DISC DISC Formation TRAIL-R->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

This compound sensitizes cells to TRAIL-induced apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo validation study of an anticancer compound like this compound.

Experimental_Workflow Cell_Culture 1. Cancer Cell Line Culture Tumor_Inoculation 3. Tumor Cell Inoculation (Subcutaneous or Orthotopic) Cell_Culture->Tumor_Inoculation Animal_Model 2. Animal Model (e.g., Nude Mice) Animal_Model->Tumor_Inoculation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administration of This compound / Vehicle / Standard Drug Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Analysis 9. Tumor Excision & Analysis (Weight, Histology, etc.) Endpoint->Analysis

Typical in vivo experimental workflow.

Conclusion and Future Directions

The available preclinical data suggests that this compound holds promise as an anticancer agent, particularly in the context of glioma. Its ability to modulate critical signaling pathways like NF-κB and p53, and to enhance TRAIL-induced apoptosis, provides a strong rationale for its therapeutic potential. However, the lack of direct comparative studies with standard-of-care chemotherapies necessitates further research.

Future in vivo studies should focus on:

  • Direct comparative efficacy studies: Head-to-head comparisons of this compound with first-line chemotherapeutic agents in various cancer models.

  • Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of this compound and to establish optimal dosing regimens.

  • Toxicity studies: Comprehensive evaluation of the short-term and long-term toxicity of this compound.

  • Combination therapies: Investigating the synergistic effects of this compound with existing anticancer drugs to potentially enhance efficacy and reduce toxicity.

Such studies will be crucial in validating the clinical potential of this compound and paving the way for its development as a novel cancer therapeutic.

References

Linarin and Its Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Linarin, a naturally occurring flavonoid glycoside, has garnered significant attention in the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The modification of its chemical structure has led to the development of derivatives with potentially enhanced therapeutic properties. This guide provides a comparative analysis of this compound and its derivatives, summarizing key structure-activity relationships (SAR), experimental data, and the signaling pathways involved.

Comparative Biological Activity of this compound and Its Derivatives

The biological efficacy of this compound and its derivatives is closely tied to their structural features. The core structure of this compound consists of an acacetin aglycone linked to a rutinose sugar moiety at the 7-hydroxyl position. Modifications to this structure, particularly at the 4'-position of the acacetin B-ring, have been explored to enhance bioactivity.

One notable derivative is 4′-benzylapigenin-7-β-rutinoside (BLR), where the 4'-methoxy group of this compound is replaced with a benzyloxy group. This modification has been shown to enhance neuroprotective effects in preclinical models of ischemic stroke.[1] While a comprehensive comparative dataset for a wide range of derivatives is still emerging in the literature, the available data allows for a preliminary analysis of the structure-activity relationships.

CompoundStructureBiological ActivityKey Findings
This compound Acacetin-7-O-rutinosideNeuroprotective, Anti-inflammatory, Anticancer, Acetylcholinesterase (AChE) InhibitionProtects against Aβ-induced neurotoxicity[2]; Inhibits LPS-induced inflammatory responses[3]; Induces apoptosis in prostate cancer cells[4]; AChE inhibitor with an IC50 of 3.801 ± 1.149 μM.[3]
4′-benzylapigenin-7-β-rutinoside (BLR) 4'-O-benzyl-acacetin-7-O-rutinosideNeuroprotectiveShowed superior neuroprotection in a mouse model of middle cerebral artery occlusion (MCAO) compared to this compound.[1]
Acacetin Aglycone of this compoundAnticancerExhibited stronger growth inhibitory and pro-apoptotic effects on human prostate cancer cells compared to this compound.[4]
Pectothis compound This compound derivativeAnalgesic, Anti-inflammatoryDemonstrated better analgesic but weaker anti-inflammatory activity compared to this compound.[5]

Key Structure-Activity Relationship Insights

From the available data, several key structure-activity relationships can be inferred:

  • The Glycosidic Moiety: The rutinose sugar at the 7-position appears to influence the anticancer activity. The aglycone, acacetin, demonstrates greater potency in inhibiting the growth of prostate cancer cells compared to this compound, suggesting that the sugar moiety may hinder this specific activity.[4]

  • Substitution at the 4'-Position: Modification at the 4'-position of the B-ring can significantly impact neuroprotective activity. The replacement of the methoxy group in this compound with a larger benzyloxy group in BLR enhances neuroprotective effects in an ischemic stroke model.[1] This suggests that steric and electronic properties at this position are crucial for this biological activity.

  • Relative Orientation of Functional Groups: The overall three-dimensional structure and the spatial arrangement of hydroxyl and methoxy groups are critical for acetylcholinesterase inhibition.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and its derivatives.

Synthesis of 4′-benzylapigenin-7-β-rutinoside (BLR)

The synthesis of BLR from this compound involves a multi-step process. A general representation of this synthesis is provided below. For a detailed, step-by-step protocol, researchers should refer to the primary literature.[1]

G This compound This compound Intermediate1 Protection of hydroxyl groups This compound->Intermediate1 Acetic Anhydride, Pyridine Intermediate2 Demethylation at 4'-position Intermediate1->Intermediate2 BBr3 Intermediate3 Benzylation at 4'-OH Intermediate2->Intermediate3 Benzyl Bromide, K2CO3 BLR Deprotection (BLR) Intermediate3->BLR NaOMe/MeOH G cluster_0 In Vivo Experiment cluster_1 Ex Vivo Analysis MCAO Induce Middle Cerebral Artery Occlusion (MCAO) Treatment Administer this compound Derivative (e.g., BLR) or Vehicle MCAO->Treatment Behavioral Assess Neurological Deficits (e.g., mNSS score) Treatment->Behavioral Sacrifice Sacrifice and Brain Tissue Collection Behavioral->Sacrifice TTC Infarct Volume Measurement (TTC Staining) Sacrifice->TTC TUNEL Apoptosis Assessment (TUNEL Assay) Sacrifice->TUNEL WesternBlot Protein Expression Analysis (Western Blot) Sacrifice->WesternBlot Immunofluorescence Protein Localization (Immunofluorescence) Sacrifice->Immunofluorescence G BLR BLR KDELR KDELR Activation BLR->KDELR CSPG4 CSPG4 Upregulation and Membrane Translocation KDELR->CSPG4 PI3K_Akt PI3K/Akt Pathway CSPG4->PI3K_Akt ERK ERK Pathway CSPG4->ERK Neuroprotection Neuroprotection (Reduced Apoptosis, Improved Neurological Function) PI3K_Akt->Neuroprotection ERK->Neuroprotection G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators This compound This compound This compound->MAPK This compound->NFkB

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Linarin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Linarin, a flavonoid glycoside, emphasizing operational and safety protocols to foster a culture of responsibility in the laboratory.

Immediate Safety and Hazard Identification

Before handling this compound, it is crucial to be aware of its specific hazards. According to its Safety Data Sheet (SDS), this compound presents the following risks:

  • Human Health: Harmful if swallowed[1].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].

Personal protective equipment (PPE) is mandatory when handling this compound. This includes safety goggles with side-shields, protective gloves, and impervious clothing[1][2]. All handling should occur in a well-ventilated area or under an appropriate exhaust ventilation system to avoid inhalation of dust or aerosols[1][2]. An accessible safety shower and eye wash station are essential in the handling area[1].

This compound Waste Classification and Storage

All forms of this compound waste, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste. This is in line with general chemical waste regulations that prohibit the disposal of such substances in regular trash or down the sewer system[3][4].

Storage Procedures:

  • Container Selection: Use chemically compatible, leak-proof containers with screw-on caps. Plastic containers are often preferred over glass to minimize the risk of breakage[3][5].

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste"[3]. The label must include the full chemical name "this compound," the quantity of waste, the date of waste generation, and the place of origin (e.g., department, room number)[3]. Abbreviations or chemical formulas are not acceptable[3][6].

  • Segregation: Store this compound waste separately from incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents[1].

  • Secondary Containment: Place waste containers in a secondary container, such as a lab tray, to contain any potential leaks or spills. The secondary container should be capable of holding 110% of the volume of the primary container[5].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through an approved Environmental Health and Safety (EHS) hazardous waste program[3]. The following steps outline the general procedure:

  • Waste Collection:

    • Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent paper, and Kim Wipes, in double-lined, clear plastic bags for visual inspection[5]. Seal each bag individually and list the contents on the hazardous waste tag[5].

    • Liquid Waste: Collect this compound solutions in a designated, properly labeled hazardous waste container. Keep the container closed except when adding waste[5][6].

    • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[6][7]. After rinsing, deface the original label, and the container may be disposed of as regular trash or reused for compatible waste[6][7].

  • Spill Management:

    • In the event of a spill, prevent further leakage and keep the product away from drains or water courses[1].

    • Absorb spills with a finely-powdered, liquid-binding material such as diatomite or universal binders[1].

    • Collect the contaminated absorbent material and dispose of it as hazardous waste in a sealed container[1].

    • Decontaminate the spill surface by scrubbing with alcohol[1].

  • Request for Waste Collection:

    • Once a waste container is full, or within 90 days of the first addition of waste, a request for collection must be submitted to your institution's EHS department[5].

    • Complete a Hazardous Waste Information Form, providing a detailed list of the container's contents[3].

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Linarin_Disposal_Workflow cluster_Preparation 1. Preparation & Handling cluster_Waste_Generation 2. Waste Generation cluster_Segregation_Containment 3. Segregation & Containment cluster_Disposal 4. Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in a Well-Ventilated Area A->B C Solid Waste (Contaminated PPE, etc.) B->C D Liquid Waste (Solutions, Rinsate) B->D E Empty Containers B->E F Collect in Labeled Hazardous Waste Container C->F D->F G Triple-Rinse Container E->G I Store in Secondary Containment F->I H Collect Rinsate as Hazardous Waste G->H L Dispose of Rinsed Container in Regular Trash G->L H->F J Complete Hazardous Waste Information Form I->J K Request EHS Waste Collection J->K

Caption: Workflow for the proper disposal of this compound waste.

Quantitative Data Summary

For safe storage and disposal, adhere to the following quantitative guidelines:

ParameterGuidelineSource
Maximum Accumulation Time 90 days from first waste addition[5]
Maximum Accumulation Volume 55 gallons of any single hazardous waste[5]
Secondary Containment Volume Able to hold 110% of the primary container's volume[5]
Empty Container Rinsing Triple-rinse with a solvent amount equal to ~5% of the container volume for each rinse.[7]

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the ecosystem. Building a strong culture of safety and compliance is not just a regulatory requirement but a cornerstone of scientific excellence.

References

Essential Safety and Logistical Information for Handling Linarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of Linarin.

This compound, a naturally occurring flavonoid glycoside, is a subject of growing interest in biomedical research. As with any chemical compound, understanding and implementing proper safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide researchers in the safe handling of this compound.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is mandatory. The following Personal Protective Equipment (PPE) is required when handling this compound in powder form or in solution.

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Tightly fitting safety goggles with side-shieldsTo protect eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact with the compound.
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.To prevent inhalation of airborne particles.

Operational Plans: Step-by-Step Guidance

A systematic approach to handling this compound is crucial for safety and experimental reproducibility. Below are procedural guidelines for common laboratory operations involving this compound.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling this compound cluster_experiment Experimental Procedure cluster_cleanup Cleanup and Disposal prep_area 1. Prepare work area in a chemical fume hood. don_ppe 2. Don appropriate PPE (gloves, lab coat, safety goggles). weigh 3. Weigh the required amount of this compound powder. don_ppe->weigh dissolve 4. Dissolve this compound in a suitable solvent (e.g., DMSO). weigh->dissolve prep_solution 5. Prepare working solutions by diluting the stock. dissolve->prep_solution add_to_culture 6. Add this compound solution to cell culture or administer in vivo. prep_solution->add_to_culture incubate 7. Incubate as per the experimental protocol. add_to_culture->incubate decontaminate 8. Decontaminate work surfaces. incubate->decontaminate dispose_waste 9. Dispose of contaminated waste according to guidelines. decontaminate->dispose_waste doff_ppe 10. Doff PPE correctly. dispose_waste->doff_ppe wash_hands 11. Wash hands thoroughly. doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Detailed Experimental Protocols

In Vitro Cell-Based Assay (Example: MTT Assay for Cytotoxicity)

This protocol outlines the general steps for assessing the cytotoxicity of this compound on a cancer cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution with a complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value of this compound.

  • Safety Precautions: All steps involving the handling of this compound and treated cells should be performed in a biological safety cabinet. All disposables (pipette tips, plates) that come into contact with this compound should be treated as hazardous waste.

In Vivo Administration (Example: Intraperitoneal Injection in Mice)

This protocol provides a general guideline for the administration of this compound to mice. All animal procedures must be approved by the institution's Animal Care and Use Committee.

  • Animal Acclimatization: Allow mice to acclimate to the laboratory environment for at least one week before the experiment.

  • Preparation of this compound Solution: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80 or DMSO, ensuring the final concentration of the solubilizing agent is non-toxic to the animals).

  • Dosing:

    • Gently restrain the mouse.

    • Administer the this compound solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • The injection volume should be appropriate for the size of the animal (typically not exceeding 10 mL/kg).

  • Monitoring: Observe the animals regularly for any signs of toxicity or adverse effects according to the approved animal protocol.

  • Safety Precautions: Wear appropriate PPE during the preparation and administration of this compound. Handle needles and syringes with care to avoid accidental needlesticks. Dispose of all sharps and contaminated materials in designated biohazard containers.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, cover with an inert absorbent material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plans

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Stream Segregation and Disposal Workflow

G cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_disposal_path Disposal Pathway unused_this compound Unused this compound (Solid/Stock Solution) hw_container_solid Hazardous Waste Container (Solid) unused_this compound->hw_container_solid contaminated_solids Contaminated Solids (Gloves, Pipette Tips, Vials) contaminated_solids->hw_container_solid contaminated_liquids Contaminated Liquids (Cell Culture Media, Solvents) hw_container_liquid Hazardous Waste Container (Liquid) contaminated_liquids->hw_container_liquid label_waste Label container with 'Hazardous Waste' and contents hw_container_solid->label_waste hw_container_liquid->label_waste store_waste Store in designated hazardous waste accumulation area label_waste->store_waste ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) store_waste->ehs_pickup approved_facility Disposal at an approved waste disposal plant ehs_pickup->approved_facility

Caption: A workflow for the proper segregation and disposal of this compound-contaminated waste.

Step-by-Step Disposal Procedures:

  • Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound (e.g., unused powder, contaminated gloves, pipette tips, vials, and absorbent materials from spill cleanups) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound (e.g., stock solutions, unused dilutions, and contaminated cell culture media) in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

    • Sharps: Dispose of any needles or other sharps used for in vivo administration in a designated sharps container for hazardous materials.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. This compound waste must be disposed of at an approved waste disposal plant.[1] Do not dispose of this compound or this compound-contaminated waste down the drain or in the regular trash.

By adhering to these safety and logistical guidelines, researchers can confidently and responsibly work with this compound, fostering a safe laboratory environment and contributing to the advancement of scientific knowledge.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linarin
Reactant of Route 2
Linarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.